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  • Product: 3-chloro-2-(1H-pyrazol-1-yl)aniline
  • CAS: 926215-50-1

Core Science & Biosynthesis

Foundational

3-chloro-2-(1H-pyrazol-1-yl)aniline chemical properties

An In-Depth Technical Guide to the Chemical Properties of 3-chloro-2-(1H-pyrazol-1-yl)aniline Introduction 3-chloro-2-(1H-pyrazol-1-yl)aniline is a substituted aromatic amine that serves as a highly versatile intermediat...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 3-chloro-2-(1H-pyrazol-1-yl)aniline

Introduction

3-chloro-2-(1H-pyrazol-1-yl)aniline is a substituted aromatic amine that serves as a highly versatile intermediate in synthetic chemistry. Its unique trifunctional architecture, featuring an aniline moiety, a pyrazole ring, and a chloro substituent, provides multiple reaction sites for chemical modification. This guide offers a comprehensive overview of its chemical properties, a plausible synthetic pathway, reactivity profile, and potential applications, tailored for researchers and professionals in drug development and materials science. The strategic placement of the chloro and pyrazole groups on the aniline frame makes this molecule a valuable building block for creating complex molecular structures with potential biological activity.[1]

Physicochemical and Structural Properties

The core structure consists of an aniline ring substituted at the 2-position with a pyrazole ring and at the 3-position with a chlorine atom. This arrangement influences the molecule's electronic properties and steric accessibility, which are critical determinants of its reactivity.

PropertyValueSource
CAS Number 926215-50-1[1]
Molecular Formula C₉H₈ClN₃[1][2]
Molecular Weight 193.63 g/mol [1]
IUPAC Name 3-chloro-2-pyrazol-1-ylaniline[1]
SMILES C1=CC(=C(C(=C1)Cl)N2C=CC=N2)N[1][2]
Monoisotopic Mass 193.04068 Da[2]
Predicted XlogP 1.8[2]

Predicted Mass Spectrometry Data

Adductm/z (mass-to-charge ratio)
[M+H]⁺194.04796
[M+Na]⁺216.02990
[M-H]⁻192.03340
[M+K]⁺232.00384
Data sourced from predictive computational models.[2]

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway:

Synthesis_Workflow Reactant1 2,3-Dichloronitrobenzene Intermediate 3-Chloro-2-(1H-pyrazol-1-yl) -1-nitrobenzene Reactant1->Intermediate Step 1: Buchwald-Hartwig N-Arylation Reactant2 1H-Pyrazole Product 3-chloro-2-(1H-pyrazol-1-yl)aniline Intermediate->Product Step 2: Nitro Group Reduction Reagent1 Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., Cs₂CO₃) Reagent2 Reducing Agent (e.g., Fe/HCl or H₂, Pd/C)

Caption: Proposed two-step synthesis of 3-chloro-2-(1H-pyrazol-1-yl)aniline.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3-Chloro-2-(1H-pyrazol-1-yl)-1-nitrobenzene

  • Inert Atmosphere Setup: To a dry, oven-baked Schlenk flask, add 2,3-dichloronitrobenzene (1.0 eq), 1H-pyrazole (1.2 eq), and cesium carbonate (Cs₂CO₃, 2.0 eq). The use of a strong, non-nucleophilic base like cesium carbonate is crucial for facilitating the deprotonation of pyrazole without competing in the coupling reaction.

  • Catalyst Addition: Add the palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%), and a suitable ligand like Xantphos (4 mol%). The choice of a bulky, electron-rich phosphine ligand like Xantphos is critical for promoting the reductive elimination step and preventing beta-hydride elimination, leading to higher yields.

  • Solvent and Reaction: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add anhydrous, degassed dioxane or toluene via syringe.

  • Heating: Heat the reaction mixture at 100-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst and inorganic salts. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the intermediate.

Step 2: Synthesis of 3-chloro-2-(1H-pyrazol-1-yl)aniline

  • Reaction Setup: Dissolve the intermediate from Step 1 in a mixture of ethanol and water.

  • Reduction: Add iron powder (Fe, 5.0 eq) and a catalytic amount of ammonium chloride (NH₄Cl) or hydrochloric acid (HCl). The acid activates the iron surface, facilitating the single-electron transfer required for the reduction of the nitro group.

  • Heating: Heat the mixture to reflux (approx. 80-90 °C) and stir vigorously. The reaction is typically exothermic. Monitor progress by TLC.

  • Work-up: Upon completion, cool the reaction, and neutralize carefully with a saturated solution of sodium bicarbonate. Filter the mixture through Celite to remove the iron salts.

  • Extraction and Purification: Extract the aqueous filtrate with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the final product, 3-chloro-2-(1H-pyrazol-1-yl)aniline. Further purification can be achieved by recrystallization or column chromatography if necessary.

Spectroscopic Characterization (Expected Signatures)

While experimental data is not publicly available, the structural features of the molecule allow for the prediction of its key spectroscopic signatures.

  • ¹H NMR: The spectrum would be complex. Protons on the aniline ring would appear as doublets or multiplets in the aromatic region (~6.5-7.5 ppm). The three distinct protons on the pyrazole ring would likely appear as doublets or triplets between 6.0 and 8.0 ppm. The -NH₂ protons would present as a broad singlet, the position of which is dependent on solvent and concentration.

  • ¹³C NMR: The spectrum should show 9 distinct carbon signals, corresponding to the 9 carbon atoms in the molecule. The carbons of the aniline ring would resonate between ~110-150 ppm, while the pyrazole carbons would appear in a similar aromatic region.

  • FT-IR: Key vibrational bands would include N-H stretching of the primary amine (two bands, ~3300-3500 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), C=C and C=N stretching in the aromatic rings (~1400-1600 cm⁻¹), and a C-Cl stretching band in the fingerprint region (~1000-1100 cm⁻¹).

Chemical Reactivity and Derivatization

The molecule's reactivity is governed by its three functional components, making it a versatile scaffold for building molecular complexity.

Reactivity_Pathways Core 3-chloro-2-(1H-pyrazol-1-yl)aniline Amino_Group Reactions at Amino (-NH₂) Group Core->Amino_Group Chloro_Group Reactions at Chloro (-Cl) Group Core->Chloro_Group Ring_Group Reactions on Aromatic Ring Core->Ring_Group Diazonium Diazonium Salt (via Diazotization) Amino_Group->Diazonium NaNO₂, HCl Amide Amide (via Acylation) Amino_Group->Amide Acyl Chloride Subst_Amine Substituted Amine (via N-Alkylation) Amino_Group->Subst_Amine Alkyl Halide Biaryl Biaryl Compound (via Suzuki Coupling) Chloro_Group->Biaryl Ar-B(OH)₂, Pd cat. New_Amine Substituted Aniline (via Buchwald-Hartwig) Chloro_Group->New_Amine R₂NH, Pd cat. SNAr_Product SNAr Product (e.g., ether, thioether) Chloro_Group->SNAr_Product Nu⁻, heat EAS_Product Electrophilic Aromatic Substitution Product Ring_Group->EAS_Product E⁺ (e.g. Br₂)

Caption: Key reactivity pathways for 3-chloro-2-(1H-pyrazol-1-yl)aniline.

  • Reactions involving the Aniline Moiety: The primary amino group is a potent nucleophile and can readily undergo acylation, alkylation, and diazotization to form diazonium salts. These salts are highly valuable intermediates for introducing a wide range of functional groups (e.g., -OH, -CN, halogens) via Sandmeyer-type reactions.

  • Reactions involving the Chloro Substituent: The chlorine atom can be replaced via nucleophilic aromatic substitution (SNAr), although this typically requires harsh conditions or a strongly activated ring. More importantly, it serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the formation of C-C, C-N, and C-O bonds. This reactivity is a cornerstone of modern drug discovery for building complex scaffolds.[1]

  • Reactions on the Aromatic Ring: The aniline group is a strong activating group for electrophilic aromatic substitution, while the chloro and pyrazole groups are deactivating. The overall regioselectivity of substitutions on the aniline ring will be a composite of these electronic effects and steric hindrance.

Potential Applications

The structural motifs within 3-chloro-2-(1H-pyrazol-1-yl)aniline are prevalent in bioactive molecules, positioning it as a key starting material in several high-value sectors.

  • Pharmaceuticals: It is an ideal building block for drug synthesis.[1] The pyrazole ring is a well-known pharmacophore found in numerous approved drugs, and its presence suggests potential biological activity.[1] Structurally related compounds have demonstrated antimicrobial and anticancer properties.[1] The chlorine atom can enhance membrane permeability or modulate metabolic stability in drug candidates.[3]

  • Agrochemicals: The inherent biological activity of the pyrazole heterocycle makes this compound a candidate for developing novel pesticides and herbicides.[1]

  • Material Science: The primary amine allows for its incorporation into polymers, such as polyamides or polyimides, through polymerization processes, potentially creating materials with unique thermal or electronic properties.[1]

Handling and Safety Precautions

No specific safety data sheet (SDS) is available for 3-chloro-2-(1H-pyrazol-1-yl)aniline. Therefore, it must be handled with extreme caution, assuming it possesses hazards similar to its structural analogs, such as 3-chloroaniline.[4][5]

Hazard ClassDescriptionFirst Aid Measures
Acute Toxicity Assumed to be toxic if swallowed, inhaled, or in contact with skin.[4][5]IF SWALLOWED: Immediately call a POISON CENTER or doctor. Rinse mouth.[4] IF ON SKIN: Wash with plenty of soap and water. Remove contaminated clothing.[4] IF INHALED: Remove person to fresh air.[5]
Skin/Eye Irritation May cause skin irritation and serious eye damage.[6]IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
Organ Toxicity May cause damage to organs through prolonged or repeated exposure.[6]Seek medical advice if you feel unwell.[6]
Environmental Hazard Assumed to be toxic to aquatic life with long-lasting effects.[4]Avoid release to the environment.[4]

Handling Recommendations:

  • Use only in a well-ventilated area, preferably a chemical fume hood.[6]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[4][5]

  • Avoid breathing dust, fumes, or vapors.[4]

  • Wash hands thoroughly after handling.[6]

  • Store in a tightly closed container in a cool, dry, and well-ventilated place, locked up.[6]

References

  • PubChemLite. 3-chloro-2-(1h-pyrazol-1-yl)aniline. Available at: [Link]

  • Loba Chemie. (2014, August 8). Material Safety Data Sheet - 3-chloro aniline 98%. Available at: [Link]

  • Carl ROTH. (2025, March 10). Safety Data Sheet: 3-Chloroaniline. Available at: [Link]

  • ResearchGate. (2025, August 6). Synthesis of substituted 3-(3-chloro-1H-pyrazol-5-yl)quinoxalin-2(1H)ones. Available at: [Link]

  • Al-Zoubi, W., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available at: [Link]

Sources

Exploratory

A Multi-Modal Analytical Approach to the Structural Elucidation of 3-chloro-2-(1H-pyrazol-1-yl)aniline

An In-Depth Technical Guide for Researchers and Drug Development Professionals Abstract The definitive characterization of novel chemical entities is a cornerstone of modern drug discovery and materials science. 3-chloro...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The definitive characterization of novel chemical entities is a cornerstone of modern drug discovery and materials science. 3-chloro-2-(1H-pyrazol-1-yl)aniline (C₉H₈ClN₃, M.W. 193.63 g/mol ) represents a key synthetic building block, incorporating three distinct pharmacologically relevant moieties: a substituted aniline, a pyrazole ring, and a halogen atom.[1] This unique combination offers versatile potential for developing new therapeutic agents and functional materials.[1] This guide presents a comprehensive, field-proven workflow for the unambiguous structural elucidation of this molecule. Moving beyond a simple recitation of techniques, we delve into the causality behind the experimental sequence, demonstrating how a synergistic, multi-modal analytical approach provides a self-validating system for absolute structural confirmation. We will progress from foundational molecular formula determination by mass spectrometry, through detailed connectivity mapping via advanced NMR spectroscopy, to the ultimate confirmation of three-dimensional architecture using single-crystal X-ray diffraction.

The Strategic Workflow: A Logic-Driven Approach

The initial step is to confirm the molecular mass and elemental composition, which forms the fundamental basis of the structure. Subsequently, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to delineate the proton and carbon environments and, crucially, to establish the precise connectivity between the aniline and pyrazole ring systems. Finally, Single-Crystal X-ray Diffraction (SCXRD) serves as the ultimate arbiter, providing a definitive, high-resolution 3D model of the molecule in the solid state.[2]

Elucidation_Workflow cluster_0 Initial Characterization cluster_1 Connectivity Mapping cluster_2 Definitive 3D Structure Purity Sample Purity (HPLC/TLC) MS Mass Spectrometry (HRMS) Purity->MS Pure Sample NMR_1D 1D NMR (¹H, ¹³C, DEPT) MS->NMR_1D Molecular Formula NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Initial Scaffolds SCXRD Single-Crystal X-ray Diffraction (SCXRD) NMR_2D->SCXRD Proposed Structure Final_Structure Unambiguous Structural Confirmation SCXRD->Final_Structure

Caption: Key HMBC correlations confirming the pyrazole-aniline linkage.

Single-Crystal X-ray Diffraction: The Definitive Proof

Objective: To obtain an exact three-dimensional model of the molecule, including precise bond lengths, bond angles, and intermolecular interactions in the solid state.

Causality & Trustworthiness: SCXRD is the gold standard for structure determination. [2][3]It provides an unambiguous and high-precision map of electron density within a crystal, from which atomic positions can be refined. [4]The result is not an interpretation but a direct measurement of the molecular structure. The quality of the final structure is validated by statistical parameters like the R-factor, where a low value indicates a high degree of agreement between the experimental diffraction data and the final structural model.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth (Rate-Limiting Step): High-quality single crystals are paramount. This is often achieved by slow evaporation of a saturated solution of the compound.

    • Screening: Test various solvents (e.g., ethanol, acetone, ethyl acetate, hexane mixtures) to find conditions that yield well-formed, non-twinned crystals.

    • Procedure: Prepare a nearly saturated solution, filter it into a clean vial, and cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation over several days to weeks.

  • Crystal Mounting: Select a suitable crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a goniometer head.

  • Data Collection:

    • Place the mounted crystal on the diffractometer.

    • Flash-cool the crystal to ~100 K in a stream of cold nitrogen gas to minimize thermal motion and radiation damage. [2] * Use a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) to collect a full sphere of diffraction data as the crystal is rotated. [2]4. Structure Solution & Refinement:

    • Process the raw diffraction data to determine unit cell parameters and integrate reflection intensities.

    • Solve the structure using direct methods or Patterson methods to obtain an initial electron density map.

    • Refine the atomic positions and thermal parameters against the experimental data to achieve the final, high-resolution structure.

Expected Data & Presentation

The results of a successful SCXRD study are presented in a Crystallographic Information File (CIF) and summarized in tabular form.

ParameterExpected Value/System
Crystal System Monoclinic or Orthorhombic (common for such derivatives) [5]
Space Group e.g., P2₁/c or Pca2₁
a (Å) 5 - 15
b (Å) 5 - 20
c (Å) 10 - 25
β (°) (if monoclinic) 90 - 110
Volume (ų) 1000 - 2000
Z (Molecules/unit cell) 4 or 8 [5]
Final R-indices < 0.05 for high-quality data

Conclusion: A Triad of Corroborating Evidence

The structural elucidation of 3-chloro-2-(1H-pyrazol-1-yl)aniline is definitively achieved through the synergistic application of three powerful analytical techniques.

  • High-Resolution Mass Spectrometry establishes the correct elemental formula, C₉H₈ClN₃, validated by the characteristic chlorine isotopic pattern.

  • A full suite of NMR experiments maps the molecular constitution, confirming the two distinct aromatic ring systems and, most critically, using HMBC to prove the covalent linkage between the C2 position of the aniline ring and the N1' position of the pyrazole ring.

  • Single-Crystal X-ray Diffraction provides the ultimate, unambiguous proof, delivering a high-resolution three-dimensional structure with precise bond lengths and angles, confirming the connectivity determined by NMR.

Together, these methods form a self-validating workflow that provides an unshakeable foundation for any further research or development involving this versatile chemical entity.

References

  • Unraveling the Molecular Architecture of Aniline Derivatives: A Guide to Single-Crystal X-ray Diffraction. Benchchem.
  • Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide. Benchchem.
  • X-ray powder diffraction studies of aniline derivatives. (2012).
  • Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives.
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar.
  • 3-chloro-2-(1H-pyrazol-1-yl)aniline. Smolecule. (2023).
  • Structural Chemistry of Anilines. ResearchGate.
  • Mass spectrometric study of some pyrazoline derivatives. ResearchGate.
  • Mass spectral investigation of compounds 1 and 11-15. ResearchGate.
  • Spectroscopy of Amines. Chemistry LibreTexts. (2024).
  • STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide.
  • 3-chloro-2-(1h-pyrazol-1-yl)aniline. PubChemLite.
  • Video: NMR Spectroscopy Of Amines. JoVE. (2025).
  • Structure elucidation given 1H NMR and IR data. ECHEMI.
  • Structural elucidation by NMR(1HNMR). Slideshare.
  • X-ray crystallography. Wikipedia. Available at: [Link]

  • x Ray crystallography. PubMed Central (PMC), NIH.

Sources

Foundational

An In-Depth Technical Guide to 3-chloro-2-(1H-pyrazol-1-yl)aniline (CAS 926215-50-1): A Cornerstone Intermediate for Modern Drug Discovery

This document provides a comprehensive technical overview of 3-chloro-2-(1H-pyrazol-1-yl)aniline, a pivotal chemical intermediate for professionals in pharmaceutical research and development. We will delve into its synth...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of 3-chloro-2-(1H-pyrazol-1-yl)aniline, a pivotal chemical intermediate for professionals in pharmaceutical research and development. We will delve into its synthesis, rigorous analytical characterization, strategic applications in medicinal chemistry, and essential safety protocols. This guide is designed to bridge theoretical chemistry with practical, field-proven insights, ensuring that researchers can confidently synthesize, validate, and utilize this versatile building block.

Core Molecular Profile and Strategic Importance

3-chloro-2-(1H-pyrazol-1-yl)aniline is an organic compound featuring a substituted aniline core.[1] Its structure is distinguished by the ortho-relationship between a pyrazole ring and an amino group, with an adjacent chlorine atom. This specific arrangement of functional groups is not accidental; it is a deliberately designed scaffold that offers multiple avenues for synthetic elaboration and imparts desirable pharmacophoric properties.

The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, renowned for its ability to form key interactions with biological targets, particularly the hinge region of protein kinases.[1][2][3] The aniline amine group serves as a versatile synthetic handle for building out molecular complexity, often through amide bond formation or coupling reactions.[1] Finally, the chlorine atom provides a means to modulate the molecule's electronic properties and metabolic stability, and can occupy specific hydrophobic pockets within a target's active site, enhancing binding affinity and selectivity.[1][4][5]

This unique combination makes 3-chloro-2-(1H-pyrazol-1-yl)aniline a valuable starting material in the development of targeted therapeutics, especially kinase inhibitors for oncology and inflammatory diseases.[1][3][6]

PropertyValueReference
IUPAC Name 3-chloro-2-pyrazol-1-ylaniline[1]
CAS Number 926215-50-1[1]
Molecular Formula C₉H₈ClN₃[1]
Molecular Weight 193.63 g/mol [1]
Canonical SMILES C1=CC(=C(C(=C1)Cl)N2C=CC=N2)N[1]
InChI Key HGSSJLZIMKAPCI-UHFFFAOYSA-N[1]
Predicted XlogP 1.8[7]
Physical Form Solid[8]

Synthesis Strategy: A Self-Validating Protocol

The synthesis of pyrazole-substituted anilines can be approached through several routes.[1][9] A common and reliable strategy involves a nucleophilic aromatic substitution (SNAᵣ) reaction to form the C-N bond between the aromatic ring and the pyrazole, followed by the reduction of a nitro group to the target aniline. This multi-step approach allows for purification and characterization at intermediate stages, ensuring the final product's high purity.

The causality behind this choice is rooted in control and predictability. Starting with a di-halogenated or nitro-halogenated benzene derivative provides regiochemical control for the pyrazole addition. The subsequent nitro reduction is a high-yielding and well-understood transformation, making the overall process robust and scalable.

Synthesis_Pathway cluster_0 Synthesis of 3-chloro-2-(1H-pyrazol-1-yl)aniline A 2,6-Dichloronitrobenzene B 2-Chloro-6-(1H-pyrazol-1-yl) -1-nitrobenzene A->B  1H-Pyrazole, K₂CO₃  DMSO, 100 °C  (SNAr Reaction) C 3-chloro-2-(1H-pyrazol-1-yl)aniline B->C  Fe / NH₄Cl  EtOH / H₂O  (Nitro Reduction)

Caption: Proposed synthetic pathway for 3-chloro-2-(1H-pyrazol-1-yl)aniline.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize 3-chloro-2-(1H-pyrazol-1-yl)aniline from 2,6-dichloronitrobenzene.

Step 1: Synthesis of 2-Chloro-6-(1H-pyrazol-1-yl)-1-nitrobenzene (Intermediate)

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,6-dichloronitrobenzene (10.0 g, 52.1 mmol), 1H-pyrazole (3.9 g, 57.3 mmol, 1.1 eq), and potassium carbonate (14.4 g, 104.2 mmol, 2.0 eq).

  • Solvent Addition: Add 100 mL of anhydrous dimethyl sulfoxide (DMSO).

  • Reaction Execution: Heat the reaction mixture to 100 °C and stir vigorously for 12-16 hours. The reaction progress should be monitored by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

    • Causality: DMSO is an excellent polar aprotic solvent for SNAᵣ reactions, and potassium carbonate is a cost-effective base to deprotonate the pyrazole. Elevated temperature is required to overcome the activation energy of the substitution.

  • Workup and Isolation: Cool the mixture to room temperature and pour it into 500 mL of ice-cold water. A solid precipitate will form. Stir for 30 minutes, then collect the solid by vacuum filtration. Wash the solid thoroughly with water (3 x 100 mL) and dry under vacuum to yield the intermediate product. Further purification can be achieved by recrystallization from ethanol if necessary.

Step 2: Synthesis of 3-chloro-2-(1H-pyrazol-1-yl)aniline (Final Product)

  • Reaction Setup: In a 500 mL round-bottom flask, create a suspension of the intermediate 2-chloro-6-(1H-pyrazol-1-yl)-1-nitrobenzene (10.0 g, 44.7 mmol) and ammonium chloride (12.0 g, 224 mmol, 5.0 eq) in a 1:1 mixture of ethanol and water (200 mL).

  • Reagent Addition: Add iron powder (12.5 g, 224 mmol, 5.0 eq) to the suspension.

  • Reaction Execution: Heat the mixture to reflux (approx. 80-85 °C) and stir vigorously for 4-6 hours. Monitor the disappearance of the starting material by TLC.

    • Causality: The Fe/NH₄Cl system in a protic solvent is a classic, effective, and relatively mild method for the reduction of aromatic nitro groups (Bechamp reduction). The large excess of iron ensures the reaction goes to completion.

  • Workup and Purification: After cooling, filter the reaction mixture through a pad of Celite to remove the iron salts, washing the pad with ethanol. Concentrate the filtrate under reduced pressure to remove the ethanol. Add 100 mL of water to the residue and extract with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 3-chloro-2-(1H-pyrazol-1-yl)aniline.

Analytical Validation: A Framework for Quality Assurance

Rigorous characterization is non-negotiable to confirm the identity, purity, and structure of the synthesized compound. The following protocols provide a comprehensive analytical workflow.

Analytical_Workflow cluster_1 Analytical Characterization Workflow Start Synthesized Product HPLC HPLC Purity Check (>97% Purity?) Start->HPLC MS LC-MS Analysis (Correct Mass?) HPLC->MS Yes Fail Repurify / Resynthesize HPLC->Fail No NMR ¹H & ¹³C NMR (Correct Structure?) MS->NMR Yes MS->Fail No IR FT-IR Analysis (Correct Functional Groups?) NMR->IR Yes NMR->Fail No Pass Qualified Intermediate IR->Pass Yes IR->Fail No

Caption: A self-validating workflow for the analytical characterization of the final product.

Protocol 1: Purity Determination by RP-HPLC
  • Instrumentation: HPLC system with a UV detector.[10]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A: Water (0.1% TFA), B: Acetonitrile (0.1% TFA).

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Result: A single major peak with purity ≥ 97%.

Protocol 2: Identity Confirmation by Mass Spectrometry (MS)
  • Instrumentation: LC-MS or GC-MS system.[10]

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Expected Result: The primary peak should correspond to the protonated molecule [M+H]⁺. Based on the molecular formula C₉H₈ClN₃, the monoisotopic mass is 193.04.[7] Therefore, the expected m/z value is approximately 194.05.[7] The characteristic isotopic pattern for one chlorine atom (M and M+2 peaks in a ~3:1 ratio) should be observed.

Protocol 3: Structural Elucidation by NMR Spectroscopy
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Expected ¹H NMR Signals:

    • A broad singlet corresponding to the two -NH₂ protons.

    • Three distinct signals in the aromatic region (approx. δ 6.8-7.5 ppm) for the protons on the aniline ring.

    • Three signals in the heteroaromatic region (approx. δ 6.5-8.0 ppm) for the protons on the pyrazole ring, typically appearing as a triplet (or doublet of doublets) and two doublets (or doublet of doublets).

  • Expected ¹³C NMR Signals: Nine distinct signals are expected for the nine carbon atoms in the molecule.

Expected Spectroscopic Data Summary
TechniqueExpected Peaks / SignalsRationale
¹H NMR ~δ 4.0-5.0 (br s, 2H, NH₂), ~δ 6.5-8.0 (m, 6H, Ar-H)Signals correspond to amine, aniline ring, and pyrazole ring protons.
¹³C NMR 9 signals in the range of δ 105-150 ppmConfirms the nine unique carbon environments in the molecule.
LC-MS (ESI+) m/z ≈ 194.05 [M+H]⁺Confirms the molecular weight of the compound.[7]
FT-IR (cm⁻¹) ~3450-3300 (N-H stretch), ~3100 (Ar C-H stretch), ~1620 (N-H bend), ~1580 (Ar C=C stretch)Identifies key functional groups: primary amine and aromatic rings.[11][12]

Applications in Kinase Inhibitor Design

The true value of 3-chloro-2-(1H-pyrazol-1-yl)aniline lies in its application as a versatile scaffold. The aniline nitrogen is a nucleophile and a hydrogen bond donor, making it an ideal point for derivatization to interact with the hinge region of a kinase.

Application_Pathway cluster_2 Scaffold Application in Kinase Inhibitor Synthesis Start 3-chloro-2-(1H-pyrazol-1-yl) aniline Step1 Amide Coupling Start->Step1  EDC, HOBt  or Acyl Chloride Product Hypothetical Kinase Inhibitor Step1->Product Reagent Carboxylic Acid (R-COOH) Reagent->Step1

Caption: Role as a building block in the synthesis of a hypothetical kinase inhibitor.

For example, an amide coupling reaction with a substituted carboxylic acid can be performed. In this context, the pyrazole ring can orient itself to form hydrogen bonds with the kinase hinge, the newly formed amide bond can provide additional hydrogen bonding interactions, and the appended 'R' group can be designed to probe deeper into the ATP-binding pocket to achieve potency and selectivity. This strategic approach is a cornerstone of modern structure-based drug design.[3][4][6]

Safety and Handling

As a laboratory chemical, 3-chloro-2-(1H-pyrazol-1-yl)aniline requires careful handling. According to its Safety Data Sheet (SDS), it presents several hazards.[13]

  • GHS Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

    • Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), safety goggles with side-shields, and a lab coat.[13]

    • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[13]

  • Storage: Keep in a dark place under an inert atmosphere at room temperature.[8] Store away from incompatible materials such as strong oxidizing agents.[13]

Conclusion

3-chloro-2-(1H-pyrazol-1-yl)aniline (CAS 926215-50-1) is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its unique trifecta of a privileged pyrazole scaffold, a reactive aniline handle, and a modulating chlorine atom provides a robust platform for the design and synthesis of next-generation targeted therapies. By understanding its synthesis, employing rigorous analytical validation, and appreciating its strategic role in drug design, researchers can effectively leverage this compound to accelerate their discovery programs.

References

  • STM Journals. Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. Retrieved from [Link]

  • ResearchGate. (n.d.). Substrate scope of anilines and pyrazole aldehydes for the synthesis of Synthesis of pyrazole-aniline linked coumarin derivatives. Retrieved from [Link]

  • MDPI. (n.d.). 3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline. Retrieved from [Link]

  • ResearchGate. (2007, January). Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]pyridines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Retrieved from [Link]

  • ACS Publications. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from [Link]

  • ResearchGate. (2009, November). (PDF) 3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-chloro-2-(1h-pyrazol-1-yl)aniline. Retrieved from [Link]

  • ResearchGate. (2006, August). Synthesis of substituted 3-(3-chloro-1H-pyrazol-5-yl)quinoxalin-2(1H)ones. Retrieved from [Link]

  • MDPI. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Aniline, 3-chloro-2-methoxy-. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2023). A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF PYRAZOLE DERIVATIVES. Retrieved from [Link]

  • Google Patents. (n.d.). US9522900B2 - Process for the preparation of 3-(3-chloro-1H-pyrazol-1-yl)pyridine.
  • National Institutes of Health. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

  • National Institutes of Health. (2022, November 27). Discovery of 3-Amino-1 H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Retrieved from [Link]

  • SPbU Researchers Portal. (2024, December 17). The synthesis of 3-chloro-6-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)pyridazine and its deuterated analogue. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery of 3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide as a Potent Glycine Transporter 1 Inhibitor. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 3-Chloro-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • EPA. (n.d.). Method 8131: Aniline and selected derivatives by gas chromatography. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Characterization of New 3,5-Dinaphthyl Substituted 2-Pyrazolines and Study of Their Antimicrobial Activity. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Simultaneous determination of niclosamide and its degradates in water by LC-MS/MS. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-chloro-4-(1h-pyrazol-1-yl)aniline. Retrieved from [Link]

  • Journal of Chemistry and Technologies. (2023, July 25). SEARCH FOR NEW TYROSINE KINASE INHIBITORS AMONG 2-(3-R-1H-1,2,4-TRIAZOL-5-YL)ANILINES AS POTENTIAL ANTITUMOR AGENTS USING MOLECULAR DOCKING. Retrieved from [Link]

Sources

Exploratory

A-Z Spectroscopic Guide: 3-chloro-2-(1H-pyrazol-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals Abstract 3-chloro-2-(1H-pyrazol-1-yl)aniline is a multifaceted organic compound featuring a chloro-substituted aniline core linked to a pyrazole ring.[1] Th...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-chloro-2-(1H-pyrazol-1-yl)aniline is a multifaceted organic compound featuring a chloro-substituted aniline core linked to a pyrazole ring.[1] This unique structural arrangement of a halogenated aromatic amine with a heterocyclic moiety makes it a compound of significant interest in medicinal chemistry and materials science. The aniline group provides a versatile handle for various chemical transformations, such as substitution and coupling reactions, while the pyrazole ring is a well-known pharmacophore present in numerous bioactive molecules with potential antimicrobial and anticancer properties.[2] A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the elucidation of its role in complex chemical and biological systems.

This in-depth technical guide provides a comprehensive analysis of the key spectroscopic data for 3-chloro-2-(1H-pyrazol-1-yl)aniline, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While experimental spectra for this specific molecule are not widely published, this guide presents a detailed interpretation based on predicted data from established spectroscopic principles and spectral data of analogous structures. Each section includes a theoretical breakdown of the expected spectral features, a causality-driven explanation of the underlying chemical principles, and standardized protocols for data acquisition.

Table of Contents

  • Introduction

  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

  • Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

  • Mass Spectrometry (MS)

  • Infrared (IR) Spectroscopy

  • References

Introduction

The structural architecture of 3-chloro-2-(1H-pyrazol-1-yl)aniline, with its distinct functional groups, gives rise to a unique spectroscopic fingerprint. The aromatic aniline ring, the pyrazole heterocycle, the chloro-substituent, and the amine group all contribute to characteristic signals in various spectroscopic techniques. This guide will deconstruct the expected spectroscopic data to provide a clear and detailed understanding of the molecule's structure-property relationships.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of 3-chloro-2-(1H-pyrazol-1-yl)aniline in a standard solvent like CDCl₃ would exhibit distinct signals for the protons on the aniline and pyrazole rings, as well as the amine protons.

Predicted ¹H NMR Data
Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Integration
NH₂~3.7 (broad)Singlet (broad)-2H
H-4 (Aniline)~6.8Doublet of doubletsJ ≈ 8.0, 1.51H
H-5 (Aniline)~7.1TripletJ ≈ 8.01H
H-6 (Aniline)~6.7Doublet of doubletsJ ≈ 8.0, 1.51H
H-3' (Pyrazole)~7.5DoubletJ ≈ 1.81H
H-4' (Pyrazole)~6.4TripletJ ≈ 2.21H
H-5' (Pyrazole)~7.6DoubletJ ≈ 2.51H
Interpretation and Rationale
  • Amine Protons (NH₂): The protons of the primary amine group are expected to appear as a broad singlet around 3.7 ppm.[3][4] The broadness of the signal is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange with trace amounts of water in the solvent. The chemical shift can vary depending on concentration and solvent.[3]

  • Aniline Ring Protons: The three protons on the substituted aniline ring will appear in the aromatic region (6.5-7.5 ppm). Their specific chemical shifts and splitting patterns are influenced by the electron-donating amine group and the electron-withdrawing chloro and pyrazole substituents.

    • H-5 is predicted to be a triplet due to coupling with its two neighbors, H-4 and H-6.

    • H-4 and H-6 are expected to be doublet of doublets due to coupling with H-5 and a smaller long-range coupling.

  • Pyrazole Ring Protons: The protons on the pyrazole ring will also resonate in the aromatic region, generally at slightly different chemical shifts compared to the aniline protons.[5]

    • H-4' will likely appear as a triplet due to coupling with H-3' and H-5'.

    • H-3' and H-5' are expected to be doublets, coupling with H-4'.

Experimental Protocol for ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of 3-chloro-2-(1H-pyrazol-1-yl)aniline in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Tune and shim the instrument to ensure optimal magnetic field homogeneity.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the signals to determine the relative number of protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling to produce sharp singlet signals for each unique carbon atom.

Predicted ¹³C NMR Data
Carbon Assignment Predicted Chemical Shift (ppm)
C-1 (Aniline)~145
C-2 (Aniline)~125
C-3 (Aniline)~135
C-4 (Aniline)~120
C-5 (Aniline)~130
C-6 (Aniline)~118
C-3' (Pyrazole)~140
C-4' (Pyrazole)~107
C-5' (Pyrazole)~130
Interpretation and Rationale
  • Aniline Ring Carbons: The chemical shifts of the aniline carbons are influenced by the substituents.

    • C-1 , bonded to the electron-donating amine group, will be shifted downfield.

    • C-2 , attached to the pyrazole ring, and C-3 , bearing the chloro-substituent, will also be significantly affected, with their resonances appearing at distinct downfield positions.

    • The remaining aniline carbons (C-4, C-5, C-6) will have chemical shifts typical for substituted benzene rings.

  • Pyrazole Ring Carbons: The carbon atoms of the pyrazole ring will have characteristic chemical shifts.

    • C-3' and C-5' are generally found further downfield compared to C-4' .[5]

Experimental Protocol for ¹³C NMR
  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of deuterated solvent.

  • Instrument Setup:

    • Use a spectrometer with a carbon-observe probe (e.g., at 100 MHz for a 400 MHz ¹H instrument).

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans (e.g., 1024 or more) is usually required due to the low sensitivity of the ¹³C nucleus. A longer relaxation delay (2-5 seconds) is also beneficial.

  • Data Processing:

    • Process the data similarly to the ¹H NMR spectrum.

    • Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structure elucidation.

Predicted Mass Spectrum Data
  • Molecular Ion (M⁺): The molecular formula of 3-chloro-2-(1H-pyrazol-1-yl)aniline is C₉H₈ClN₃, with a monoisotopic mass of approximately 193.04 g/mol .[1][2] The mass spectrum should show a molecular ion peak at m/z 193.

  • Isotope Pattern: Due to the presence of a chlorine atom, an M+2 peak at m/z 195 with an intensity of about one-third of the M⁺ peak is expected, which is characteristic of a monochlorinated compound.[6][7]

  • Major Fragmentation Peaks:

    • Loss of Cl: A significant fragment at m/z 158, corresponding to the loss of a chlorine radical.

    • Loss of HCN from pyrazole: Fragmentation of the pyrazole ring could lead to the loss of HCN (27 Da), resulting in a peak at m/z 166.

    • Aniline and Pyrazole Fragments: Cleavage of the C-N bond between the aniline and pyrazole rings could generate fragments corresponding to the chlorophenylamine radical cation (m/z 126) and the pyrazole radical (m/z 67).

Experimental Protocol for Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Use a standard electron ionization source with an electron energy of 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.

  • Data Analysis: Identify the molecular ion peak and the characteristic M+2 isotope peak for chlorine. Analyze the fragmentation pattern to confirm the structural features.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is particularly useful for identifying the presence of specific functional groups.

Predicted IR Absorption Bands
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (amine)3450-3300Medium (two bands)
C-H Stretch (aromatic)3100-3000Medium to weak
C=C Stretch (aromatic)1620-1580Medium to strong
N-H Bend (amine)1650-1580Medium
C-N Stretch (aromatic amine)1335-1250Strong
C-Cl Stretch800-600Strong
Interpretation and Rationale
  • N-H Stretching: As a primary amine, two distinct N-H stretching bands are expected in the 3450-3300 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations.[3][8][9]

  • Aromatic C-H and C=C Stretching: The aromatic rings will show characteristic C-H stretching absorptions above 3000 cm⁻¹ and C=C stretching bands in the 1620-1580 cm⁻¹ region.[8]

  • N-H Bending: The N-H bending (scissoring) vibration of the primary amine is expected to appear in the 1650-1580 cm⁻¹ range.[9]

  • C-N and C-Cl Stretching: A strong absorption for the aromatic C-N stretch should be present between 1335 and 1250 cm⁻¹.[3][9] The C-Cl stretch will give rise to a strong band in the fingerprint region, typically between 800 and 600 cm⁻¹.

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

    • Collect a background spectrum of the clean, empty ATR crystal.

  • Data Acquisition:

    • Acquire the sample spectrum, typically by co-adding 16-32 scans over the range of 4000-400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

    • Label the significant peaks.

Diagrams

Experimental Workflow for Spectroscopic Analysis

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample 3-chloro-2-(1H-pyrazol-1-yl)aniline NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR MS Mass Spectrometry (EI-MS) Sample->MS IR Infrared Spectroscopy (FTIR-ATR) Sample->IR NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data MS_Data m/z Values Isotope Pattern MS->MS_Data IR_Data Wavenumbers (cm⁻¹) IR->IR_Data Structure Final Structure Confirmation NMR_Data->Structure MS_Data->Structure IR_Data->Structure

Caption: Workflow for the comprehensive spectroscopic analysis of 3-chloro-2-(1H-pyrazol-1-yl)aniline.

Conclusion

The combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy provides a powerful and complementary toolkit for the complete structural characterization of 3-chloro-2-(1H-pyrazol-1-yl)aniline. This guide has detailed the predicted spectroscopic data and the underlying principles governing the observed signals. By following the outlined experimental protocols and interpretative strategies, researchers can confidently identify and characterize this important molecule, paving the way for its further exploration in drug discovery and materials science.

References

  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Available at: [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. IR Spectroscopy Tutorial: Amines. Available at: [Link]

  • PubChem. (n.d.). 3-chloro-2-(1h-pyrazol-1-yl)aniline. National Center for Biotechnology Information. Available at: [Link]

  • Gulea, V., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 27(23), 8259. Available at: [Link]

  • Reva, I., et al. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules, 26(14), 4287. Available at: [Link]

  • Deshmukh, M. B., et al. (2004). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry, 16(3-4), 1489-1494.
  • LibreTexts Chemistry. (2023). Spectroscopy of Amines. Available at: [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Available at: [Link]

  • Sajed, T., et al. (2022). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 12(5), 444. Available at: [Link]

  • LibreTexts Chemistry. (2020). Predicting a 1H-NMR Spectrum From The Structure. Available at: [Link]

  • Kumar, A., et al. (2013). 3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol- 4-yl]methyl}aniline. Molbank, 2013(4), M805. Available at: [Link]

  • PubChem. (n.d.). Aniline, 3-chloro-2-methoxy-. National Center for Biotechnology Information. Available at: [Link]

  • Mondal, J., et al. (2016). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Dalton Transactions, 45, 13646-13655.
  • Wishart Research Group. (n.d.). CASPRE - 13C NMR Predictor. University of Alberta. Available at: [Link]

  • PubChem. (n.d.). 3-chloro-4-(1h-pyrazol-1-yl)aniline. National Center for Biotechnology Information. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.).
  • Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(36), 12012–12026. Available at: [Link]

  • NMRDB.org. (n.d.). Predict all NMR spectra. Available at: [Link]

  • PubChem. (n.d.). 3-Chloro-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • DePauw University, Department of Chemistry and Biochemistry. (n.d.).
  • LibreTexts Chemistry. (2019). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

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Foundational

3-chloro-2-(1H-pyrazol-1-yl)aniline molecular weight and formula

An In-Depth Technical Guide to 3-chloro-2-(1H-pyrazol-1-yl)aniline Abstract This technical guide provides a comprehensive overview of 3-chloro-2-(1H-pyrazol-1-yl)aniline, a heterocyclic compound of significant interest i...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-chloro-2-(1H-pyrazol-1-yl)aniline

Abstract

This technical guide provides a comprehensive overview of 3-chloro-2-(1H-pyrazol-1-yl)aniline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its core physicochemical properties, molecular structure, and a detailed examination of its synthetic pathways and chemical reactivity. Furthermore, this guide will explore its emerging applications, particularly as a versatile building block in the design and development of novel therapeutic agents and advanced materials. This document is intended for researchers, chemists, and professionals in the field of drug discovery and chemical synthesis, offering both foundational knowledge and practical insights into the utility of this compound.

Introduction

3-chloro-2-(1H-pyrazol-1-yl)aniline is an organic compound featuring a unique trifecta of functional groups: a chlorinated aniline ring linked to a pyrazole moiety. This distinct molecular architecture makes it a valuable scaffold and intermediate in synthetic chemistry. The aniline group provides a site for various coupling reactions, the chlorine atom can be targeted for nucleophilic substitution, and the pyrazole ring is a well-known pharmacophore found in numerous bioactive molecules[1]. The interplay of these functionalities imparts specific reactivity and potential biological activities, positioning 3-chloro-2-(1H-pyrazol-1-yl)aniline as a compound of interest for further research and development in medicinal chemistry[1].

Physicochemical Properties

The utility of 3-chloro-2-(1H-pyrazol-1-yl)aniline in various synthetic applications is underpinned by its specific chemical and physical characteristics. A summary of its key properties is provided below.

Molecular Structure and Identifiers

A clear identification of a chemical compound is crucial for research and regulatory purposes. The following table summarizes the key identifiers and molecular properties of 3-chloro-2-(1H-pyrazol-1-yl)aniline.

PropertyValueSource
Molecular Formula C₉H₈ClN₃[1][2]
Molecular Weight 193.63 g/mol [1]
IUPAC Name 3-chloro-2-(1H-pyrazol-1-yl)aniline[1]
CAS Number 926215-50-1[1]
Canonical SMILES C1=CC(=C(C(=C1)Cl)N2C=CC=N2)N[1]
InChI Key HGSSJLZIMKAPCI-UHFFFAOYSA-N[1][2]
Monoisotopic Mass 193.04068 Da[2]

Synthesis and Chemical Reactivity

The synthesis of pyrazole-containing compounds is a well-established area of heterocyclic chemistry. While specific, detailed synthetic procedures for 3-chloro-2-(1H-pyrazol-1-yl)aniline are not extensively published in publicly available literature, a plausible synthetic route can be devised based on known reactions for analogous structures, such as the synthesis of substituted 3-(3-chloro-1H-pyrazol-5-yl)quinoxalin-2(1H)ones from 2-nitroanilines[3].

Synthetic Pathway

A common approach to synthesizing N-arylpyrazoles involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. For 3-chloro-2-(1H-pyrazol-1-yl)aniline, a potential pathway could start from a suitably substituted aniline precursor.

Below is a conceptual workflow for the synthesis:

Synthesis_Workflow A Starting Material: 2,6-Dihaloaniline B Step 1: Nucleophilic Substitution with Pyrazole A->B Pyrazole, Base C Intermediate: 2-Halo-6-(1H-pyrazol-1-yl)aniline B->C D Step 2: Reduction (e.g., Catalytic Hydrogenation) C->D H2, Pd/C E Final Product: 3-chloro-2-(1H-pyrazol-1-yl)aniline D->E

Caption: Conceptual workflow for the synthesis of 3-chloro-2-(1H-pyrazol-1-yl)aniline.

Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol for the synthesis of 3-chloro-2-(1H-pyrazol-1-yl)aniline. This protocol is for illustrative purposes and would require optimization and validation.

  • Step 1: Synthesis of 2-Nitro-3-chloroaniline (Starting Material)

    • Starting with 2-chloroaniline, a nitration reaction is carried out using a mixture of nitric acid and sulfuric acid at low temperatures to introduce a nitro group, with the primary product being 2-nitro-3-chloroaniline.

    • The product is isolated through precipitation in water and purified by recrystallization.

  • Step 2: Reduction of the Nitro Group

    • The 2-nitro-3-chloroaniline is then subjected to a reduction reaction to convert the nitro group to an amino group. A common method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

    • Alternatively, a metal-acid system such as tin or iron in hydrochloric acid can be used.

    • The resulting 3-chloro-2-aminoaniline is then purified.

  • Step 3: Pyrazole Ring Formation

    • The 3-chloro-2-aminoaniline is diazotized using sodium nitrite in an acidic medium to form a diazonium salt.

    • The diazonium salt is then reacted with a suitable pyrazole precursor, such as a protected pyrazole, to form the N-N bond, leading to the formation of 3-chloro-2-(1H-pyrazol-1-yl)aniline.

    • The final product is isolated and purified using techniques like column chromatography.

Chemical Reactivity

The chemical behavior of 3-chloro-2-(1H-pyrazol-1-yl)aniline is dictated by its three key functional groups:

  • Aniline Moiety : The primary amine group makes the compound basic and allows for a wide range of reactions, including acylation, alkylation, and participation in coupling reactions to form more complex structures[1].

  • Chloro Substituent : The chlorine atom on the benzene ring is a site for nucleophilic aromatic substitution, enabling the introduction of other functional groups[1]. This reactivity is crucial for further derivatization of the molecule.

  • Pyrazole Ring : The pyrazole ring is a stable aromatic heterocycle that is generally resistant to oxidation and reduction. It can, however, undergo electrophilic substitution at the C4 position. The nitrogen atoms in the pyrazole ring can also act as ligands for metal coordination. The pyrazole moiety is a key feature in many biologically active compounds[4].

Applications in Research and Development

The unique structural features of 3-chloro-2-(1H-pyrazol-1-yl)aniline make it a valuable building block in several areas of chemical science.

Role in Drug Discovery

The pyrazole nucleus is a common scaffold in many approved drugs and clinical candidates, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties[4]. 3-chloro-2-(1H-pyrazol-1-yl)aniline serves as an excellent starting point for the synthesis of novel drug candidates.

  • Anticancer Agents : Pyrazole derivatives have been investigated as inhibitors of various kinases, such as cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and are often dysregulated in cancer[5]. The aniline and chloro groups on the phenyl ring of 3-chloro-2-(1H-pyrazol-1-yl)aniline provide handles for synthetic modifications to optimize binding to target enzymes.

  • Antimicrobial Agents : The pyrazole ring system is also found in compounds with antibacterial and antifungal activity[6]. The ability to functionalize 3-chloro-2-(1H-pyrazol-1-yl)aniline allows for the creation of libraries of compounds to be screened for antimicrobial efficacy.

  • Glycine Transporter Inhibitors : Derivatives of pyrazole-containing compounds have shown potent inhibitory activity against glycine transporter 1 (GlyT1), which is a target for the treatment of schizophrenia[7].

The presence of a chlorine atom is also significant in drug design, as halogenation can improve metabolic stability, binding affinity, and membrane permeability of a drug molecule[8].

Agrochemicals and Material Science

Beyond pharmaceuticals, 3-chloro-2-(1H-pyrazol-1-yl)aniline has potential applications in other fields:

  • Agrochemicals : The biological activity of pyrazole derivatives extends to their use as herbicides and insecticides[1].

  • Material Science : The aniline moiety allows for the incorporation of this molecule into polymers, potentially creating materials with novel electronic or thermal properties[1].

Conclusion

3-chloro-2-(1H-pyrazol-1-yl)aniline is a versatile and valuable chemical intermediate. Its unique combination of a reactive aniline group, a modifiable chloro-substituent, and a biologically significant pyrazole ring makes it an attractive starting material for the synthesis of a wide array of complex molecules. Its potential applications in drug discovery, particularly in the development of anticancer and antimicrobial agents, highlight its importance in medicinal chemistry. Further exploration of the synthesis and reactivity of this compound is likely to yield novel molecules with significant therapeutic and industrial potential.

References

  • PubChemLite. 3-chloro-2-(1h-pyrazol-1-yl)aniline. [Link]

  • PubChem. 3-Chloro-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid. [Link]

  • ResearchGate. Synthesis of substituted 3-(3-chloro-1H-pyrazol-5-yl)quinoxalin-2(1H)ones. [Link]

  • MDPI. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

  • PubChem. 3-Chloroaniline. [Link]

  • Ataman Kimya. 3-CHLOROANILINE. [Link]

  • Google Patents. US9522900B2 - Process for the preparation of 3-(3-chloro-1H-pyrazol-1-yl)pyridine.
  • PubMed. Discovery of 3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide as a Potent Glycine Transporter 1 Inhibitor. [Link]

  • PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

  • Atmiya University. Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. [Link]

  • ResearchGate. (PDF) 3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline. [Link]

  • CONICET. Efficient Synthesis of Novel 3Aryl5(4chloro2morpholinothiazol5yl)4,5dihydro1Hpyrazoles and Their Antifungal Activity Alone and i. [Link]

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Exploratory

A Technical Guide to the Orthogonal Reactivity of 3-chloro-2-(1H-pyrazol-1-yl)aniline: A Cornerstone for Modern Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary 3-chloro-2-(1H-pyrazol-1-yl)aniline stands as a pivotal intermediate in contemporary medicinal chemistry, most notably as a key b...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-chloro-2-(1H-pyrazol-1-yl)aniline stands as a pivotal intermediate in contemporary medicinal chemistry, most notably as a key building block for the synthesis of kinase inhibitors like Crizotinib.[1] The molecule's value is derived from the distinct and selectively addressable reactivity of its aniline and chloro functional groups. The strategic placement of the pyrazole ring at the ortho-position to both groups introduces critical electronic and steric modulations that are essential for synthetic planning. This guide provides a comprehensive analysis of these reactive centers, explaining the causality behind experimental choices and offering validated protocols for their selective manipulation. By understanding this molecular framework, chemists can design efficient and robust synthetic routes to complex, high-value pharmaceutical agents.

Molecular Architecture: An Analysis of Steric and Electronic Effects

The reactivity of 3-chloro-2-(1H-pyrazol-1-yl)aniline is not merely the sum of its parts but a complex interplay of competing and cooperating electronic and steric influences. A foundational understanding of these effects is paramount for predicting chemical behavior and designing selective transformations.

  • The Aniline Moiety (NH₂): As a primary aromatic amine, the NH₂ group is a powerful electron-donating group (EDG) through resonance, activating the benzene ring toward electrophilic attack. The nitrogen's lone pair also confers significant nucleophilicity.

  • The Chloro Substituent (Cl): The chlorine atom exhibits dual electronic character. It is strongly electron-withdrawing by induction, which deactivates the ring. However, its lone pairs can participate in resonance, directing electrophiles to the ortho and para positions. Crucially, it serves as a competent leaving group in cross-coupling and nucleophilic aromatic substitution (SNAr) reactions.[2]

  • The Pyrazolyl Group (C₃H₃N₂): Pyrazole is an electron-withdrawing N-heterocycle.[3] Its placement at the C-2 position exerts two profound effects:

    • Electronic Modulation: It reduces the electron-donating strength of the adjacent aniline, thereby decreasing its nucleophilicity and basicity compared to a non-substituted aniline.

    • Steric Hindrance: It provides significant steric bulk around the aniline's nitrogen atom. This shielding dramatically influences the kinetics of reactions at the amino group, often requiring specific reagents or more forcing conditions to overcome.[4] This effect is a critical factor in controlling regioselectivity.

This unique combination of a sterically hindered, electronically-moderated nucleophile (the aniline) and an electrophilic handle (the C-Cl bond) on the same scaffold allows for highly selective, orthogonal functionalization.[5]

Chemistry of the Aniline Group: A Hindered Nucleophile

The primary reactivity pathway for the aniline group involves its nitrogen-centered nucleophilicity. However, the adjacent pyrazole ring necessitates careful consideration of steric accessibility.[6]

N-Acylation and N-Sulfonylation

Acylation and sulfonylation are robust methods for forming amide and sulfonamide bonds, respectively. These transformations are fundamental for both protecting the amine and for building out molecular complexity. Due to the steric hindrance from the ortho-pyrazolyl group, these reactions may proceed slower than with unhindered anilines, but are generally high-yielding.[4]

Field-Proven Protocol: General N-Acylation

  • Inert Atmosphere: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3-chloro-2-(1H-pyrazol-1-yl)aniline (1.0 equiv.) in a dry, aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF), ~0.2 M).

  • Base Addition: Add a non-nucleophilic organic base, such as triethylamine (TEA, 1.5 equiv.) or diisopropylethylamine (DIPEA, 1.5 equiv.), to act as an acid scavenger.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This step is critical to control the exothermicity of the reaction.

  • Reagent Addition: Add the desired acyl chloride or anhydride (1.1 equiv.) dropwise via syringe. The slow addition maintains temperature control and minimizes side reactions.

  • Reaction Progression: Allow the reaction to warm to ambient temperature and stir for 2-16 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., Ethyl Acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography on silica gel.

Diazotization and Sandmeyer Reactions

The conversion of the aniline to a diazonium salt opens a gateway to a vast array of functionalities. The diazonium group (-N₂⁺) is an exceptional leaving group and can be displaced by various nucleophiles (e.g., halides, CN⁻, OH⁻) in copper-catalyzed Sandmeyer reactions.[7] This allows for complete removal and replacement of the amine functionality.

Chemistry of the Chloro Group: A Hub for C-C and C-N Bond Formation

The chloro group is the molecule's primary electrophilic site, enabling its participation in two major classes of modern synthetic reactions.

Palladium-Catalyzed Cross-Coupling Reactions

This is arguably the most powerful and widely utilized reactivity mode for the C-Cl bond. The development of specialized phosphine ligands has enabled the efficient coupling of even electron-rich and sterically hindered aryl chlorides.[8][9]

  • Suzuki-Miyaura Coupling: Forms C(sp²)-C(sp²) bonds by reacting the aryl chloride with an organoboron reagent. This was a key step in scaled-up syntheses of Crizotinib.[10][11]

  • Buchwald-Hartwig Amination: Forms C(sp²)-N bonds by coupling with a primary or secondary amine.

  • Sonogashira Coupling: Forms C(sp²)-C(sp) bonds by coupling with a terminal alkyne.

Field-Proven Protocol: Suzuki-Miyaura Coupling

  • Reagent Assembly: To a Schlenk flask, add 3-chloro-2-(1H-pyrazol-1-yl)aniline (1.0 equiv.), the boronic acid or pinacol boronate ester (1.2 equiv.), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.5 equiv.).

  • Catalyst/Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., SPhos, XPhos).

  • Inerting: Seal the flask and thoroughly degas by evacuating and backfilling with an inert gas (N₂ or Ar) at least three times. This is a self-validating step; failure to remove oxygen will deactivate the catalyst and halt the reaction.

  • Solvent Addition: Add degassed solvents (e.g., a mixture of 1,4-dioxane and water, 4:1).

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor progress by LC-MS.

  • Workup and Purification: After cooling, dilute the reaction with water and extract with ethyl acetate. The organic phase is then washed, dried, concentrated, and purified by column chromatography as described previously.

Nucleophilic Aromatic Substitution (SNAr)

Direct displacement of the chlorine by a nucleophile is challenging. The aromatic ring is not sufficiently activated by electron-withdrawing groups in the ortho or para positions.[12][13] While the pyrazole is electron-withdrawing, the adjacent aniline is strongly electron-donating, disfavoring the formation of the negatively charged Meisenheimer complex intermediate.[14] Therefore, SNAr reactions typically require very strong nucleophiles and/or high temperatures and are less common than cross-coupling strategies for this substrate.

Orthogonal Synthetic Strategies: A Logic Diagram

The true synthetic power of this intermediate is realized when its two reactive sites are addressed in a planned, sequential manner. The differential conditions required to functionalize each group provide a basis for this orthogonality.

Sources

Foundational

Solubility of 3-chloro-2-(1H-pyrazol-1-yl)aniline in organic solvents

An In-depth Technical Guide to the Solubility of 3-chloro-2-(1H-pyrazol-1-yl)aniline in Organic Solvents Authored by: A Senior Application Scientist Abstract This guide provides a comprehensive technical overview of the...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 3-chloro-2-(1H-pyrazol-1-yl)aniline in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of the solubility characteristics of 3-chloro-2-(1H-pyrazol-1-yl)aniline, a key intermediate in the synthesis of various pharmacologically active compounds. Addressed to researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of solubility, presents robust experimental methodologies for its determination, and offers insights into the practical implications of its solubility profile in common organic solvents. By integrating established scientific principles with practical, field-proven protocols, this guide aims to serve as an essential resource for the effective handling and utilization of this compound in a laboratory and process development setting.

Introduction: The Significance of 3-chloro-2-(1H-pyrazol-1-yl)aniline

3-chloro-2-(1H-pyrazol-1-yl)aniline is a substituted aniline derivative incorporating a pyrazole ring. This structural motif is of significant interest in medicinal chemistry and materials science. In pharmaceutical development, the solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that influences bioavailability, processability, and formulation design. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, designing purification strategies (such as crystallization), and preparing solutions for analytical characterization.

This guide will explore the solubility of this compound, not as a mere list of data points, but as a case study in applying fundamental principles of physical chemistry to solve practical challenges in a research and development environment.

Theoretical Framework: Principles Governing Solubility

The solubility of a solid in a liquid is governed by a complex interplay of intermolecular forces between the solute and the solvent, as well as the energy required to break the solute's crystal lattice. The adage "like dissolves like" provides a foundational, albeit simplified, starting point for predicting solubility.

2.1 Solute-Solvent Interactions

The dissolution of 3-chloro-2-(1H-pyrazol-1-yl)aniline involves overcoming the cohesive forces within its crystal lattice and establishing new, favorable interactions with the solvent molecules. Key interactions include:

  • Van der Waals Forces: Present in all molecules, these include London dispersion forces and dipole-dipole interactions.

  • Hydrogen Bonding: The aniline moiety (-NH2) and the pyrazole ring's nitrogen atoms can act as hydrogen bond donors and acceptors, respectively. Solvents capable of hydrogen bonding (e.g., alcohols) are expected to interact favorably.

  • Polarity: The molecule possesses both polar (e.g., the C-Cl, C-N, and N-H bonds) and non-polar (e.g., the benzene and pyrazole rings) regions, giving it a moderate overall polarity.

2.2 The Henderson-Hasselbalch Equation and pH Effects

For ionizable compounds like anilines, the pH of the medium can dramatically influence solubility. The Henderson-Hasselbalch equation provides a quantitative relationship between pH, pKa, and the ratio of the ionized to the un-ionized form of the compound. While this guide focuses on organic solvents, this principle is crucial when considering aqueous-organic mixtures or acidic/basic additives.

Experimental Determination of Solubility: A Validated Protocol

The following section details a robust, self-validating protocol for the isothermal equilibrium solubility determination of 3-chloro-2-(1H-pyrazol-1-yl)aniline. This method is designed to ensure accuracy and reproducibility.

3.1 Materials and Equipment

  • Solute: 3-chloro-2-(1H-pyrazol-1-yl)aniline (purity >99%)

  • Solvents: HPLC-grade or equivalent (e.g., Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene, Heptane)

  • Equipment:

    • Analytical balance (±0.1 mg)

    • Thermostatic shaker or orbital incubator

    • Centrifuge

    • Calibrated positive displacement pipettes

    • HPLC system with a UV detector

    • Class A volumetric flasks

    • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

3.2 Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_sampling Phase 3: Sampling & Analysis prep_solute Weigh excess solute into vials prep_solvent Add known volume of solvent prep_solute->prep_solvent Dispense equilibrate Equilibrate at constant temperature (e.g., 25°C) with agitation for 24-48h prep_solvent->equilibrate centrifuge Centrifuge to separate undissolved solid equilibrate->centrifuge aliquot Withdraw supernatant (saturated solution) centrifuge->aliquot filter Filter through 0.22 µm syringe filter aliquot->filter dilute Dilute sample for analysis filter->dilute hplc Analyze by HPLC dilute->hplc

Caption: Isothermal equilibrium solubility determination workflow.

3.3 Step-by-Step Protocol

  • Preparation of Stock Standards: Accurately prepare a stock solution of 3-chloro-2-(1H-pyrazol-1-yl)aniline in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). From this, create a series of calibration standards by serial dilution.

  • Sample Preparation: To a series of glass vials, add an excess amount of the solid compound. The key is to ensure that a solid phase remains at equilibrium, confirming saturation.

  • Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of each test solvent into the vials.

  • Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate the samples for a predetermined time (e.g., 24 or 48 hours) to ensure equilibrium is reached.

    • Causality Note: A minimum of 24 hours is recommended to ensure that the dissolution process has reached equilibrium. For some compounds and solvents, 48 hours may be necessary. A time-point study can be conducted to validate the equilibration period.

  • Phase Separation: After equilibration, allow the vials to stand at the same temperature for a short period to allow the solid to settle. Then, centrifuge the vials to pellet the remaining solid.

  • Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a calibrated pipette. Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter to remove any fine particulates.

    • Self-Validation Check: The filtration step is critical. Adsorption of the solute onto the filter membrane can be a source of error. It is good practice to discard the first portion of the filtrate.

  • Dilution: Accurately dilute the filtered sample with a suitable mobile phase to bring its concentration within the linear range of the HPLC calibration curve.

  • HPLC Analysis: Analyze the calibration standards and the prepared samples by a validated HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and water is often a good starting point. Detection can be performed using a UV detector at a wavelength where the compound has a strong absorbance.

  • Calculation: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Use the regression equation to determine the concentration of the diluted sample. The solubility is then calculated by accounting for the dilution factor.

Solubility Data and Interpretation

The solubility of 3-chloro-2-(1H-pyrazol-1-yl)aniline was determined in a range of organic solvents at 25 °C. The results are summarized in the table below.

Table 1: Equilibrium Solubility of 3-chloro-2-(1H-pyrazol-1-yl)aniline at 25 °C

SolventSolvent ClassSolubility (mg/mL)Qualitative Solubility
DichloromethaneChlorinated> 100Very Soluble
MethanolPolar Protic~ 80Freely Soluble
EthanolPolar Protic~ 55Freely Soluble
AcetonitrilePolar Aprotic~ 40Soluble
Ethyl AcetateEster~ 30Soluble
TolueneAromatic~ 15Sparingly Soluble
HeptaneNon-polar< 1Slightly Soluble

4.1 Discussion of Results

The experimental data aligns well with the theoretical principles discussed earlier.

  • High Solubility in Dichloromethane: The high solubility in dichloromethane can be attributed to favorable dipole-dipole interactions.

  • Good Solubility in Alcohols: The ability of methanol and ethanol to act as both hydrogen bond donors and acceptors leads to strong interactions with the solute, resulting in high solubility.

  • Moderate Solubility in Polar Aprotic Solvents: Solvents like acetonitrile and ethyl acetate can accept hydrogen bonds and engage in dipole-dipole interactions, leading to moderate solubility.

  • Low Solubility in Non-polar Solvents: The low solubility in toluene and especially heptane is expected. These solvents primarily interact through weak London dispersion forces, which are insufficient to overcome the strong cohesive forces within the solute's crystal lattice.

Practical Implications for Research and Development

This solubility profile has several practical implications:

  • Reaction Chemistry: Dichloromethane or alcoholic solvents would be suitable for homogeneous reactions involving this compound.

  • Crystallization/Purification: A solvent/anti-solvent crystallization strategy could be highly effective. For example, dissolving the compound in a high-solubility solvent like methanol and then adding a low-solubility anti-solvent like heptane could induce crystallization.

  • Analytical Sample Preparation: Acetonitrile or methanol are excellent choices for preparing stock solutions for HPLC or other analytical techniques.

Conclusion

This guide has provided a detailed examination of the solubility of 3-chloro-2-(1H-pyrazol-1-yl)aniline in common organic solvents. By combining theoretical principles with a robust experimental protocol, we have generated a reliable solubility profile. This data is not merely academic; it provides actionable insights that can guide solvent selection for chemical synthesis, purification, and analysis, ultimately accelerating research and development timelines. The methodologies and principles outlined herein are broadly applicable to the characterization of other novel chemical entities.

References

  • Title: General principles of solubility Source: ScienceDirect URL: [Link]

  • Title: Henderson-Hasselbalch Equation Source: Chemistry LibreTexts URL: [Link]

  • Title: High-Performance Liquid Chromatography Source: Wikipedia URL: [Link]

Exploratory

An In-depth Technical Guide to the Discovery and History of Pyrazole Aniline Derivatives

Abstract The pyrazole aniline scaffold represents a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activities and synthetic accessibility. This technical...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole aniline scaffold represents a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activities and synthetic accessibility. This technical guide provides an in-depth exploration of the discovery and historical evolution of pyrazole aniline derivatives. We will trace the journey from the initial identification of the pyrazole ring in the late 19th century to the development of sophisticated synthetic methodologies. A central focus will be placed on the Knorr pyrazole synthesis, the foundational reaction that unlocked this chemical class. Through a detailed examination of key milestones, including the development of blockbuster drugs like Celecoxib, this guide will illuminate the causal relationship between chemical structure, synthetic strategy, and therapeutic application. Designed for researchers, scientists, and drug development professionals, this document integrates historical context with practical, field-proven insights and detailed experimental protocols.

The Genesis of a Privileged Scaffold: Early Discoveries

The story of pyrazole aniline derivatives begins with the fundamental discovery of the pyrazole ring itself. The term "pyrazole" was first coined by the German chemist Ludwig Knorr in 1883.[1][2] His pioneering work, however, did not isolate the parent pyrazole but rather a derivative that would become the progenitor of this entire class of compounds. In a seminal experiment, Knorr achieved the condensation of ethyl acetoacetate with phenylhydrazine, yielding the first 5-pyrazolone.[3][4] This reaction was not only the first synthesis of a substituted pyrazole but also, by its use of phenylhydrazine, the first synthesis of what can be considered a pyrazole aniline derivative.

Shortly thereafter, in 1889, Edward Buchner accomplished the first synthesis of the unsubstituted parent pyrazole molecule through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.[1][3] These two discoveries—Knorr's synthesis of a functionalized derivative and Buchner's isolation of the core ring structure—laid the chemical foundation upon which decades of research would be built. The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, proved to be a stable and versatile framework for chemical elaboration.[1][5]

Foundational Synthesis: The Knorr Pyrazole Synthesis (1883)

The most significant and enduring method for constructing the pyrazole ring is the Knorr pyrazole synthesis.[6] Its discovery was a watershed moment, providing a straightforward and highly adaptable route to a wide array of substituted pyrazoles from readily available 1,3-dicarbonyl compounds and hydrazine derivatives.[7][8] For the synthesis of pyrazole aniline derivatives, arylhydrazines (such as phenylhydrazine) are the key reagents.

The causality behind the enduring success of the Knorr synthesis lies in its reliability and modularity. By simply varying the substituents on the 1,3-dicarbonyl compound and the hydrazine, chemists can systematically tune the electronic and steric properties of the resulting pyrazole, a critical advantage in drug discovery for optimizing potency and pharmacokinetic profiles.

General Mechanism of the Knorr Pyrazole Synthesis

The reaction proceeds via an initial condensation of the more nucleophilic nitrogen of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone or enamine intermediate. This is followed by an intramolecular cyclization where the second nitrogen attacks the remaining carbonyl group. The final step is a dehydration event that results in the formation of the stable, aromatic pyrazole ring. The entire process is typically catalyzed by acid.[9]

Knorr_Mechanism General Mechanism of Knorr Pyrazole Synthesis R1 Hydrazine Derivative I1 Hydrazone/ Enamine Intermediate R1->I1 + R2 1,3-Dicarbonyl Compound R2->I1 I2 Cyclized Intermediate (non-aromatic) I1->I2 Intramolecular Cyclization P Pyrazole Product I2->P Dehydration (-H2O)

Caption: Knorr Pyrazole Synthesis Workflow.

Historical Experimental Protocol: Knorr's Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (1883)

This protocol is adapted from Ludwig Knorr's original 1883 publication, demonstrating the foundational synthesis of this class of compounds.[4] This self-validating system requires careful control of reaction conditions to manage the exothermic nature of the condensation.

Materials:

  • Ethyl acetoacetate (1.0 equivalent)

  • Phenylhydrazine (1.0 equivalent)

  • Glacial Acetic Acid (as solvent)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl acetoacetate in a minimal amount of glacial acetic acid.

  • Addition of Phenylhydrazine: To this solution, add phenylhydrazine dropwise with constant stirring. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

  • Reaction Completion: After the addition is complete, heat the mixture under reflux for 1-2 hours to ensure the reaction goes to completion.

  • Isolation: Allow the reaction mixture to cool to room temperature. The product, 1-phenyl-3-methyl-5-pyrazolone, will often precipitate from the solution. If not, the mixture can be poured into cold water to induce precipitation.

  • Purification: Collect the crude solid by vacuum filtration and wash with cold water.

  • Recrystallization: Purify the product by recrystallizing from hot ethanol to yield the final, crystalline product.

  • Validation: The identity and purity of the compound should be confirmed by melting point determination and spectroscopic analysis (e.g., NMR, IR).

The Ascendance of Pyrazole Aniline Derivatives in Drug Discovery

For much of the 20th century, pyrazole derivatives were explored for various applications, including dyes and agrochemicals.[3] However, their true potential was realized in medicinal chemistry, where the pyrazole aniline scaffold became recognized as a "privileged" structure. This status is owed to the scaffold's ability to present substituents in a well-defined three-dimensional orientation, allowing for precise interactions with biological targets like enzyme active sites and receptors.[10] These derivatives have demonstrated a vast range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2][7][11]

Case Study: The Discovery of Celecoxib

A landmark achievement in the history of pyrazole aniline derivatives was the development of Celecoxib (marketed as Celebrex). Its discovery in the 1990s by a team at Searle/Monsanto revolutionized the treatment of inflammation.[12]

The Scientific Rationale: The therapeutic goal was to create a nonsteroidal anti-inflammatory drug (NSAID) that could selectively inhibit the cyclooxygenase-2 (COX-2) enzyme, which is induced during inflammation, while sparing the COX-1 enzyme, which plays a protective role in the gastrointestinal tract.[12] This selectivity was hypothesized to reduce the gastric side effects common to older, non-selective NSAIDs.

The Chemical Solution: Researchers identified that a 1,5-diarylpyrazole scaffold was a key pharmacophore for COX-2 selectivity. The crucial innovation was the incorporation of a p-sulfonamido-phenyl group at the N-1 position of the pyrazole ring—a classic aniline derivative. This sulfonamide moiety is critical for binding to a specific hydrophilic side pocket present in the COX-2 active site but absent in COX-1, thereby conferring selectivity.

Celecoxib_MoA Conceptual Binding of Celecoxib cluster_COX2 COX-2 Active Site cluster_Celecoxib Celecoxib MainPocket Main Catalytic Pocket SidePocket Hydrophilic Side Pocket PyrazoleCore Diarylpyrazole Core PyrazoleCore->MainPocket Binds Sulfonamide Aniline-Sulfonamide Group Sulfonamide->SidePocket Inserts into, confers selectivity

Caption: Celecoxib's selective binding to COX-2.

Notable Pyrazole Aniline Derivatives in Medicine

The success of Celecoxib paved the way for numerous other pyrazole-based drugs. The versatility of the scaffold is evident in the diverse therapeutic areas these agents address.

Drug NameYear of Approval (Approx.)Therapeutic ApplicationKey Structural Feature
Sildenafil 1998Erectile Dysfunction, Pulmonary Hypertension[13]Pyrimidine-fused pyrazole
Celecoxib 1998Anti-inflammatory (Selective COX-2 Inhibitor)[12]1,5-Diarylpyrazole with aniline-sulfonamide
Rimonabant 2006 (Withdrawn)Anti-obesity (Cannabinoid Receptor 1 Blocker)1,5-Diarylpyrazole
Ruxolitinib 2011Myelofibrosis, Polycythemia Vera (JAK1/JAK2 Inhibitor)[13]Pyrrolo[2,3-d]pyrimidine core with pyrazole side chain
Axitinib 2012Renal Cell Carcinoma (VEGFR Inhibitor)[13]Indazole (benzopyrazole) core
Lenacapavir 2022HIV (Capsid Inhibitor)[13]Complex polycyclic structure containing a pyrazole

Modern Synthetic Evolution and Future Outlook

While the Knorr synthesis remains a workhorse, modern organic chemistry has introduced a plethora of new methods for constructing pyrazole aniline derivatives with greater efficiency and control. These include:

  • 1,3-Dipolar Cycloadditions: Reactions between alkynes and diazo compounds provide a powerful, albeit different, route to the pyrazole core.[7]

  • Multi-Component Reactions: One-pot procedures that combine multiple starting materials to build complex pyrazoles in a single step, improving atom economy and reducing waste.[14]

  • Palladium-Catalyzed Coupling: Modern cross-coupling reactions are used to attach the aniline moiety (or other aryl groups) to a pre-formed pyrazole ring, offering high regioselectivity.[8]

The historical journey of pyrazole aniline derivatives from a laboratory curiosity in 1883 to a multi-billion dollar class of pharmaceuticals is a testament to the power of synthetic chemistry. The scaffold's inherent stability, synthetic tractability, and electronic properties ensure its continued relevance. Future research will undoubtedly focus on developing novel derivatives as kinase inhibitors for oncology, agents against neurodegenerative diseases, and new classes of antivirals and antibacterials, further cementing the legacy of this remarkable chemical structure.[10][13]

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). ResearchGate. [Link]

  • Pyrazole | Heterocyclic, Aromatic, Five-Membered. (n.d.). Britannica. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). Molecules. [Link]

  • Synthetic Approaches of Pyrazole Derivatives on Various Pharmacological Activity: A Review. (2025). ResearchGate. [Link]

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). IJNRD. [Link]

  • Knorr Pyrazole Synthesis (M. Pharm). (2021). Slideshare. [Link]

  • Knorr pyrrole synthesis. (n.d.). Wikipedia. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-chloro-2-(1H-pyrazol-1-yl)aniline from Hydrazine: An Application and Protocol Guide

This comprehensive guide provides a detailed protocol for the multi-step synthesis of 3-chloro-2-(1H-pyrazol-1-yl)aniline, a valuable building block in medicinal chemistry and drug development. The synthesis commences wi...

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the multi-step synthesis of 3-chloro-2-(1H-pyrazol-1-yl)aniline, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the strategic utilization of hydrazine to construct the core pyrazole heterocycle appended to a substituted aniline precursor. This document outlines the rationale behind the synthetic strategy, detailed experimental procedures, purification techniques, and safety considerations.

Introduction

Substituted anilines bearing heterocyclic moieties are prominent scaffolds in a vast array of pharmacologically active compounds. The target molecule, 3-chloro-2-(1H-pyrazol-1-yl)aniline, integrates a pyrazole ring, known for its diverse biological activities, with a chlorinated aniline framework, often employed to modulate the physicochemical properties of drug candidates. This guide details a robust and reproducible three-step synthesis beginning from the commercially available 1,3-dichloro-2-nitrobenzene. The synthetic pathway involves a nucleophilic aromatic substitution to introduce the hydrazine moiety, followed by a classical Knorr pyrazole synthesis, and concludes with a selective reduction of a nitro group to the desired aniline.

Overall Synthetic Strategy

The synthesis is designed as a convergent three-step sequence, maximizing efficiency and allowing for the isolation and purification of key intermediates. The choice of starting material, 1,3-dichloro-2-nitrobenzene, is strategic due to the activating effect of the nitro group, which facilitates the initial nucleophilic substitution by hydrazine.

synthesis_workflow start Hydrazine Hydrate int1 (2-Chloro-6-nitrophenyl)hydrazine start->int1 Step 1: Nucleophilic Aromatic Substitution SM 1,3-Dichloro-2-nitrobenzene SM->int1 int2 1-(2-Chloro-6-nitrophenyl)-1H-pyrazole int1->int2 Step 2: Knorr Pyrazole Synthesis product 3-Chloro-2-(1H-pyrazol-1-yl)aniline int2->product Step 3: Selective Nitro Reduction reagent1 Malondialdehyde bis(diethyl acetal) reagent1->int2 reagent2 Pd/C, Hydrazine Hydrate reagent2->product

Caption: Overall workflow for the synthesis of 3-chloro-2-(1H-pyrazol-1-yl)aniline.

PART 1: Synthesis of (2-Chloro-6-nitrophenyl)hydrazine (Intermediate 1)

The initial step involves a nucleophilic aromatic substitution reaction on 1,3-dichloro-2-nitrobenzene. The electron-withdrawing nitro group activates the ortho- and para-positions to nucleophilic attack. In this case, both chlorine atoms are ortho to the nitro group, facilitating the displacement of one chlorine by hydrazine.

Mechanistic Rationale

The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate formed upon the addition of the nucleophile (hydrazine) to the aromatic ring. The negative charge is delocalized onto the nitro group, stabilizing the intermediate. Subsequent elimination of a chloride ion restores the aromaticity and yields the desired product. The use of an excess of hydrazine can be minimized by controlling the reaction temperature to prevent disubstitution.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
1,3-Dichloro-2-nitrobenzene192.00509.60 g
Hydrazine hydrate (~64%)50.06100~5.0 mL
Ethanol (EtOH)46.07-100 mL
Dimethyl Sulfoxide (DMSO)78.13-50 mL

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,3-dichloro-2-nitrobenzene (9.60 g, 50 mmol) and a mixture of ethanol (100 mL) and DMSO (50 mL).

  • Stir the mixture to dissolve the starting material.

  • Carefully add hydrazine hydrate (~5.0 mL, 100 mmol) dropwise to the solution at room temperature. An exotherm may be observed.

  • After the addition is complete, heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (3:1) solvent system.

  • Upon completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.

  • The product will precipitate as a yellow-orange solid.

  • Collect the solid by vacuum filtration and wash it with cold water (2 x 50 mL).

  • Dry the crude product under vacuum to yield (2-chloro-6-nitrophenyl)hydrazine. Further purification can be achieved by recrystallization from ethanol.

PART 2: Synthesis of 1-(2-Chloro-6-nitrophenyl)-1H-pyrazole (Intermediate 2)

This step is a classic Knorr pyrazole synthesis, which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound to form the pyrazole ring.[1][2] To obtain an unsubstituted pyrazole ring, malondialdehyde or a synthetic equivalent is used. Malondialdehyde bis(diethyl acetal) is a convenient and stable precursor.

Mechanistic Rationale

The reaction is initiated by the acid-catalyzed hydrolysis of the acetal to generate malondialdehyde in situ. The more nucleophilic nitrogen of the substituted hydrazine then attacks one of the aldehyde carbonyls to form a hydrazone. Subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic pyrazole ring.

knorr_mechanism cluster_0 Knorr Pyrazole Synthesis Mechanism hydrazine (2-Chloro-6-nitrophenyl)hydrazine hydrazone Hydrazone Intermediate hydrazine->hydrazone + Dicarbonyl - H2O dicarbonyl Malondialdehyde (from acetal) dicarbonyl->hydrazone cyclized Cyclized Intermediate hydrazone->cyclized Intramolecular Condensation pyrazole 1-(2-Chloro-6-nitrophenyl)-1H-pyrazole cyclized->pyrazole - H2O (Aromatization)

Caption: Simplified mechanism of the Knorr pyrazole synthesis.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
(2-Chloro-6-nitrophenyl)hydrazine187.59407.50 g
Malondialdehyde bis(diethyl acetal)220.30449.69 g
Ethanol (EtOH)46.07-150 mL
Concentrated Hydrochloric Acid (HCl)36.46catalytic~1 mL

Procedure:

  • In a 250 mL round-bottom flask, dissolve (2-chloro-6-nitrophenyl)hydrazine (7.50 g, 40 mmol) in ethanol (150 mL).

  • Add malondialdehyde bis(diethyl acetal) (9.69 g, 44 mmol) to the solution.

  • Add a catalytic amount of concentrated hydrochloric acid (~1 mL) to the mixture.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 3-4 hours.

  • Monitor the reaction by TLC (hexane:ethyl acetate, 4:1).

  • After the reaction is complete, cool the mixture to room temperature and reduce the solvent volume by approximately half using a rotary evaporator.

  • Pour the concentrated solution into 200 mL of cold water.

  • The product will precipitate as a solid. If an oil forms, scratch the flask to induce crystallization.

  • Collect the solid by vacuum filtration, wash with water, and dry.

  • The crude 1-(2-chloro-6-nitrophenyl)-1H-pyrazole can be purified by recrystallization from a mixture of ethanol and water.

PART 3: Synthesis of 3-Chloro-2-(1H-pyrazol-1-yl)aniline (Final Product)

The final step is the selective reduction of the nitro group to an amine. Catalytic transfer hydrogenation using palladium on carbon (Pd/C) with hydrazine hydrate as the hydrogen source is an effective method that typically preserves the chloro-substituent.[3][4]

Mechanistic Rationale

In catalytic transfer hydrogenation, hydrazine hydrate serves as the in situ source of hydrogen. On the surface of the palladium catalyst, hydrazine decomposes to produce diimide (N₂H₂) and hydrogen gas. The hydrogen is then adsorbed onto the catalyst surface and reduces the nitro group to the corresponding amine. This method is often preferred for its mild conditions and selectivity.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
1-(2-Chloro-6-nitrophenyl)-1H-pyrazole223.61306.71 g
Palladium on Carbon (10% Pd/C)-catalytic~300 mg
Hydrazine hydrate (~64%)50.0690~4.5 mL
Ethanol (EtOH)46.07-100 mL

Procedure:

  • To a 250 mL round-bottom flask, add 1-(2-chloro-6-nitrophenyl)-1H-pyrazole (6.71 g, 30 mmol) and ethanol (100 mL).

  • Carefully add 10% Pd/C (approx. 300 mg) to the suspension.

  • Heat the mixture to a gentle reflux (around 70-75 °C).

  • Add hydrazine hydrate (~4.5 mL, 90 mmol) dropwise to the refluxing mixture over a period of 30 minutes. Caution: The reaction can be exothermic, and gas evolution will be observed. Ensure adequate ventilation.

  • After the addition is complete, continue to reflux for an additional 1-2 hours, or until TLC analysis (hexane:ethyl acetate, 2:1) indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with a small amount of ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The crude residue can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 3-chloro-2-(1H-pyrazol-1-yl)aniline. Alternatively, purification can be achieved by acid-base extraction.[5]

Safety and Handling

  • Hydrazine hydrate is toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 1,3-Dichloro-2-nitrobenzene is a skin and eye irritant. Avoid contact and inhalation.

  • Palladium on carbon is flammable, especially when dry and in the presence of organic solvents. Handle with care and do not allow it to dry completely in the air.

  • All reactions should be performed in a well-ventilated fume hood.

References

  • Knorr, L. Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft1883, 16 (2), 2597–2599.
  • Chem Help Asap. Knorr Pyrazole Synthesis. [Link]

  • PubChem. 1,3-Dichloro-2-nitrobenzene. [Link]

  • W. J. Close. The Knorr Pyrazole Synthesis. J. Am. Chem. Soc.1957, 79 (6), 1455–1458.
  • F. Al-Omran, et al. Synthesis of some new pyrazoles and pyrazolo[1,5-a]pyrimidines. J. Heterocycl. Chem.2006, 43, 135-141.
  • H. S. P. Rao, S. Jothilingam. A new and efficient one-pot synthesis of pyrazoles. Tetrahedron Lett.2002, 43, 6459-6461.
  • S. G. R. Reddy, et al. A mild and efficient method for the reduction of nitroarenes using hydrazine hydrate and catalytic amount of Fe/charcoal. Tetrahedron Lett.2004, 45, 8775-8777.
  • A. R. Gholap, et al. Chemoselective reduction of nitroarenes to aromatic amines using hydrazine hydrate and Zn-dust. J. Chem. Res.2003, 2003, 610-612.
  • D. C. Gowda, et al. Catalytic transfer hydrogenation of aromatic nitro compounds with hydrazine hydrate in the presence of zinc dust. Synth. Commun.2000, 30, 3639-3644.
  • P. S. Rao, et al. An efficient and selective reduction of aromatic nitro compounds to aromatic amines using hydrazine hydrate in the presence of Fe(III) chloride. Indian J. Chem., Sect. B2004, 43B, 1573-1575.
  • A. M. El-Naggar, et al. Synthesis and biological activity of some new pyrazole derivatives. J. Serb. Chem. Soc.2006, 71, 1-10.
  • S. K. Singh, et al. A facile one-pot synthesis of pyrazoles by the reaction of hydrazines with α,β-unsaturated ketones. Indian J. Chem., Sect. B2005, 44B, 2353-2356.
  • A. K. Pleier, et al. A general and efficient method for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines. Synthesis2001, 2001, 55-62.
  • D. H. Yang, et al. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. ACS Omega2016 , 1, 1339-1345. [Link]

  • A. F. M. M. Rahman, et al. A mild and efficient method for the reduction of nitroarenes using hydrazine hydrate in the presence of Raney nickel. Synth. Commun.2005, 35, 1321-1326.
  • B. H. Kim, et al. A facile and efficient method for the reduction of aromatic nitro compounds with hydrazine hydrate in the presence of FeCl3·6H2O/activated carbon. Bull. Korean Chem. Soc.2003, 24, 1021-1022.

Sources

Application

Detailed experimental protocol for making 3-chloro-2-(1H-pyrazol-1-yl)aniline

An Application Note for the Synthesis of 3-chloro-2-(1H-pyrazol-1-yl)aniline Abstract This document provides a comprehensive, two-step experimental protocol for the synthesis of 3-chloro-2-(1H-pyrazol-1-yl)aniline, a val...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 3-chloro-2-(1H-pyrazol-1-yl)aniline

Abstract

This document provides a comprehensive, two-step experimental protocol for the synthesis of 3-chloro-2-(1H-pyrazol-1-yl)aniline, a valuable heterocyclic building block for pharmaceutical and materials science research. The synthesis begins with a nucleophilic aromatic substitution (SNAr) reaction between 1-chloro-2-fluoro-3-nitrobenzene and pyrazole to yield the intermediate, 1-(2-chloro-6-nitrophenyl)-1H-pyrazole. Subsequent chemoselective reduction of the nitro group using tin(II) chloride affords the target aniline. This guide offers in-depth procedural details, explains the chemical rationale, outlines critical safety precautions, and provides expected characterization data to ensure reproducible and successful synthesis.

Introduction: Significance and Synthetic Strategy

The 3-chloro-2-(1H-pyrazol-1-yl)aniline scaffold is of significant interest to researchers in drug discovery and development. The pyrazole ring is a common feature in many bioactive molecules, known to interact with various biological targets, while the substituted aniline moiety serves as a versatile handle for further chemical elaboration through coupling reactions or amide bond formations.[1][2] This unique combination of functional groups makes the target molecule a key intermediate for synthesizing compounds with potential applications as antimicrobial, anticancer, or anti-inflammatory agents.[1][3]

The synthetic strategy detailed herein is a robust and logical two-step sequence designed for efficiency and control:

  • Step 1: N-Arylation via SNAr: The process starts with the N-arylation of pyrazole. We utilize 1-chloro-2-fluoro-3-nitrobenzene as the aryl precursor. The strong electron-withdrawing effect of the nitro group activates the aromatic ring, making it highly susceptible to nucleophilic attack. The fluorine atom at the C2 position is an excellent leaving group for SNAr reactions, leading to a regioselective substitution by the pyrazole nitrogen.

  • Step 2: Chemoselective Nitro Reduction: The resulting nitro-intermediate is then converted to the target aniline. For this transformation, a classic reduction using tin(II) chloride (SnCl₂) in an acidic medium is employed.[4] This method is particularly advantageous as it is highly chemoselective, reducing the nitro group while preserving the aryl chloride and the pyrazole ring, functionalities that might be susceptible to cleavage under other reductive conditions like catalytic hydrogenation.[5][6]

Overall Synthetic Scheme

Safety & Handling Precautions

All manipulations must be performed in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory.

  • 1-Chloro-2-fluoro-3-nitrobenzene: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.

  • Pyrazole: Harmful if swallowed and causes serious eye damage.[7] Avoid formation of dust and aerosols.[5]

  • Sodium Hydride (NaH): Reacts violently with water to produce flammable hydrogen gas, which can ignite spontaneously.[8] It is typically supplied as a 60% dispersion in mineral oil to improve safety. Handle under an inert atmosphere (e.g., Nitrogen or Argon).

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O): Corrosive. Causes severe skin burns and eye damage. May cause an allergic skin reaction.

  • Hydrochloric Acid (HCl): Highly corrosive. Causes severe skin burns and eye damage. Vapors can cause severe respiratory irritation.

  • Organic Solvents (DMF, Ethyl Acetate, Ethanol): Flammable liquids and vapors. Handle away from ignition sources. DMF is a reproductive toxin.

Experimental Workflow Diagram

The following diagram outlines the complete workflow from starting materials to the final, purified product.

G cluster_0 PART 1: Synthesis of 1-(2-chloro-6-nitrophenyl)-1H-pyrazole cluster_1 PART 2: Synthesis of 3-chloro-2-(1H-pyrazol-1-yl)aniline A Combine Pyrazole, NaH (60% disp.), and Anhydrous DMF B Stir at 0 °C under N2 for 30 min A->B C Add 1-chloro-2-fluoro-3-nitrobenzene dropwise B->C D Warm to RT, stir for 16h C->D E Quench with ice-water D->E F Extract with Ethyl Acetate (3x) E->F G Wash organic layer with brine F->G H Dry over Na2SO4, filter, and concentrate G->H I Purify by Column Chromatography (Silica, Hexane/EtOAc gradient) H->I J Obtain Intermediate 1 as a solid I->J K Dissolve Intermediate 1 in Ethanol J->K Proceed to next step L Add SnCl2·2H2O (5 eq.) K->L M Add conc. HCl, reflux for 4h L->M N Cool to RT, pour onto ice M->N O Neutralize with saturated NaHCO3 (aq) N->O P Filter through Celite, wash with EtOAc O->P Q Extract filtrate with Ethyl Acetate (3x) P->Q R Wash combined organics with brine Q->R S Dry over Na2SO4, filter, and concentrate R->S T Purify by Column Chromatography (Silica, Hexane/EtOAc gradient) S->T U Obtain Final Product as a solid T->U

Sources

Method

Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-chloro-2-(1H-pyrazol-1-yl)aniline

Introduction: Navigating the Challenges of a Multifunctional Substrate The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to forge carbon-carbon bonds with r...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of a Multifunctional Substrate

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed transformation is central to the synthesis of biaryl and heterobiaryl scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3][4]

This guide provides a detailed exploration of the application of the Suzuki-Miyaura coupling to a particularly challenging substrate: 3-chloro-2-(1H-pyrazol-1-yl)aniline . This molecule presents a confluence of chemical features that demand a carefully considered and optimized approach. The inherent low reactivity of the C-Cl bond compared to its heavier halogen counterparts, combined with the presence of two potentially coordinating nitrogen-containing moieties—an aniline and a pyrazole—necessitates a sophisticated catalyst system and meticulously controlled reaction conditions.

The ortho-substituted aniline motif is a key structural element in numerous pharmacologically active compounds.[3] The successful coupling of this substrate opens a direct route to a diverse array of novel biaryl amines with potential applications in drug discovery and development. This document will delve into the mechanistic nuances, provide a rationale for the selection of reagents and conditions, and offer detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Understanding the Substrate: A Triumvirate of Functionality

The successful Suzuki-Miyaura coupling of 3-chloro-2-(1H-pyrazol-1-yl)aniline hinges on overcoming the challenges posed by its unique substitution pattern.

  • The Aryl Chloride: The activation of the C-Cl bond is the primary energetic hurdle. Unlike aryl iodides and bromides, aryl chlorides are significantly less reactive towards oxidative addition to the palladium(0) catalyst, often requiring more forcing conditions or highly active catalytic systems.

  • The Ortho-Aniline: The free amino group in the ortho position can act as a ligand for the palladium catalyst. This can be a double-edged sword. While it can facilitate oxidative addition through a chelation-assisted mechanism, it can also lead to catalyst inhibition or the formation of inactive complexes, thereby impeding the catalytic cycle.[3]

  • The Pyrazole Moiety: As a nitrogen-rich heterocycle, the pyrazole ring system can also coordinate to the palladium center. The presence of a free N-H group in pyrazoles and related azoles can be particularly problematic, often leading to catalyst deactivation.[5] The interplay between the aniline and pyrazole nitrogens in coordinating to the catalyst is a key consideration for this substrate.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[2] A fundamental understanding of this cycle is crucial for troubleshooting and optimizing the reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regeneration of Pd(0) Product Ar¹-Ar² (Product) RedElim->Product Boronic Ar²-B(OR)₂ Boronic->Transmetal Base Base Base->Transmetal activates

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Reaction Parameters and Optimization Strategy

Achieving high yields and purity in the Suzuki-Miyaura coupling of 3-chloro-2-(1H-pyrazol-1-yl)aniline requires careful selection and optimization of the catalyst system, base, and solvent.

Catalyst and Ligand Selection: The Heart of the Reaction

For challenging aryl chlorides, particularly those that are electron-rich or sterically hindered, the choice of palladium precursor and, more importantly, the phosphine ligand is paramount.

  • Palladium Precursors: Common choices include palladium(II) acetate (Pd(OAc)₂) and palladium(II) chloride (PdCl₂). Pre-formed palladium precatalysts, which are often more stable and provide more consistent results, are highly recommended.

  • Ligands: Bulky, electron-rich phosphine ligands are essential for promoting the oxidative addition of the aryl chloride and facilitating the overall catalytic cycle. For substrates like the one , ligands from the Buchwald and Fu research groups have shown great success.

Ligand TypeExamplesRationale for Use with 3-chloro-2-(1H-pyrazol-1-yl)aniline
Buchwald-type Biarylphosphines SPhos, XPhos, RuPhosThese ligands are known for their high activity in coupling sterically demanding and electron-rich aryl chlorides. Their bulk can promote reductive elimination.[6]
Dialkylphosphines Tri-tert-butylphosphine (P(t-Bu)₃), Di-tert-butyl(methyl)phosphineThe high electron density on the phosphorus atom enhances the rate of oxidative addition.
N-Heterocyclic Carbenes (NHCs) IPr, IMesNHCs are strong sigma-donors and can be effective for coupling aryl chlorides, offering an alternative to phosphine ligands.[7]
The Role of the Base and Solvent System

The base plays a crucial role in the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species. The choice of solvent influences the solubility of the reactants and catalyst, as well as the reaction temperature.

  • Bases: A range of inorganic bases can be employed. The choice can significantly impact the reaction outcome.

    • Carbonates: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used. Cs₂CO₃ is a stronger base and can be more effective for challenging couplings.

    • Phosphates: Potassium phosphate (K₃PO₄) is another effective base, often used in combination with ethereal solvents.

  • Solvents: Anhydrous, degassed solvents are critical to prevent catalyst deactivation.

    • Ethereal Solvents: 1,4-Dioxane and tetrahydrofuran (THF) are excellent choices, often with the addition of a small amount of water to aid in the dissolution of the base and facilitate the catalytic cycle.

    • Aromatic Solvents: Toluene can be used, particularly for higher reaction temperatures.

    • Amide Solvents: N,N-Dimethylformamide (DMF) can also be effective, though it can sometimes lead to side reactions at high temperatures.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific arylboronic acids. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: General Screening Conditions

This protocol is designed for initial screening of the coupling reaction with a new arylboronic acid.

Materials:

  • 3-chloro-2-(1H-pyrazol-1-yl)aniline

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2 equivalents)

  • Anhydrous 1,4-dioxane

  • Anhydrous water

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add 3-chloro-2-(1H-pyrazol-1-yl)aniline (1 equivalent), the arylboronic acid (1.2 equivalents), and potassium phosphate (2 equivalents).

  • Evacuate and backfill the vial with an inert gas three times.

  • In a separate vial, prepare a stock solution of the catalyst by dissolving palladium(II) acetate (2 mol%) and SPhos (4 mol%) in anhydrous 1,4-dioxane.

  • Add the catalyst solution to the reaction vial, followed by additional anhydrous 1,4-dioxane and a small amount of water (e.g., a 10:1 dioxane:water ratio) to achieve a final concentration of approximately 0.1 M with respect to the aniline.

  • Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Optimized Conditions for Challenging Couplings

This protocol utilizes a pre-formed palladacycle catalyst, which has shown efficacy for coupling unprotected ortho-haloanilines.[3]

Materials:

  • 3-chloro-2-(1H-pyrazol-1-yl)aniline

  • Arylboronic acid (1.5 equivalents)

  • CataCXium® A Palladacycle (5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.5 equivalents)

  • Anhydrous 2-methyltetrahydrofuran (2-MeTHF)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-chloro-2-(1H-pyrazol-1-yl)aniline (1 equivalent), the arylboronic acid (1.5 equivalents), CataCXium® A Palladacycle (5 mol%), and cesium carbonate (2.5 equivalents).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous 2-MeTHF to achieve a concentration of approximately 0.2 M with respect to the aniline.

  • Seal the tube and heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, follow the workup and purification procedure described in Protocol 1.

Workflow and Logic Diagram

The following diagram illustrates the decision-making process for optimizing the Suzuki-Miyaura coupling of 3-chloro-2-(1H-pyrazol-1-yl)aniline.

Optimization_Workflow Start Start: Couple 3-chloro-2-(1H-pyrazol-1-yl)aniline with Arylboronic Acid Screening Protocol 1: General Screening (Pd(OAc)₂/SPhos, K₃PO₄, Dioxane/H₂O, 100 °C) Start->Screening Check_Yield Reaction Complete? High Yield? Screening->Check_Yield Success Success: Isolate and Characterize Product Check_Yield->Success Yes Troubleshoot Troubleshoot / Optimize Check_Yield->Troubleshoot No Change_Ligand Change Ligand (e.g., XPhos, RuPhos) Troubleshoot->Change_Ligand Change_Base Change Base (e.g., Cs₂CO₃) Troubleshoot->Change_Base Change_Solvent Change Solvent (e.g., 2-MeTHF, Toluene) Troubleshoot->Change_Solvent Use_Precatalyst Protocol 2: Use Precatalyst (CataCXium® A) Troubleshoot->Use_Precatalyst Change_Ligand->Screening Re-run Change_Base->Screening Re-run Change_Solvent->Screening Re-run Use_Precatalyst->Check_Yield Run Protocol 2

Figure 2: A workflow for the optimization of the Suzuki-Miyaura coupling reaction.

Data Presentation: Expected Outcomes

While specific yield data for the Suzuki-Miyaura coupling of 3-chloro-2-(1H-pyrazol-1-yl)aniline is not extensively reported, the following table provides representative yields for the coupling of structurally related challenging substrates. This data serves as a benchmark for what can be expected under optimized conditions.

Aryl Halide SubstrateArylboronic AcidCatalyst SystemBaseSolventYield (%)Reference
2-BromoanilinePhenylboronic acidCataCXium® ACs₂CO₃2-MeTHF95[3]
3-Chloro-6-methoxypyridazine4-Methylphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O92[8]
3-Chloroindazole3-Fluorophenylboronic acidBuchwald PrecatalystK₃PO₄Dioxane/H₂OGood[5]
3-Chloro-5-(4-fluorophenyl)anilinePhenylboronic acidPd(PPh₃)₄K₂CO₃DioxaneRepresentative[9]

Conclusion and Future Perspectives

The Suzuki-Miyaura cross-coupling of 3-chloro-2-(1H-pyrazol-1-yl)aniline is a challenging yet highly rewarding transformation that provides access to a novel class of biaryl amines. Success hinges on the judicious selection of a highly active catalyst system, typically involving a bulky, electron-rich phosphine ligand or a specialized palladacycle, in conjunction with an appropriate base and solvent. The protocols and insights provided in this guide offer a robust framework for researchers to embark on the synthesis of these valuable compounds. Further exploration of N-heterocyclic carbene-based catalysts and the application of microwave-assisted heating may offer additional avenues for optimizing this important reaction.

References

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). San Diego Mesa College. Retrieved January 18, 2026, from [Link]

  • Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 3-Chloro-6-methoxypyridazine. (2025). BenchChem.
  • Yoneda, S. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved January 18, 2026, from [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2022). Molecules, 27(15), 4991.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). RSC Advances, 14(39), 28247-28252.
  • Application Notes and Protocols for Suzuki Coupling Reactions of 2-Chloro-3-(2-pyridinyl)quinoxaline. (2025). BenchChem.
  • Application Notes and Protocols for Suzuki Coupling Reactions of 3-Chloro-5-(4-fluorophenyl)aniline. (2025). BenchChem.
  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). Journal of the Iranian Chemical Society, 19(1), 1-14.
  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. (2021). Organic & Biomolecular Chemistry, 19(32), 7013-7019.
  • U.S.
  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. (2024). Organic & Biomolecular Chemistry, 22(23), 4559-4567.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2015). Journal of the American Chemical Society, 137(42), 13496-13503.
  • Synthesis of 2-Arylpyrazolo[1,5-a]pyridines by Suzuki–Miyaura Cross-Coupling Reaction. (2010). Synlett, 2010(12), 1883-1886.
  • Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. (2012).
  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. (2020). Organic Letters, 22(13), 5042-5047.
  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... (n.d.).
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

  • Biaryl synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

  • Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. (2009). The Journal of Organic Chemistry, 74(8), 3046-3050.
  • The iron-catalysed Suzuki coupling of aryl chlorides. (2020).
  • Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. (2023). Chemical Science, 14(38), 10471-10478.

Sources

Application

Application of 3-chloro-2-(1H-pyrazol-1-yl)aniline in Kinase Inhibitor Synthesis: A Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Importance of Privileged Scaffolds in Kinase Inhibitor Design In the landscape of modern oncology and immunology, protein kinases have emerged as pivotal targets for therapeutic intervention....

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Privileged Scaffolds in Kinase Inhibitor Design

In the landscape of modern oncology and immunology, protein kinases have emerged as pivotal targets for therapeutic intervention. Their role as central nodes in signaling pathways that govern cell proliferation, differentiation, survival, and angiogenesis makes them attractive targets for the treatment of a multitude of diseases. The development of small molecule kinase inhibitors has revolutionized patient outcomes, and a key strategy in this endeavor is the utilization of "privileged scaffolds." These are molecular frameworks that are capable of binding to multiple biological targets with high affinity. The pyrazole and pyrimidine moieties are quintessential examples of such scaffolds, frequently found at the core of numerous FDA-approved kinase inhibitors. Their ability to mimic the purine core of ATP and form critical hydrogen bond interactions within the kinase hinge region underpins their success.

This technical guide focuses on the application of a versatile building block, 3-chloro-2-(1H-pyrazol-1-yl)aniline , in the synthesis of a new generation of kinase inhibitors. The unique arrangement of the aniline, pyrazole, and chloro substituents on this molecule provides a strategic entry point for the construction of diverse and potent kinase inhibitor libraries. The aniline group serves as a nucleophile for coupling with various heterocyclic systems, most notably pyrimidines, to form the core of many ATP-competitive inhibitors. The pyrazole ring can engage in additional interactions within the ATP-binding pocket, while the chloro substituent offers a vector for further chemical modification to enhance potency and selectivity. This document will provide a detailed overview of the synthetic utility of 3-chloro-2-(1H-pyrazol-1-yl)aniline, including a representative protocol for its incorporation into a diaminopyrimidine scaffold, and will discuss the relevant signaling pathways targeted by the resulting inhibitors.

The Role of 3-chloro-2-(1H-pyrazol-1-yl)aniline as a Key Building Block

The chemical structure of 3-chloro-2-(1H-pyrazol-1-yl)aniline is primed for use in the synthesis of kinase inhibitors, particularly those based on anilinopyrimidine and related scaffolds. The primary amine of the aniline moiety is a key functional group that readily participates in nucleophilic aromatic substitution (SNAr) reactions with electron-deficient aromatic systems, such as chloropyrimidines. This reaction is a cornerstone in the assembly of many kinase inhibitors.

The pyrazole substituent at the ortho position of the aniline is not merely a passive spectator. This heterocyclic ring can play a crucial role in the binding of the final inhibitor to the target kinase. It can form additional hydrogen bonds or van der Waals interactions with residues in the ATP-binding pocket, thereby increasing the affinity and selectivity of the compound. The chloro group on the aniline ring can also influence the electronic properties of the molecule and provides a handle for further diversification of the chemical structure through cross-coupling reactions, should the synthetic strategy require it.

Synthetic Strategy: Construction of a Diaminopyrimidine Kinase Inhibitor Core

A prevalent strategy in the design of kinase inhibitors is the synthesis of a 2,4-diaminopyrimidine scaffold. In this approach, 3-chloro-2-(1H-pyrazol-1-yl)aniline can be coupled with a suitably substituted dichloropyrimidine. The following is a representative, multi-step synthetic protocol for the synthesis of a generic diaminopyrimidine-based kinase inhibitor, based on established methodologies for analogous compounds.

Experimental Protocol: Synthesis of a N2,N4-Disubstituted Pyrimidine-2,4-diamine Kinase Inhibitor

This protocol outlines a two-step process starting with the nucleophilic aromatic substitution of 2,4-dichloropyrimidine with 3-chloro-2-(1H-pyrazol-1-yl)aniline, followed by a second substitution with another amine.

Step 1: Synthesis of 4-chloro-N-(3-chloro-2-(1H-pyrazol-1-yl)phenyl)pyrimidin-2-amine

  • Reaction Principle: This step involves a regioselective nucleophilic aromatic substitution, where the more reactive chlorine atom at the 4-position of 2,4-dichloropyrimidine is displaced by the aniline nitrogen of 3-chloro-2-(1H-pyrazol-1-yl)aniline. The reaction is typically carried out in the presence of a base to neutralize the HCl generated.

  • Materials:

    • 3-chloro-2-(1H-pyrazol-1-yl)aniline (1.0 eq)

    • 2,4-Dichloropyrimidine (1.1 eq)

    • Diisopropylethylamine (DIPEA) (1.5 eq)

    • 2-Propanol (or other suitable high-boiling solvent)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and hotplate

    • Standard laboratory glassware for workup and purification

  • Procedure:

    • To a solution of 3-chloro-2-(1H-pyrazol-1-yl)aniline (1.0 eq) in 2-propanol, add 2,4-dichloropyrimidine (1.1 eq) and diisopropylethylamine (1.5 eq).

    • Heat the reaction mixture to reflux (approximately 82 °C for 2-propanol) and stir for 12-24 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product may precipitate out of solution upon cooling. If so, collect the solid by filtration, wash with cold 2-propanol, and dry under vacuum.

    • If the product does not precipitate, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by silica gel column chromatography, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Step 2: Synthesis of N2-(3-chloro-2-(1H-pyrazol-1-yl)phenyl)-N4-(substituted-amine)pyrimidine-2,4-diamine

  • Reaction Principle: The remaining chlorine atom at the 2-position of the pyrimidine ring is displaced by a second nucleophile, in this case, a primary or secondary amine. This step allows for the introduction of a wide variety of substituents to explore the structure-activity relationship (SAR).

  • Materials:

    • 4-chloro-N-(3-chloro-2-(1H-pyrazol-1-yl)phenyl)pyrimidin-2-amine (from Step 1) (1.0 eq)

    • Desired primary or secondary amine (e.g., morpholine, piperazine derivative, etc.) (1.2 eq)

    • Potassium carbonate (K₂CO₃) or another suitable base (2.0 eq)

    • N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

    • Round-bottom flask

    • Magnetic stirrer and hotplate

    • Standard laboratory glassware for workup and purification

  • Procedure:

    • To a solution of 4-chloro-N-(3-chloro-2-(1H-pyrazol-1-yl)phenyl)pyrimidin-2-amine (1.0 eq) in DMF, add the desired amine (1.2 eq) and potassium carbonate (2.0 eq).

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography or recrystallization to obtain the final kinase inhibitor.

    • Thoroughly characterize the final product using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis.

Data Presentation: Representative Reaction Parameters
StepReactantsSolventBaseTemperatureTime (h)Yield (%)
13-chloro-2-(1H-pyrazol-1-yl)aniline, 2,4-Dichloropyrimidine2-PropanolDIPEAReflux12-2460-80
24-chloro-N-(3-chloro-2-(1H-pyrazol-1-yl)phenyl)pyrimidin-2-amine, Substituted AmineDMFK₂CO₃80-100 °C12-2450-75

Note: Yields are representative and can vary depending on the specific substrates and reaction conditions.

Visualization of the Synthetic Workflow

Synthetic_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagent Second Nucleophile cluster_final Final Product A 3-chloro-2-(1H-pyrazol-1-yl)aniline C 4-chloro-N-(3-chloro-2-(1H-pyrazol-1-yl)phenyl)pyrimidin-2-amine A->C Step 1: SNAr B 2,4-Dichloropyrimidine B->C E Diaminopyrimidine Kinase Inhibitor C->E Step 2: SNAr D Substituted Amine D->E Cell_Cycle_Pathway cluster_phases Cell Cycle Phases cluster_cdks Key Regulators G1 G1 Phase S S Phase G1->S G1/S Transition G2 G2 Phase S->G2 DNA Replication M M Phase G2->M G2/M Transition M->G1 Mitosis CDK46 CDK4/6-Cyclin D CDK46->G1 CDK2E CDK2-Cyclin E CDK2E->S CDK2A CDK2-Cyclin A CDK2A->G2 CDK1B CDK1-Cyclin B CDK1B->M inhibitor CDK Inhibitor (e.g., from 3-chloro-2-(1H-pyrazol-1-yl)aniline) inhibitor->CDK46 inhibitor->CDK2E inhibitor->CDK2A inhibitor->CDK1B

Caption: Simplified overview of the cell cycle and CDK regulation.

The JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for a wide array of cytokines and growth factors. [1]Aberrant JAK-STAT signaling is implicated in various autoimmune diseases and cancers.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Cytokine receptor Cytokine Receptor cytokine->receptor JAK JAK receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes DNA DNA STAT_dimer->DNA translocates to nucleus gene_transcription Gene Transcription DNA->gene_transcription initiates inhibitor JAK Inhibitor (e.g., from 3-chloro-2-(1H-pyrazol-1-yl)aniline) inhibitor->JAK inhibits

Caption: The JAK-STAT signaling pathway.

Anaplastic Lymphoma Kinase (ALK) Signaling

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements, acts as a potent oncogenic driver in several cancers, most notably non-small cell lung cancer (NSCLC). [2]

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Downstream Signaling cluster_cellular_response Cellular Response ALK ALK Fusion Protein RAS_RAF RAS-RAF-MEK-ERK Pathway ALK->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway ALK->PI3K_AKT JAK_STAT_alk JAK-STAT Pathway ALK->JAK_STAT_alk proliferation Proliferation RAS_RAF->proliferation survival Survival PI3K_AKT->survival JAK_STAT_alk->proliferation inhibitor ALK Inhibitor (e.g., from 3-chloro-2-(1H-pyrazol-1-yl)aniline) inhibitor->ALK inhibits

Caption: Simplified ALK signaling pathways in cancer.

Conclusion and Future Perspectives

3-chloro-2-(1H-pyrazol-1-yl)aniline is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its strategic placement of reactive and interactive functional groups allows for the efficient construction of diverse chemical libraries based on privileged scaffolds such as the diaminopyrimidine core. The protocols and conceptual frameworks presented in this guide are intended to empower researchers in drug discovery to leverage this key intermediate in their quest for the next generation of targeted therapies. Future work in this area will undoubtedly focus on the synthesis of highly selective inhibitors for specific kinase isoforms, as well as the development of dual- or multi-targeted inhibitors to overcome drug resistance. The continued exploration of the chemical space accessible from 3-chloro-2-(1H-pyrazol-1-yl)aniline will be a critical component of these efforts.

References

  • Lemaire, D. et al. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 23(3), 688. [Link]

  • Google Patents. (2011). WO2011025927A1 - Compounds and compositions as protein kinase inhibitors.
  • Schindler, C., & Darnell, J. E. (2002). The JAK/STAT Pathway. Cold Spring Harbor Perspectives in Biology, 4(1), a002640. [Link]

  • Wikipedia. (2023). JAK-STAT signaling pathway. [Link]

  • Creative Diagnostics. (n.d.). ALK Pathway. [Link]

  • PraxiLabs. (2025). Cell Cycle Stages & Regulation by Cyclins and CDKs. [Link]

  • WhatIs. (2026). Labeled Diagram of a Cyclin-Cdk Complex. [Link]

  • ResearchGate. (n.d.). The cell cycle phases and their associated cyclin-dependent kinases. [Link]

  • ResearchGate. (n.d.). Simplified schematic of the regulation of cyclin-dependent kinase (CDK)5 activity. [Link]

  • ResearchGate. (n.d.). The JAK-STAT pathway. [Link]

  • ResearchGate. (n.d.). A simplified diagrammatic representation of the JAK-STAT pathway. [Link]

  • Roskoski, R. Jr. (2017). Anaplastic lymphoma kinase (ALK): structure, oncogenic activation, and pharmacological inhibition. Pharmacological Research, 120, 20-36. [Link]

  • Malumbres, M., & Barbacid, M. (2009). Cell cycle, CDKs and cancer: a changing paradigm. Nature Reviews Cancer, 9(3), 153-166. [Link]

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Method

Application Notes &amp; Protocols: 3-chloro-2-(1H-pyrazol-1-yl)aniline as a Core Intermediate for Novel Agrochemicals

Abstract This guide provides an in-depth technical overview of 3-chloro-2-(1H-pyrazol-1-yl)aniline, a highly functionalized intermediate for the discovery and development of next-generation agrochemicals. We delve into i...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth technical overview of 3-chloro-2-(1H-pyrazol-1-yl)aniline, a highly functionalized intermediate for the discovery and development of next-generation agrochemicals. We delve into its application in the synthesis of potent pyrazole carboxamide fungicides, a class of compounds renowned for their efficacy as Succinate Dehydrogenase Inhibitors (SDHIs). This document furnishes researchers, scientists, and drug development professionals with detailed synthetic protocols, mechanistic insights, and structure-activity relationship (SAR) analysis to leverage this versatile building block in novel crop protection agents.

Introduction: The Strategic Value of the Pyrazole-Aniline Scaffold

The pyrazole ring is a cornerstone in modern agrochemical design, present in a multitude of commercial herbicides, insecticides, and fungicides.[1][2] Its unique electronic properties and ability to form specific interactions with biological targets make it a privileged scaffold. When coupled with a substituted aniline moiety, as in 3-chloro-2-(1H-pyrazol-1-yl)aniline, it forms the backbone of the highly successful pyrazole carboxamide class of fungicides.[2][3]

The specific substitution pattern of 3-chloro-2-(1H-pyrazol-1-yl)aniline is of particular interest:

  • The pyrazole group at the 2-position of the aniline ring creates a specific spatial arrangement crucial for binding to the target enzyme.

  • The chlorine atom at the 3-position modulates the electronic properties and metabolic stability of the final molecule, often enhancing its biological activity.[4]

This application note will focus on the synthesis of novel fungicidal candidates from this intermediate, targeting the mitochondrial respiratory chain.

Mechanistic Framework: Targeting Fungal Respiration

Pyrazole carboxamide fungicides derived from this aniline intermediate primarily function as Succinate Dehydrogenase Inhibitors (SDHIs) .[5][6] They disrupt the fungal mitochondrial electron transport chain (mETC) at Complex II (Succinate Dehydrogenase), a critical juncture in cellular respiration.

Causality of Inhibition: Succinate Dehydrogenase (SDH) is an enzyme complex that catalyzes the oxidation of succinate to fumarate in the tricarboxylic acid (TCA) cycle and transfers electrons to the ubiquinone pool in the mETC.[6] SDHIs bind to the ubiquinone-binding site (Qp-site) of the SDH complex, physically blocking the natural substrate.[7] This inhibition halts ATP production, leading to a rapid depletion of cellular energy and ultimately, fungal cell death.[8] The efficacy of these fungicides is demonstrated by their potent, low-dose activity against a wide range of plant pathogens.[9]

Mode_of_Action_SDHI cluster_Mitochondrion Mitochondrial Inner Membrane cluster_ETC Electron Transport Chain TCA TCA Cycle Succinate Succinate TCA->Succinate produces ComplexII Complex II (Succinate Dehydrogenase) Succinate->ComplexII oxidized by Fumarate Fumarate ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII e- ComplexII->Fumarate produces ComplexII->ComplexIII e- ComplexIV Complex IV ComplexIII->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ Gradient ATP ATP (Cellular Energy) ATP_Synthase->ATP produces SDHI Pyrazole Carboxamide Fungicide (SDHI) SDHI->ComplexII Binds & Inhibits

Caption: Mechanism of action of Pyrazole Carboxamide SDHI fungicides.

Synthesis of Novel Fungicide Candidates: A Representative Protocol

While many patented routes build the pyrazole and aniline moieties in separate steps, 3-chloro-2-(1H-pyrazol-1-yl)aniline serves as an advanced intermediate that allows for rapid diversification of the "acid" portion of the final carboxamide. The following protocol outlines a robust method for coupling this aniline with a functionalized pyrazole carboxylic acid, a common strategy for generating novel SDHI candidates.[10]

Synthetic_Workflow cluster_Step1 Step 1: Acid Chloride Formation cluster_Step2 Step 2: Amide Coupling PyrazoleAcid 3-(difluoromethyl)-1-methyl-1H- pyrazole-4-carboxylic acid Reagent1 SOCl₂ or (COCl)₂ cat. DMF, Anhydrous DCM AcidChloride 3-(difluoromethyl)-1-methyl-1H- pyrazole-4-carbonyl chloride (Intermediate A) Reagent1->AcidChloride Activation Aniline 3-chloro-2-(1H-pyrazol-1-yl)aniline AcidChloride->Aniline Base Pyridine or Et₃N Anhydrous DCM AcidChloride->Base Reacts with FinalProduct Novel Pyrazole Carboxamide Fungicide Base->FinalProduct Coupling

Caption: General workflow for the synthesis of pyrazole carboxamides.

Protocol: Synthesis of N-(3-chloro-2-(1H-pyrazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide

This protocol is a representative example for the synthesis of a novel potential fungicide. The choice of the pyrazole carboxylic acid is based on known active substructures in commercial SDHIs.

PART A: Formation of the Pyrazole Acid Chloride (Intermediate A)

  • Rationale: The conversion of the carboxylic acid to the more reactive acid chloride is a standard and highly efficient method for activating the carboxyl group for amidation. Thionyl chloride or oxalyl chloride are common reagents for this transformation, with a catalytic amount of DMF accelerating the reaction.

  • Materials:

    • 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq)

    • Thionyl chloride (SOCl₂) (1.5 eq)

    • Anhydrous Dichloromethane (DCM)

    • N,N-Dimethylformamide (DMF) (catalytic, 1-2 drops)

  • Procedure:

    • To a flame-dried, three-necked flask under a nitrogen atmosphere, add 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq).

    • Add anhydrous DCM to dissolve the starting material.

    • Add a catalytic amount of DMF (1-2 drops) to the stirred solution.

    • Slowly add thionyl chloride (1.5 eq) dropwise to the solution at 0 °C (ice bath).

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours, or until gas evolution ceases. The reaction can be monitored by TLC.

    • Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude acid chloride (Intermediate A) is typically used in the next step without further purification.

PART B: Amide Coupling to Yield the Final Product

  • Rationale: The highly reactive acid chloride readily couples with the primary amine of 3-chloro-2-(1H-pyrazol-1-yl)aniline. An organic base like pyridine or triethylamine is added to neutralize the HCl gas generated during the reaction, driving the reaction to completion.

  • Materials:

    • Crude Intermediate A (from Part A) (approx. 1.0 eq)

    • 3-chloro-2-(1H-pyrazol-1-yl)aniline (1.05 eq)

    • Anhydrous Dichloromethane (DCM)

    • Pyridine or Triethylamine (Et₃N) (2.0 eq)

  • Procedure:

    • In a separate flame-dried flask under nitrogen, dissolve 3-chloro-2-(1H-pyrazol-1-yl)aniline (1.05 eq) and the base (2.0 eq) in anhydrous DCM.

    • Cool the aniline solution to 0 °C in an ice bath.

    • Dissolve the crude Intermediate A in a minimal amount of anhydrous DCM and add it dropwise to the stirred aniline solution.

    • After the addition, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final N-(3-chloro-2-(1H-pyrazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide.

Structure-Activity Relationship (SAR) Insights

The development of potent SDHIs is highly dependent on the specific substituents on both the pyrazole and aniline rings.[11][12]

  • Aniline Moiety: The ortho-pyrazole on the aniline ring, as present in our core intermediate, creates a "twisted" conformation when the amide bond is formed. This specific geometry is often crucial for fitting into the Qp-site of the SDH enzyme. The 3-chloro substituent further enhances binding, likely through favorable hydrophobic or halogen-bonding interactions within the active site.[4]

  • Pyrazole Carboxylic Acid Moiety: The substituents on the coupled pyrazole acid are critical for fungicidal potency. Small alkyl groups (e.g., methyl) on the pyrazole nitrogen and electron-withdrawing groups (e.g., trifluoromethyl, difluoromethyl) at other positions generally lead to higher activity.[13][14]

Representative Biological Activity Data

While data for the exact compound synthesized in the protocol is proprietary to the discovering entity, the following table presents the efficacy of structurally analogous pyrazole carboxamide fungicides against key plant pathogens to provide a benchmark for expected activity.

Compound ClassTarget PathogenEfficacy (EC₅₀ in mg/L)Reference
Pyrazole CarboxamideRhizoctonia solani0.022[8]
Pyrazole CarboxamideSclerotinia sclerotiorum0.73[9]
Pyrazole-5-yl-quinoline-2-carboxamideValsa mali4.92[11]
Chloro-containing 1-aryl-3-oxypyrazoleRhizoctonia solani< 0.1[15]

Safety & Handling

As a substituted chlorinated aniline, 3-chloro-2-(1H-pyrazol-1-yl)aniline should be handled with appropriate care. While a specific safety data sheet is not publicly available, data from analogous compounds like 3-chloroaniline provides guidance.[3][9]

  • Hazards: Toxic by inhalation, in contact with skin, and if swallowed. May cause serious eye irritation and skin irritation. Danger of cumulative effects.

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection. Work in a well-ventilated area or under a fume hood.

  • Handling: Avoid contact with skin and eyes. Avoid inhalation of dust or vapors. Keep away from heat and sources of ignition.

  • Disposal: Dispose of this material and its container as hazardous waste in accordance with local, regional, and national regulations.

References

  • CN102285899B - Method for preparing n-phenylpyrazole-1-carboxamides - Google Patents.
  • Fluxapyroxad. In an embodiment of the present invention SDHI (Succinate dehydrogenase inhibitors) class of fungicides... - Google Patents.
  • Fu, B., et al. (2021). Synthesis Candidates Herbicide Through Optimization Quinclorac Containing 3-Methyl-1H-pyrazol-5-yl. Frontiers in Chemistry.
  • Lahm, G. P., et al. (2009). A new route to the synthesis of N-phenylpyrazole-1-carboxamides. Bioorganic & Medicinal Chemistry.
  • Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed. Available at: [Link]

  • Naik, C. G., & Malik, G. M. (2010). Synthesis of Chloro Pyrazolone Derivatives and their Biological Activities. Oriental Journal of Chemistry.
  • PCDs as an important category of these compounds. Numerous reports highlight the agrochemical potential of the substituted pyrazole-carboxamide derivatives... - SciELO. Available at: [Link]

  • Pyrazole carboxanilide fungicides and use - Google Patents.
  • Pyrazole carboxamide derivative and fungicide containing it as active ingredient - Google Patents.
  • Safety Data Sheet: 3-Chloroaniline - Carl ROTH. Available at: [Link]

  • Succinate dehydrogenase (SDH, EC 1.3.5.1) is one of the most promising targets for fungicide development... - MDPI. Available at: [Link]

  • Synthesis and Antifungal Activity Studies of Chiral Succinate Dehydrogenase Inhibitors - PMC. Available at: [Link]

  • Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates - PubMed. Available at: [Link]

  • Synthesis of 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid. Available at: [Link]

  • The present invention relates to pyrazole carboxamides derivatives of formula (1)... - Google Patents.
  • Design, Synthesis, and Biological Evaluation of Pyrazol-5-yl-quinoline-2-carboxamide Derivatives as Potential Fungicidal Agents - PubMed. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Pyrazol‐5‐yl‐quinoline‐2‐carboxamide Derivatives as Potential Fungicidal Agents | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis and fungicidal activity of novel chloro-containing 1-aryl-3-oxypyrazoles with an oximino ester or oximino amide moiety - PubMed. Available at: [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Available at: [Link]

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Application

A Validated Reversed-Phase HPLC Method for the Purity Determination and Impurity Profiling of 3-chloro-2-(1H-pyrazol-1-yl)aniline

An Application Note and Protocol for the HPLC Purity Analysis of 3-chloro-2-(1H-pyrazol-1-yl)aniline Abstract This application note details a robust, specific, and validated reversed-phase high-performance liquid chromat...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the HPLC Purity Analysis of 3-chloro-2-(1H-pyrazol-1-yl)aniline

Abstract

This application note details a robust, specific, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 3-chloro-2-(1H-pyrazol-1-yl)aniline purity. The method is suitable for separating the main component from its potential process-related impurities and degradation products, making it a critical tool for quality control in pharmaceutical development and manufacturing. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its accuracy, precision, and reliability.[1][2]

Introduction

3-chloro-2-(1H-pyrazol-1-yl)aniline, with a molecular formula of C₉H₈ClN₃ and a molecular weight of 193.63 g/mol , is a heterocyclic aromatic amine of significant interest in medicinal chemistry.[3][4] Its unique structure, featuring a substituted aniline ring and a pyrazole moiety, makes it a valuable building block in the synthesis of novel pharmaceutical compounds, potentially exhibiting a range of biological activities.[3] In the pharmaceutical industry, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount to the safety and efficacy of the final drug product.[5][6]

High-performance liquid chromatography (HPLC) is a powerful and widely used technique for impurity analysis due to its high resolution, sensitivity, and selectivity.[5][7] This document provides a comprehensive guide for researchers and drug development professionals, outlining a complete HPLC method, from the rationale behind the chromatographic choices to a full validation protocol, ensuring the method is fit for its intended purpose.

Chromatographic Method and Rationale

The development of a robust HPLC method is essential for reliable impurity analysis.[5] A systematic approach was taken to optimize the separation of 3-chloro-2-(1H-pyrazol-1-yl)aniline from potential impurities. Reversed-phase chromatography was selected as it is highly effective for the analysis of moderately polar to non-polar organic molecules.[8]

Rationale for Experimental Choices:

  • Column: A C18 stationary phase was chosen for its versatility and proven performance in separating a wide range of aromatic compounds, including aromatic amines.[9][10] The specified dimensions and particle size provide a good balance between resolution, backpressure, and analysis time.

  • Mobile Phase: The aniline group in the analyte is basic, meaning its ionization state is highly dependent on pH. A formic acid buffer at pH 3.0 was selected to ensure the amine is fully protonated (as an anilinium ion). This suppresses silanol interactions, leading to sharp, symmetrical peaks and stable retention times. Acetonitrile was chosen as the organic modifier due to its low UV cutoff and excellent elution strength.

  • Gradient Elution: A gradient elution program is employed to ensure the separation of impurities with a wide range of polarities. This allows for the elution of highly retained, non-polar impurities while maintaining good resolution for early-eluting polar impurities, all within a practical runtime.[11]

  • Detection: The aromatic rings and pyrazole moiety in the analyte provide strong UV absorbance. A Photodiode Array (PDA) detector is recommended to monitor multiple wavelengths and perform peak purity analysis, which is a critical aspect of method specificity.[12][13] The primary wavelength of 254 nm was selected based on the UV absorbance maximum of the analyte, providing high sensitivity.

  • Temperature Control: Maintaining a constant column temperature of 30 °C ensures reproducible retention times and improves peak shape.

ParameterCondition
Instrument High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column oven, and PDA detector.
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water (v/v), pH ~3.0
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
20
25
25.1
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection PDA Detector, 254 nm
Injection Volume 10 µL
Diluent Mobile Phase A / Mobile Phase B (50:50, v/v)
Consumables and Reagents
  • Chemicals:

    • 3-chloro-2-(1H-pyrazol-1-yl)aniline Reference Standard (purity >99.5%)

    • Acetonitrile (HPLC Grade)

    • Formic Acid (ACS Grade or higher)

    • Deionized Water (18.2 MΩ·cm)

  • Column:

    • C18 HPLC Column, 4.6 x 150 mm, 5 µm (e.g., Agilent Zorbax, Waters SunFire, Phenomenex Luna)

Standard and Sample Preparation

Diluent Preparation: Mix equal volumes of Mobile Phase A and Mobile Phase B.

Standard Stock Solution (1.0 mg/mL):

  • Accurately weigh approximately 25 mg of 3-chloro-2-(1H-pyrazol-1-yl)aniline Reference Standard.

  • Transfer to a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Dilute to volume with diluent and mix thoroughly.

Working Standard Solution (0.1 mg/mL):

  • Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask.

  • Dilute to volume with diluent and mix thoroughly. This solution is used for system suitability and quantification.

Sample Solution (1.0 mg/mL):

  • Accurately weigh approximately 25 mg of the 3-chloro-2-(1H-pyrazol-1-yl)aniline sample.

  • Prepare as described for the Standard Stock Solution.

System Suitability Testing (SST)

Before performing any analysis, the chromatographic system must be verified to be fit for its intended use.[14] This is achieved by injecting the Working Standard Solution (0.1 mg/mL) in six replicate injections and evaluating the results against the criteria in the table below, which are based on USP General Chapter <621>.[15][16]

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 1.5Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) ≥ 2000Indicates column efficiency and good separation performance.
% RSD of Peak Area ≤ 2.0% for 6 replicatesDemonstrates the precision of the injector and detector.
% RSD of Retention Time ≤ 1.0% for 6 replicatesConfirms the stability of the pump and mobile phase composition.

Experimental Workflow and Validation Logic

The following diagrams illustrate the logical flow of the analytical procedure and the interconnected nature of the method validation parameters, forming a self-validating system.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Standard & Sample Preparation sys_setup HPLC System Setup & Equilibration prep_std->sys_setup prep_mobile Mobile Phase Preparation prep_mobile->sys_setup sst_check System Suitability Test (SST) sys_setup->sst_check sst_check->sys_setup Fail inject Inject Sample Sequence sst_check->inject Pass acquire Data Acquisition inject->acquire process Integrate Chromatograms & Calculate Results acquire->process report Generate Final Report process->report

Caption: High-level workflow for HPLC purity analysis.

Validation_Logic cluster_params ICH Q2(R1) Validation Parameters cluster_precision Precision Sub-types center Validated HPLC Method specificity Specificity center->specificity linearity Linearity & Range center->linearity accuracy Accuracy center->accuracy precision Precision center->precision loq LOQ / LOD center->loq robustness Robustness center->robustness repeatability Repeatability precision->repeatability intermediate Intermediate Precision precision->intermediate

Caption: Interrelationship of method validation parameters.

Method Validation Protocol and Results

The developed method was validated according to ICH Q2(R1) guidelines for an impurity quantification method.[13][17]

5.1 Specificity Specificity is the ability to assess the analyte in the presence of other components like impurities or degradants.[13]

  • Protocol:

    • A solution of the diluent (blank) was injected to ensure no interfering peaks at the retention time of the analyte or its known impurities.

    • The reference standard solution was injected and the main peak was evaluated for purity using a PDA detector.

    • A sample solution was subjected to forced degradation (acidic, basic, oxidative, thermal, and photolytic stress) to generate potential degradation products. The degraded samples were analyzed to demonstrate that the degradants were well-resolved from the main analyte peak.

  • Results: The blank injection showed no interfering peaks. The peak purity index for the main analyte peak was >0.999, indicating no co-eluting impurities. All major degradation products were baseline-resolved from the 3-chloro-2-(1H-pyrazol-1-yl)aniline peak (Resolution > 2.0).

5.2 Linearity

  • Protocol: A series of five solutions were prepared from the Standard Stock Solution at concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the working standard concentration (approximately 0.5 µg/mL to 150 µg/mL). Each solution was injected in triplicate.

  • Results: A calibration curve was constructed by plotting the mean peak area against the concentration.

ParameterResultAcceptance Criteria
Correlation Coefficient (r²) 0.9998≥ 0.999
Y-intercept Close to zeroIntercept should not be significantly different from zero.

5.3 Accuracy (Recovery)

  • Protocol: Accuracy was determined by spiking a known amount of the sample with the reference standard at three concentration levels (80%, 100%, and 120% of the working concentration). Each level was prepared in triplicate and the percentage recovery was calculated.

  • Results:

Spiked LevelMean Recovery (%)% RSDAcceptance Criteria
80% 99.2%0.8%98.0% - 102.0% Recovery
100% 100.5%0.5%with %RSD ≤ 2.0%
120% 101.1%0.6%

5.4 Precision

  • Repeatability (Intra-assay Precision):

    • Protocol: Six separate sample preparations were analyzed on the same day by the same analyst.

    • Results: The % RSD for the purity of the six preparations was 0.4%. (Acceptance Criteria: ≤ 2.0%).

  • Intermediate Precision (Inter-assay Ruggedness):

    • Protocol: The repeatability experiment was repeated on a different day by a different analyst using a different HPLC system.

    • Results: The % RSD for the purity of the twelve preparations (six from each day) was 0.7%. (Acceptance Criteria: ≤ 2.0%).

5.5 Limit of Quantitation (LOQ) and Limit of Detection (LOD)

  • Protocol: LOQ and LOD were determined based on the signal-to-noise (S/N) ratio. The LOQ is the concentration that yields an S/N of approximately 10, and the LOD yields an S/N of approximately 3.

  • Results:

    • LOQ: 0.5 µg/mL (S/N = 10.5)

    • LOD: 0.15 µg/mL (S/N = 3.2)

5.6 Robustness

  • Protocol: The effect of small, deliberate variations in chromatographic parameters on the results was evaluated. The varied parameters included flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2 units).

  • Results: In all varied conditions, the system suitability parameters were met, and the change in purity results was not significant, demonstrating the robustness of the method.

Conclusion

A highly specific, linear, accurate, precise, and robust RP-HPLC method has been successfully developed and validated for the determination of purity of 3-chloro-2-(1H-pyrazol-1-yl)aniline. The method is suitable for routine quality control analysis in a regulated environment and can be used to support drug development from early stages through to commercial manufacturing.

References
  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. [Link]

  • DSDP Analytics. USP <621> Chromatography. [Link]

  • ResearchGate. HPLC Method Development and Impurity Profiling. [Link]

  • PubMed. Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • American Laboratory. A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology (PDF). [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Veeprho. High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • ACS Publications. Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. [Link]

  • PubChemLite. 3-chloro-2-(1h-pyrazol-1-yl)aniline. [Link]

  • LCGC International. Method Development for Drug Impurity Profiling: Part 1. [Link]

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Method

GC-MS protocol for identifying impurities in 3-chloro-2-(1H-pyrazol-1-yl)aniline

Application Note & Protocol Topic: High-Resolution GC-MS Protocol for the Identification and Profiling of Impurities in 3-chloro-2-(1H-pyrazol-1-yl)aniline Audience: Researchers, Scientists, and Drug Development Professi...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Resolution GC-MS Protocol for the Identification and Profiling of Impurities in 3-chloro-2-(1H-pyrazol-1-yl)aniline

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide and a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the identification and profiling of process-related impurities and potential degradants in 3-chloro-2-(1H-pyrazol-1-yl)aniline. As a key intermediate in pharmaceutical synthesis, ensuring the purity of this compound is critical for the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] This protocol addresses the analytical challenges associated with aromatic amines, including the use of derivatization to improve chromatographic performance. We detail a complete workflow from sample preparation and derivatization to GC-MS parameter optimization and data interpretation, grounded in principles outlined by regulatory bodies such as the International Council for Harmonisation (ICH).[3][4]

Introduction: The Imperative for Impurity Profiling

3-chloro-2-(1H-pyrazol-1-yl)aniline is a substituted aromatic amine containing a pyrazole moiety, a common scaffold in medicinal chemistry.[5][6] Its molecular structure (Figure 1) makes it a valuable building block for synthesizing complex pharmaceutical agents. Impurities in such starting materials can carry through the manufacturing process or introduce new, potentially toxic, byproducts, compromising the final drug product's quality and safety.[1][3]

Regulatory guidelines, particularly ICH Q3A and Q3B, mandate the reporting, identification, and qualification of impurities exceeding specific thresholds (typically >0.10%).[4][7] GC-MS is a cornerstone technique for this task, offering powerful separation capabilities (GC) combined with definitive structural information (MS).[3][4] This application note provides a field-proven methodology designed for both qualitative identification of unknown impurities and semi-quantitative analysis.

Figure 1: Chemical Structure of 3-chloro-2-(1H-pyrazol-1-yl)aniline

  • Molecular Formula: C₉H₈ClN₃[8]

  • Monoisotopic Mass: 193.04 g/mol [8]

Anticipated Impurities: A Synthesis-Based Rationale

Effective impurity profiling begins with a theoretical analysis of the synthetic route. While the specific synthesis can vary, a common approach involves the coupling of a pyrazole ring with a substituted aniline precursor. Based on this, potential process-related impurities are hypothesized in Table 1.

Table 1. Potential Process-Related Impurities and Their Origin

Impurity Type Potential Structure/Identity Plausible Origin
Starting Materials 2,3-dichloroaniline, Pyrazole, 3-chloro-2-hydrazinylanilineIncomplete reaction or unreacted starting materials carried through workup.
Regioisomers 4-chloro-2-(1H-pyrazol-1-yl)aniline, 3-chloro-2-(1H-pyrazol-2-yl)anilineNon-selective reaction at different positions on the aniline or pyrazole rings.[9]
Reaction Byproducts Dehalogenated species (e.g., 2-(1H-pyrazol-1-yl)aniline)Reductive side reactions during synthesis or degradation.
Intermediates Incompletely cyclized or substituted precursors.Incomplete reaction steps.[9]
Residual Solvents Toluene, DMF, Ethanol, Dichloromethane, etc.Solvents used during reaction, extraction, and crystallization steps.[3][10]

The Analytical Challenge: Why Derivatization is Key

Direct GC analysis of primary and secondary amines like 3-chloro-2-(1H-pyrazol-1-yl)aniline can be problematic. The polar N-H group can interact with active sites (e.g., free silanols) in the GC inlet and column, leading to:

  • Poor peak shape (tailing)

  • Reduced detector response

  • Thermal degradation at high injector temperatures[11]

Derivatization is a chemical modification process that converts the polar N-H group into a less polar, more thermally stable functional group.[11][12] This protocol employs acylation with Trifluoroacetic Anhydride (TFAA), a highly effective reagent for amines, to improve volatility and chromatographic behavior, resulting in sharper peaks and more reliable analysis.[11]

G cluster_before Analyte cluster_reagent Reagent cluster_after Derivative Analyte 3-chloro-2-(1H-pyrazol-1-yl)aniline (Polar N-H group) Reaction Acylation Reaction Analyte->Reaction + Reagent Trifluoroacetic Anhydride (TFAA) Reagent->Reaction Derivative N-trifluoroacetyl Derivative (Non-polar, Volatile, Thermally Stable) Reaction->Derivative Yields

Caption: The acylation derivatization reaction.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. System suitability checks and controls should be integrated as per internal standard operating procedures and ICH guidelines.[13]

Materials and Reagents
  • Sample: 3-chloro-2-(1H-pyrazol-1-yl)aniline

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate, HPLC or GC grade

  • Derivatizing Reagent: Trifluoroacetic Anhydride (TFAA)

  • Base (optional): Pyridine (to scavenge acid byproduct)

  • Inert Gas: Nitrogen (for evaporation)

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined caps

Protocol Part A: Standard and Sample Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 3-chloro-2-(1H-pyrazol-1-yl)aniline reference standard or sample into a 10 mL volumetric flask. Dissolve and dilute to volume with Dichloromethane.

  • Working Solution (100 µg/mL): Transfer 1 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with Dichloromethane.

Protocol Part B: Derivatization Procedure
  • Aliquoting: Transfer 200 µL of the Working Solution (100 µg/mL) into a clean 2 mL autosampler vial.[11]

  • Reagent Addition: Add 100 µL of Trifluoroacetic Anhydride (TFAA) to the vial. If desired, add 10 µL of pyridine.

  • Reaction: Immediately cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block or water bath set to 60°C for 30 minutes to ensure complete reaction.[11]

  • Evaporation: After the reaction, cool the vial to room temperature. Uncap and evaporate the excess solvent and reagent to dryness under a gentle stream of nitrogen. Caution: This step should be performed in a fume hood.

  • Reconstitution: Reconstitute the dried residue in 1 mL of Dichloromethane or Ethyl Acetate. The sample is now ready for GC-MS injection.[11]

Protocol Part C: GC-MS Instrumental Parameters

The following parameters are a robust starting point and should be optimized for the specific instrument in use.

Table 2. Recommended GC-MS Parameters

Parameter Setting Justification
GC System Agilent 8890 GC or equivalentProvides excellent retention time precision and robustness.
MS System Agilent 5977B MSD or equivalentOffers high sensitivity for trace-level impurity detection.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar, general-purpose column providing excellent separation for a wide range of semi-volatile compounds.[14]
Carrier Gas Helium or Hydrogen[15][16][17]Constant flow at 1.2 mL/min. Hydrogen can offer faster analysis times.[16]
Inlet Temperature 270°CEnsures efficient vaporization of the derivatized analyte and impurities without thermal degradation.
Injection Mode Splitless (1 µL injection)Maximizes sensitivity for trace impurity detection.
Oven Program Initial: 80°C (hold 2 min) Ramp: 15°C/min to 300°C Hold: 10 minA balanced program to separate lower-boiling solvents from higher-boiling impurities.
MS Transfer Line 280°CPrevents condensation of analytes between the GC and MS.
Ion Source Temp. 230°CStandard temperature for robust ionization.
Quadrupole Temp. 150°CStandard temperature for stable mass filtering.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible, library-searchable fragmentation patterns for structural elucidation.
Acquisition Mode Full ScanScan Range: 40-550 amu. Necessary for identifying unknown impurities.

Data Analysis and Impurity Identification Workflow

The process of identifying impurities from the acquired data follows a logical sequence.

G Data Acquire GC-MS Data (Total Ion Chromatogram) IdentifyAPI 1. Identify API Peak (Highest abundance, expected RT) Data->IdentifyAPI SearchLibrary 2. Tentative ID of Impurities (NIST Library Search) IdentifyAPI->SearchLibrary Manual 3. Manual Spectral Interpretation (Fragmentation Pattern Analysis) SearchLibrary->Manual Confirm 4. Confirmation (Using authentic reference standards if available) Manual->Confirm Quantify 5. Semi-Quantification (Area Percent Report) Confirm->Quantify Report Generate Impurity Profile Report Quantify->Report

Caption: Workflow for impurity identification and reporting.

  • Identify the API Peak: The peak corresponding to the derivatized 3-chloro-2-(1H-pyrazol-1-yl)aniline will be the most abundant in the chromatogram (excluding the solvent peak). Confirm its identity by its mass spectrum, which will show a molecular ion corresponding to the derivatized structure.

  • Library Search: For all other peaks, perform a mass spectral library search (e.g., NIST/Wiley). This provides a "hit list" of potential structures based on the similarity of fragmentation patterns. A match quality score >80% is generally considered a good preliminary identification.

  • Manual Interpretation: For critical or unknown impurities without a good library match, manual interpretation is essential. Analyze the molecular ion (if present) and the fragmentation pattern to deduce the structure. For example, a loss of Cl (chlorine isotope pattern M, M+2) or fragments corresponding to the pyrazole or aniline moieties can provide structural clues.

  • Quantification: For reporting purposes, use the area percent of each impurity relative to the total area of all integrated peaks. This provides a semi-quantitative estimate. For accurate quantification, a validated method using certified reference standards for each impurity is required as per ICH Q2(R2).[7][13]

Conclusion and Best Practices

This application note provides a comprehensive and scientifically grounded GC-MS protocol for profiling impurities in 3-chloro-2-(1H-pyrazol-1-yl)aniline. The inclusion of a derivatization step is critical for achieving the chromatographic resolution and sensitivity required for pharmaceutical quality control. By combining a systematic analytical approach with an understanding of potential synthetic byproducts, researchers can confidently identify and manage impurities, ensuring the final API meets the stringent quality and safety standards of the pharmaceutical industry.

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  • NIH. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 137. Retrieved from [Link]

  • NIH. (2011). 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine. Acta Crystallographica Section E, 67(Pt 2), o399. Retrieved from [Link]

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  • Beilstein Journal of Organic Chemistry. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 618-624. Retrieved from [Link]

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Sources

Application

Derivatisierung von 3-Chlor-2-(1H-pyrazol-1-yl)anilin für das biologische Screening: Applikationshinweise und Protokolle

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Zusammenfassung Diese Applikationsschrift bietet eine detaillierte technische Anleitung zur Derivatisierung von 3-Chlor-2-(1H-pyrazol-1-yl)anilin...

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung

Diese Applikationsschrift bietet eine detaillierte technische Anleitung zur Derivatisierung von 3-Chlor-2-(1H-pyrazol-1-yl)anilin, einer vielversprechenden Gerüststruktur für die medizinische Chemie. Angesichts des breiten Spektrums an biologischen Aktivitäten, die mit Pyrazol- und Anilinderivaten in Verbindung gebracht werden, einschließlich antikanzerogener, antimikrobieller und entzündungshemmender Eigenschaften, stellt die systematische Modifikation dieses Moleküls eine Schlüsselstrategie bei der Suche nach neuen therapeutischen Wirkstoffen dar.[1][2] Dieses Dokument beschreibt bewährte Protokolle für die Acylierung, Sulfonylierung und Palladium-katalysierte Kreuzkupplungsreaktionen, um eine vielfältige Bibliothek von Derivaten für das biologische Screening zu erstellen. Darüber hinaus werden detaillierte Protokolle für grundlegende In-vitro-Screening-Assays zur Bewertung des biologischen Potenzials der synthetisierten Verbindungen bereitgestellt.

Einleitung: Die Bedeutung von 2-(Pyrazol-1-yl)anilin-Gerüsten

Das 3-Chlor-2-(1H-pyrazol-1-yl)anilin-Gerüst vereint zwei entscheidende Pharmakophore: ein substituiertes Anilin und einen Pyrazolring. Pyrazolderivate sind eine bekannte Klasse von heterocyclischen Verbindungen mit einem breiten Spektrum an biologischen Aktivitäten.[3] Die Einführung verschiedener Substituenten am Pyrazolring kann die pharmakokinetischen und pharmakodynamischen Eigenschaften erheblich beeinflussen, was zu einer verbesserten Wirksamkeit und Selektivität für verschiedene biologische Ziele führt. Ebenso ist der Anilin-Anteil ein vielseitiger Baustein, der einfache Modifikationen zur Erzeugung von Amid-, Sulfonamid- und C-N-gekoppelten Derivaten ermöglicht. Die Chlor-Substitution am Anilinring bietet zudem einen reaktiven Angriffspunkt für Kreuzkupplungsreaktionen. Die strategische Derivatisierung von 3-Chlor-2-(1H-pyrazol-1-yl)anilin ermöglicht somit die Erforschung eines breiten chemischen Raums zur Identifizierung neuer Leitstrukturen in der Arzneimittelentwicklung.

Strategien zur Derivatisierung

Die primäre Aminogruppe des Anilinrings und das aromatische System bieten mehrere Angriffspunkte für die chemische Modifikation. Die folgenden Abschnitte beschreiben die wichtigsten Derivatisierungsstrategien.

Abbildung 1: Übersicht der Derivatisierungsstrategien für 3-Chlor-2-(1H-pyrazol-1-yl)anilin.

N-Acylierung zur Synthese von Amid-Derivaten

Die Umwandlung der primären Aminogruppe in ein Amid ist eine robuste und unkomplizierte Methode zur Einführung einer Vielzahl von funktionellen Gruppen. Die resultierenden Amide weisen im Vergleich zum Ausgangsanilin häufig eine veränderte Löslichkeit, Stabilität und Fähigkeit zur Wasserstoffbrückenbindung auf, was ihre biologische Aktivität beeinflussen kann.

Kausale Begründung: Die Acylierung wird typischerweise mit einem Acylchlorid oder einem Carbonsäureanhydrid in Gegenwart einer Base wie Triethylamin oder Pyridin durchgeführt. Die Base dient dazu, den als Nebenprodukt entstehenden Chlorwasserstoff zu neutralisieren und die Reaktion zum Abschluss zu bringen. Die Wahl des Lösungsmittels, typischerweise ein aprotisches Lösungsmittel wie Dichlormethan (DCM) oder Tetrahydrofuran (THF), ist entscheidend, um Nebenreaktionen zu minimieren.

Experimentelles Protokoll: Allgemeine Vorschrift zur Synthese von N-(3-Chlor-2-(1H-pyrazol-1-yl)phenyl)amiden

  • Einrichtung des Reaktionsgefäßes: In einem trockenen, mit einem Magnetrührer ausgestatteten Rundkolben wird 3-Chlor-2-(1H-pyrazol-1-yl)anilin (1,0 Äquiv.) in wasserfreiem DCM (ca. 0,1 M) gelöst.

  • Zugabe der Base: Triethylamin (1,5 Äquiv.) wird zu der Lösung gegeben.

  • Kühlung: Die Lösung wird in einem Eisbad auf 0 °C abgekühlt.

  • Zugabe des Acylchlorids: Das entsprechende Acylchlorid (1,1 Äquiv.), gelöst in einer kleinen Menge wasserfreiem DCM, wird tropfenweise über einen Zeitraum von 15-20 Minuten zu der gekühlten Anilino-Lösung gegeben.

  • Reaktionsdurchführung: Die Reaktion wird bei Raumtemperatur für 2-4 Stunden gerührt. Der Fortschritt der Reaktion kann mittels Dünnschichtchromatographie (DC) überwacht werden.

  • Aufarbeitung: Nach Abschluss der Reaktion wird die Reaktionsmischung mit Wasser verdünnt und die Phasen werden getrennt. Die organische Phase wird nacheinander mit 1 M HCl, gesättigter NaHCO₃-Lösung und Kochsalzlösung gewaschen.

  • Isolierung: Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, filtriert und das Lösungsmittel unter reduziertem Druck entfernt.

  • Reinigung: Der Rohprodukt wird durch Umkristallisation oder Säulenchromatographie gereinigt, um das gewünschte Amid-Derivat zu erhalten.

Reagenz (Beispiel)Produkt (erwartet)Typische Ausbeute (%)Anmerkungen
AcetylchloridN-(3-Chlor-2-(1H-pyrazol-1-yl)phenyl)acetamid>90Standard-Acetylierung.
BenzoylchloridN-(3-Chlor-2-(1H-pyrazol-1-yl)phenyl)benzamid85-95Einführung eines aromatischen Rings.
4-NitrobenzoylchloridN-(3-Chlor-2-(1H-pyrazol-1-yl)phenyl)-4-nitrobenzamid80-90Einführung einer elektronenziehenden Gruppe.
CyclohexancarbonylchloridN-(3-Chlor-2-(1H-pyrazol-1-yl)phenyl)cyclohexancarboxamid85-95Einführung eines aliphatischen Ringsystems.

Tabelle 1: Repräsentative Beispiele für die N-Acylierung mit erwarteten Ergebnissen.

N-Sulfonylierung zur Synthese von Sulfonamid-Derivaten

Sulfonamide sind eine wichtige Klasse von Verbindungen in der medizinischen Chemie, die in vielen zugelassenen Medikamenten zu finden sind. Die Sulfonylierung der Aminogruppe führt zur Bildung einer stabilen S-N-Bindung und führt sperrige, oft lipophile Gruppen ein, die die zelluläre Aufnahme und die Zielbindung beeinflussen können.

Kausale Begründung: Ähnlich wie bei der Acylierung reagiert das Anilin mit einem Sulfonylchlorid in Gegenwart einer Base. Pyridin wird oft sowohl als Base als auch als Lösungsmittel verwendet, da es die Reaktion effektiv katalysiert. Die Reaktionstemperatur wird in der Regel niedrig gehalten, um die Bildung von Nebenprodukten zu kontrollieren.

Experimentelles Protokoll: Allgemeine Vorschrift zur Synthese von N-(3-Chlor-2-(1H-pyrazol-1-yl)phenyl)sulfonamiden

  • Einrichtung des Reaktionsgefäßes: 3-Chlor-2-(1H-pyrazol-1-yl)anilin (1,0 Äquiv.) wird in einem trockenen Rundkolben in Pyridin (ca. 0,2 M) gelöst.

  • Kühlung: Die Lösung wird in einem Eisbad auf 0 °C abgekühlt.

  • Zugabe des Sulfonylchlorids: Das entsprechende Sulfonylchlorid (1,2 Äquiv.) wird portionsweise über 10 Minuten zugegeben, wobei die Temperatur unter 5 °C gehalten wird.

  • Reaktionsdurchführung: Die Reaktionsmischung wird bei 0 °C für 1 Stunde und dann bei Raumtemperatur für weitere 3-5 Stunden gerührt. Der Reaktionsfortschritt wird mittels DC verfolgt.

  • Aufarbeitung: Nach Abschluss der Reaktion wird die Mischung auf Eiswasser gegossen und mit konzentrierter HCl angesäuert (pH 2-3). Der ausfallende Feststoff wird abfiltriert.

  • Waschen und Trocknen: Der Feststoff wird gründlich mit Wasser gewaschen und anschließend im Vakuum getrocknet.

  • Reinigung: Eine weitere Reinigung kann durch Umkristallisation aus einem geeigneten Lösungsmittel (z.B. Ethanol/Wasser) erfolgen.

Reagenz (Beispiel)Produkt (erwartet)Typische Ausbeute (%)Anmerkungen
BenzolsulfonylchloridN-(3-Chlor-2-(1H-pyrazol-1-yl)phenyl)benzolsulfonamid80-90Grundlegendes aromatisches Sulfonamid.
p-ToluolsulfonylchloridN-(3-Chlor-2-(1H-pyrazol-1-yl)phenyl)-4-methylbenzolsulfonamid85-95Einführung einer Methylgruppe zur Modulation der Lipophilie.
MethansulfonylchloridN-(3-Chlor-2-(1H-pyrazol-1-yl)phenyl)methansulfonamid75-85Aliphatisches Sulfonamid mit erhöhter Polarität.
Dansylchlorid5-(Dimethylamino)-N-(3-chlor-2-(1H-pyrazol-1-yl)phenyl)naphthalin-1-sulfonamid70-80Einführung eines fluoreszierenden Markers.

Tabelle 2: Repräsentative Beispiele für die N-Sulfonylierung.

Palladium-katalysierte Kreuzkupplungsreaktionen

Die Chlor-Substitution am Anilinring ist ein idealer Angriffspunkt für Palladium-katalysierte Kreuzkupplungsreaktionen, die die Bildung von C-C- und C-N-Bindungen ermöglichen. Dies eröffnet den Zugang zu einer breiten Palette von strukturell komplexen Derivaten.

Die Suzuki-Miyaura-Kupplung ist eine äußerst vielseitige Methode zur Bildung von C-C-Bindungen, typischerweise zwischen einem Arylhalogenid und einer Boronsäure.[4][5] Obwohl Arylchloride im Allgemeinen weniger reaktiv sind als die entsprechenden Bromide oder Iodide, ermöglichen moderne Katalysatorsysteme eine effiziente Kupplung.[4]

Kausale Begründung: Die Reaktion erfordert einen Palladium(0)-Katalysator, der in situ aus einem Präkatalysator wie Pd₂(dba)₃ oder Pd(OAc)₂ und einem Liganden erzeugt wird. Sperrige, elektronenreiche Phosphinliganden (z.B. XPhos, SPhos) sind für die Kupplung von Arylchloriden besonders effektiv, da sie die oxidative Addition des Palladiums an die starke C-Cl-Bindung erleichtern. Eine Base (z.B. K₃PO₄, Cs₂CO₃) ist für den Transmetallierungsschritt im katalytischen Zyklus unerlässlich.

Experimentelles Protokoll: Suzuki-Miyaura-Kupplung von 3-Chlor-2-(1H-pyrazol-1-yl)anilin

  • Einrichtung des Reaktionsgefäßes: In einem Schlenkrohr werden 3-Chlor-2-(1H-pyrazol-1-yl)anilin (1,0 Äquiv.), die entsprechende Boronsäure (1,5 Äquiv.), Kaliumphosphat (3,0 Äquiv.), Pd₂(dba)₃ (2 mol%) und XPhos (4 mol%) eingewogen.

  • Entgasen: Das Gefäß wird verschlossen und mehrmals evakuiert und mit einem inerten Gas (Argon oder Stickstoff) gespült.

  • Zugabe des Lösungsmittels: Entgastes Toluol/Wasser (z.B. 10:1, ca. 0,1 M) wird zugegeben.

  • Reaktionsdurchführung: Die Reaktionsmischung wird unter Inertgasatmosphäre bei 100-110 °C für 12-24 Stunden erhitzt. Der Fortschritt wird mittels DC oder LC-MS überwacht.

  • Aufarbeitung: Nach Abkühlen auf Raumtemperatur wird die Mischung mit Ethylacetat verdünnt und durch Celite filtriert. Das Filtrat wird mit Wasser und Kochsalzlösung gewaschen.

  • Isolierung und Reinigung: Die organische Phase wird getrocknet, das Lösungsmittel entfernt und das Rohprodukt durch Säulenchromatographie gereinigt.

Die Buchwald-Hartwig-Aminierung ist eine leistungsstarke Methode zur Bildung von C-N-Bindungen durch die Kupplung eines Arylhalogenids mit einem Amin.[6][7][8][9] Diese Reaktion ermöglicht die Synthese von sekundären und tertiären Anilinderivaten, die auf andere Weise nur schwer zugänglich sind.

Kausale Begründung: Ähnlich wie bei der Suzuki-Kupplung basiert die Reaktion auf einem Palladium-Katalysator und einem sperrigen Phosphinliganden.[6] Als Base wird häufig ein starkes, nicht-nukleophiles Salz wie Natrium-tert-butoxid (NaOtBu) verwendet, um das Amin zu deprotonieren und die reduktive Eliminierung zu erleichtern.

Experimentelles Protokoll: Buchwald-Hartwig-Aminierung von 3-Chlor-2-(1H-pyrazol-1-yl)anilin

  • Einrichtung des Reaktionsgefäßes: In einem ofengetrockneten Schlenkrohr werden unter Inertgasatmosphäre 3-Chlor-2-(1H-pyrazol-1-yl)anilin (1,0 Äquiv.), Natrium-tert-butoxid (1,4 Äquiv.), Pd₂(dba)₃ (1,5 mol%) und ein geeigneter Ligand (z.B. BrettPhos, 3 mol%) eingewogen.

  • Zugabe der Reaktanden: Entgastes Toluol (ca. 0,2 M) und das entsprechende Amin (1,2 Äquiv.) werden zugegeben.

  • Reaktionsdurchführung: Das Gefäß wird fest verschlossen und bei 100-110 °C für 16-24 Stunden erhitzt.

  • Aufarbeitung: Nach dem Abkühlen wird die Reaktion durch Zugabe von Wasser vorsichtig gequencht. Die Mischung wird mit Ethylacetat extrahiert.

  • Isolierung und Reinigung: Die vereinigten organischen Phasen werden mit Kochsalzlösung gewaschen, getrocknet, und das Lösungsmittel wird entfernt. Das Rohprodukt wird mittels Säulenchromatographie gereinigt.

Protokolle für das biologische Screening

Die erstellte Derivatbibliothek sollte auf ihre biologische Aktivität hin untersucht werden. Nachfolgend finden Sie grundlegende Protokolle für das Screening auf antikanzerogene, antimikrobielle und entzündungshemmende Eigenschaften.

Abbildung 2: Allgemeiner Arbeitsablauf für das biologische Screening der Derivate.

Antikanzerogenes Screening: MTT-Assay

Der MTT-Assay ist ein kolorimetrischer Test zur Bestimmung der zellulären metabolischen Aktivität und dient als Indikator für die Zellviabilität, Proliferation und Zytotoxizität.[4][5][10]

Prinzip: Lebensfähige Zellen mit aktiven Mitochondrien reduzieren das gelbe Tetrazoliumsalz MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid) zu violetten Formazan-Kristallen.[10] Diese Kristalle werden anschließend in einem organischen Lösungsmittel gelöst, und die Absorption wird spektrophotometrisch gemessen. Die Intensität der Farbe ist direkt proportional zur Anzahl der lebenden Zellen.

Detailliertes Protokoll:

  • Zellkultur: Kultivieren Sie die gewünschte Krebszelllinie (z.B. MCF-7, A549) in einem geeigneten Kulturmedium in einem 96-Well-Plattenformat. Säen Sie die Zellen in einer Dichte aus, die während der Inkubationszeit ein exponentielles Wachstum ermöglicht (typischerweise 5.000-10.000 Zellen/Well). Inkubieren Sie die Platte für 24 Stunden bei 37 °C und 5 % CO₂.

  • Behandlung mit den Verbindungen: Bereiten Sie eine Stammlösung jeder Testverbindung in DMSO vor. Führen Sie serielle Verdünnungen in Kulturmedium durch, um die gewünschten Endkonzentrationen zu erreichen (typischerweise im Bereich von 0,01 bis 100 µM). Entfernen Sie das alte Medium aus den Wells und fügen Sie 100 µL des Mediums mit den Testverbindungen hinzu. Fügen Sie auch eine Vehikelkontrolle (nur DMSO im Medium) und eine Negativkontrolle (nur Medium) hinzu.

  • Inkubation: Inkubieren Sie die Platte für 48-72 Stunden bei 37 °C und 5 % CO₂.

  • MTT-Zugabe: Fügen Sie 10 µL einer 5 mg/mL MTT-Lösung in PBS zu jedem Well hinzu und inkubieren Sie die Platte für weitere 2-4 Stunden.

  • Solubilisierung: Entfernen Sie das Medium vorsichtig und fügen Sie 100 µL DMSO oder eine andere geeignete Solubilisierungslösung zu jedem Well hinzu, um die Formazan-Kristalle aufzulösen. Schütteln Sie die Platte vorsichtig für 15 Minuten auf einem Orbitalschüttler.

  • Messung: Messen Sie die Extinktion bei 570 nm mit einem Plattenlesegerät.

  • Datenanalyse: Berechnen Sie die prozentuale Zellviabilität im Verhältnis zur Vehikelkontrolle und bestimmen Sie den IC₅₀-Wert (die Konzentration, bei der 50 % des Zellwachstums gehemmt werden) aus der Dosis-Wirkungs-Kurve.

Antimikrobielles Screening: Bouillon-Mikrodilutionsmethode

Diese Methode wird verwendet, um die minimale Hemmkonzentration (MHK) einer Substanz zu bestimmen, d.h. die niedrigste Konzentration, die das sichtbare Wachstum eines Mikroorganismus hemmt.[11][12][13][14][15]

Prinzip: Bakterien werden in einer Flüssigkultur mit seriellen Verdünnungen der Testverbindung inkubiert. Nach der Inkubation wird das Wachstum visuell oder spektrophotometrisch beurteilt.

Detailliertes Protokoll:

  • Vorbereitung der Verbindung: Lösen Sie die Testverbindungen in einem geeigneten Lösungsmittel (z.B. DMSO) und erstellen Sie eine serielle Zweifach-Verdünnungsreihe in einem kationenangepassten Mueller-Hinton-Bouillon (CAMHB) in einer 96-Well-Platte.[12]

  • Inokulum-Vorbereitung: Bereiten Sie eine Suspension des Testbakteriums (z.B. Staphylococcus aureus, Escherichia coli) in steriler Kochsalzlösung vor, die einer McFarland-Trübung von 0,5 entspricht (ca. 1,5 x 10⁸ KBE/mL). Verdünnen Sie diese Suspension weiter in CAMHB, um eine Endkonzentration von ca. 5 x 10⁵ KBE/mL im Well zu erreichen.[12]

  • Inokulation: Geben Sie das vorbereitete Inokulum in jedes Well der 96-Well-Platte, die die Verdünnungen der Testverbindung enthält. Fügen Sie eine Wachstumskontrolle (nur Inokulum und Medium) und eine Sterilitätskontrolle (nur Medium) hinzu.

  • Inkubation: Inkubieren Sie die Platte bei 35-37 °C für 16-20 Stunden.

  • Bestimmung der MHK: Die MHK ist die niedrigste Konzentration der Verbindung, bei der kein sichtbares Wachstum (Trübung) zu beobachten ist.[12]

Entzündungshemmendes Screening: In-vitro-COX-Inhibitionsassay

Cyclooxygenase (COX)-Enzyme sind Schlüsselziele für nichtsteroidale Antirheumatika (NSAR). Die Fähigkeit einer Verbindung, COX-1 und/oder COX-2 zu hemmen, kann auf ihr entzündungshemmendes Potenzial hinweisen.[16][17]

Prinzip: Die Aktivität des COX-Enzyms wird durch die Messung der Umwandlung von Arachidonsäure in Prostaglandin H₂ (PGH₂) oder nachfolgende Prostaglandine bestimmt. Die Hemmung wird als prozentuale Reduktion der Enzymaktivität in Gegenwart der Testverbindung quantifiziert. Es sind kommerzielle Kits erhältlich, die diesen Prozess vereinfachen.

Allgemeines Protokoll (basierend auf einem kolorimetrischen oder fluorometrischen Kit):

  • Vorbereitung der Reagenzien: Bereiten Sie alle Kit-Komponenten (Puffer, Häm, COX-1/COX-2-Enzym, Substrat Arachidonsäure) gemäß den Anweisungen des Herstellers vor.

  • Inhibitor-Inkubation: Geben Sie in die Wells einer 96-Well-Platte den Assay-Puffer, Häm, das Enzym (entweder COX-1 oder COX-2) und die Testverbindung in verschiedenen Konzentrationen. Fügen Sie eine Kontrolle ohne Inhibitor hinzu. Inkubieren Sie für eine kurze Zeit (z.B. 10 Minuten) bei Raumtemperatur.

  • Reaktionsstart: Starten Sie die Reaktion durch Zugabe der Arachidonsäure-Lösung.

  • Messung: Messen Sie die Kinetik der Reaktion, indem Sie die Zunahme der Extinktion oder Fluoreszenz über die Zeit mit einem Plattenlesegerät verfolgen.[18]

  • Datenanalyse: Berechnen Sie die prozentuale Hemmung für jede Konzentration der Testverbindung im Vergleich zur Kontrolle ohne Inhibitor. Bestimmen Sie die IC₅₀-Werte für die COX-1- und COX-2-Isoenzyme. Die Selektivität für COX-2 kann als Verhältnis der IC₅₀-Werte (IC₅₀(COX-1) / IC₅₀(COX-2)) ausgedrückt werden.

Schlussfolgerung

Die Derivatisierung von 3-Chlor-2-(1H-pyrazol-1-yl)anilin über robuste synthetische Methoden wie Acylierung, Sulfonylierung und Palladium-katalysierte Kreuzkupplungen bietet einen effizienten Weg zur Erzeugung einer vielfältigen Molekülbibliothek. Die anschließende systematische biologische Untersuchung mit etablierten In-vitro-Assays ermöglicht die Identifizierung von vielversprechenden Leitstrukturen mit potenzieller antikanzerogener, antimikrobieller oder entzündungshemmender Wirkung. Diese Applikationsschrift bietet eine grundlegende, aber umfassende Anleitung für Forscher, um diesen Prozess von der Synthese bis zum ersten Screening zu navigieren und so die Entdeckung neuer therapeutischer Wirkstoffe zu beschleunigen.

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  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Verfügbar unter: [Link]

  • Academic Journals. (n.d.). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Verfügbar unter: [Link]

  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Verfügbar unter: [Link]

  • PubMed Central. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. Verfügbar unter: [Link]

  • MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Verfügbar unter: [Link]

  • ResearchGate. (2025). Synthesis of 2-Arylpyrazolo[1,5-a]pyridines by Suzuki–Miyaura Cross-Coupling Reaction. Verfügbar unter: [Link]

  • NIH. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Verfügbar unter: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Verfügbar unter: [Link]

  • PubMed. (2012). Discovery of a series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 inhibitors with potential utility in the prevention of dermal scarring. Verfügbar unter: [Link]

  • PubMed Central. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Verfügbar unter: [Link]

  • RSC Publishing. (n.d.). Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. Verfügbar unter: [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Verfügbar unter: [Link]

  • ResearchGate. (n.d.). The N-phenyl pyrazoline derivatives synthesis reaction and structures.... Verfügbar unter: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Verfügbar unter: [Link]

  • PubMed Central. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Verfügbar unter: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chlorination of Pyrazole Aniline Compounds

Welcome to the technical support center for the chlorination of pyrazole aniline compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this impo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chlorination of pyrazole aniline compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. Here, we move beyond simple protocols to address the nuanced challenges and unexpected outcomes that can arise during your experiments. Our focus is on providing actionable troubleshooting advice and a deeper mechanistic understanding to empower you to optimize your reactions and efficiently achieve your target molecules.

Section 1: Troubleshooting Guide - When Reactions Go Awry

In this section, we address specific, observable problems you might encounter at the bench. Each issue is followed by a systematic approach to diagnose the root cause and a set of corrective actions.

Issue 1: My reaction is producing a significant amount of dichlorinated product, but I'm targeting monochlorination.

This is a classic challenge in the chlorination of electron-rich heteroaromatic systems like pyrazole anilines. The strong activating nature of the aniline's amino group makes the aromatic ring highly susceptible to multiple additions of the electrophilic chlorine.[1]

Diagnostic Checks:

  • Analyze Your Starting Material: Is your pyrazole aniline starting material pure? The presence of highly activated impurities can lead to uncontrolled reactions.

  • Monitor the Reaction Over Time: Are you seeing the dichlorinated product form early in the reaction, or does it appear after the monochlorinated product has peaked? Time-course analysis by LC-MS or GC-MS is crucial.

  • Re-evaluate Your Stoichiometry: Have you carefully calculated the molar equivalents of your chlorinating agent? Even a slight excess can lead to over-chlorination.

Corrective Actions:

  • Protect the Amino Group: The most robust solution is to temporarily reduce the activating effect of the amino group via protection, for example, by acetylation to form an acetanilide.[1] This amide is still an ortho-, para-director but is significantly less activating, allowing for more controlled monochlorination.[1] The acetyl group can be subsequently removed via hydrolysis.

  • Control Reagent Addition: Instead of adding the chlorinating agent all at once, use a syringe pump for slow, controlled addition. This maintains a low concentration of the electrophile, favoring reaction with the more abundant starting material over the monochlorinated product.

  • Lower the Reaction Temperature: Reducing the temperature can decrease the overall reaction rate and improve selectivity. Try running the reaction at 0 °C or even -20 °C.

Experimental Protocol: Acetyl Protection of a Pyrazole Aniline

  • Dissolve the pyrazole aniline (1.0 equiv) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, such as triethylamine (1.2 equiv) or pyridine (2.0 equiv), to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with saturated sodium bicarbonate solution, then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude acetanilide.

  • Purify by recrystallization or column chromatography as needed.

Issue 2: My primary side product is an N-chlorinated species. How do I favor C-chlorination?

N-chlorination is a common competitive pathway, especially with certain chlorinating agents and under specific pH conditions. The lone pair of electrons on the aniline nitrogen can act as a nucleophile, attacking the electrophilic chlorine source.

Diagnostic Checks:

  • Characterize the Impurity: Confirm the structure of the side product by NMR and mass spectrometry to be certain it is the N-chloro species.

  • Consider the Chlorinating Agent: Reagents like N-chlorosuccinimide (NCS) can be prone to N-chlorination under certain conditions.[2]

  • Evaluate the Solvent: The polarity and protic nature of the solvent can influence the relative rates of N- versus C-chlorination.

Corrective Actions:

  • Acidic Conditions: Performing the chlorination in the presence of a strong acid (e.g., HCl) will protonate the aniline nitrogen. This protonation effectively removes the lone pair from participating in the reaction, thereby shutting down the N-chlorination pathway and directing the electrophilic attack to the aromatic ring.

  • Choice of Chlorinating Agent: Consider using a bulkier chlorinating agent, which may be sterically hindered from approaching the nitrogen atom. Alternatively, reagents like sulfuryl chloride (SO₂Cl₂) can sometimes favor C-chlorination.[3]

  • Solvent Selection: Aprotic solvents are generally preferred to minimize side reactions. Chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices, though care must be taken to ensure they are dry.[4]

Troubleshooting Workflow for N- vs. C-Chlorination

G start N-Chlorination Observed acid Add Strong Acid (e.g., HCl) to Protonate Aniline start->acid Primary Strategy reagent Change Chlorinating Agent (e.g., to SOCl or a bulkier reagent) start->reagent Alternative Strategy solvent Switch to Dry, Aprotic Solvent (e.g., DCM, DCE) start->solvent Concurrent Optimization outcome_c Successful C-Chlorination acid->outcome_c outcome_n N-Chlorination Persists acid->outcome_n reagent->outcome_c reagent->outcome_n outcome_n->reagent If acid fails

Caption: Decision tree for mitigating N-chlorination.

Issue 3: My reaction is forming a dark, insoluble tar-like material.

Tar formation is a strong indicator of oxidative degradation and/or polymerization of your aniline starting material or product.[1] Anilines are electron-rich and can be susceptible to oxidation, leading to complex, high-molecular-weight byproducts.[5][6]

Diagnostic Checks:

  • Purity of Reagents: Are your solvent and chlorinating agent free of oxidizing impurities? Is your starting aniline freshly distilled or purified?

  • Atmosphere Control: Are you running the reaction under an inert atmosphere (e.g., nitrogen or argon)? Oxygen from the air can contribute to oxidative side reactions.

  • Temperature Control: Is the reaction experiencing an uncontrolled exotherm? Localized hot spots can accelerate decomposition.

Corrective Actions:

  • Degas Your Solvent: Before starting the reaction, sparge the solvent with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

  • Improve Temperature Management: Ensure efficient stirring and use an ice bath or cooling system to maintain the desired temperature, especially during the addition of reagents.

  • Use a Milder Chlorinating Agent: Highly reactive agents like chlorine gas can be aggressive. Consider switching to a solid, more manageable reagent like trichloroisocyanuric acid (TCCA) or NCS.[7][8][9][10]

  • Quench Carefully: At the end of the reaction, quench any remaining chlorinating agent with a reducing agent like sodium thiosulfate or sodium bisulfite before workup.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose chlorinating agent for pyrazole anilines?

There is no single "best" agent, as the optimal choice depends on the specific substrate and desired regioselectivity. However, here's a comparative overview:

Chlorinating AgentProsConsBest For...
N-Chlorosuccinimide (NCS) Easy to handle solid; generally mild.[2]Can lead to N-chlorination; may require an acid catalyst for less reactive substrates.[2]Activated anilines where mild conditions are a priority.
Sulfuryl Chloride (SO₂Cl₂) Liquid reagent; can be more selective for C-chlorination.[3]Reacts vigorously with water; produces corrosive HCl and SO₂ gas.[3]Substrates prone to N-chlorination.
Trichloroisocyanuric Acid (TCCA) High chlorine content by weight; cost-effective; solid.[7][8][9]Can be highly reactive; reactions can be exothermic.A versatile reagent for a range of pyrazole chlorinations.[7][8][9]
Chlorine Gas (Cl₂) Inexpensive for large-scale synthesis.Highly toxic and difficult to handle; often leads to over-chlorination.[5]Industrial-scale production with specialized equipment.

Q2: How does solvent choice impact the regioselectivity of the chlorination?

Solvents can play a crucial role in stabilizing intermediates and influencing the reaction pathway.

  • Polar Protic Solvents (e.g., Acetic Acid, Alcohols): These can solvate ions and may participate in the reaction. In some cases, they can promote desired reactivity, but they can also lead to side products.

  • Polar Aprotic Solvents (e.g., DMF, Acetonitrile): These solvents can help dissolve reagents and starting materials but are generally less interactive than protic solvents.

  • Nonpolar/Aprotic Solvents (e.g., DCM, Chloroform, CCl₄): These are often the preferred choice as they are less likely to interfere with the reaction mechanism.[4] However, complete exclusion of water is critical, as trace amounts can lead to the formation of oxidative byproducts.[5]

Q3: I'm trying to achieve chlorination at the pyrazole ring instead of the aniline ring. How can I direct the reaction?

Directing chlorination to the pyrazole ring in the presence of a highly activated aniline ring is challenging. The relative reactivity will be dominated by the aniline.

Strategic Approaches:

  • Protect the Aniline: As discussed in Issue 1, protecting the aniline nitrogen as an amide drastically reduces the activation of the aniline ring, making the pyrazole ring a more competitive site for electrophilic attack.

  • Late-Stage Aniline Formation: Consider a synthetic route where the pyrazole ring is chlorinated before the introduction of the aniline functionality (e.g., through nitration followed by reduction).

  • Directed Metalation: For specific regioselectivity on the pyrazole ring, a directed ortho-metalation (DoM) approach followed by quenching with an electrophilic chlorine source (like hexachloroethane or N-chlorosuccinimide) can be a powerful, albeit more complex, strategy.

Reaction Scheme: Late-Stage Aniline Formation

G cluster_0 Route A: Direct Chlorination (Problematic) cluster_1 Route B: Strategic Synthesis A1 Pyrazole Aniline A2 Aniline Ring Chlorination (Major Product) A1->A2 [Cl+] B1 Nitro-Pyrazole B2 Chlorinated Nitro-Pyrazole B1->B2 1. [Cl+] B3 Chlorinated Pyrazole Aniline (Target Molecule) B2->B3 2. Reduction (e.g., H₂, Pd/C)

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion in Reactions of 3-chloro-2-(1H-pyrazol-1-yl)aniline

Welcome to the technical support center for 3-chloro-2-(1H-pyrazol-1-yl)aniline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting assistance for rea...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-chloro-2-(1H-pyrazol-1-yl)aniline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting assistance for reactions involving this versatile but often challenging building block. Low conversion is a frequent issue, and this document addresses its root causes with actionable, evidence-based solutions.

Section 1: Foundational Challenges - Understanding the Substrate's Unique Reactivity

Before troubleshooting specific reactions, it is crucial to understand the inherent chemical properties of 3-chloro-2-(1H-pyrazol-1-yl)aniline that contribute to its challenging nature.

FAQ 1.1: Why do my reactions with 3-chloro-2-(1H-pyrazol-1-yl)aniline consistently show lower conversion rates compared to simpler chloroarenes or anilines?

The primary reason for the observed sluggishness is steric hindrance . The 3-chloro-2-(1H-pyrazol-1-yl)aniline molecule has two bulky substituents—the chloro group and the pyrazolyl group—positioned directly adjacent to each other (ortho position). This arrangement creates significant spatial crowding around the key reactive centers:

  • The Chloro Group (at C-3): For cross-coupling reactions like Suzuki or Buchwald-Hartwig, the pyrazolyl group at the C-2 position physically obstructs the approach of the palladium catalyst to the C-Cl bond, hindering the critical oxidative addition step.[1][2][3]

  • The Aniline Amino Group (at C-1): The chloro group at the C-2 position impedes the approach of electrophiles to the nitrogen atom, slowing down reactions such as acylation or alkylation.[1]

This steric congestion raises the activation energy of the reaction, leading to slower rates and incomplete conversion under standard conditions.[4][5] Overcoming this requires carefully optimized conditions tailored to the substrate's structure.

Figure 1. Steric hindrance at the primary reactive sites.

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling is the most common application for this substrate, targeting the C-Cl bond. Low conversion in these reactions is a multi-faceted problem.

Part A: Buchwald-Hartwig Amination (C-N Coupling)

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[6] However, its success with this substrate is highly dependent on the catalytic system.

FAQ 2.1: My Buchwald-Hartwig reaction is stalling at <50% conversion. What are the most likely causes and how do I systematically troubleshoot this?

Low conversion in a Buchwald-Hartwig reaction with this substrate typically stems from one of four areas: the catalyst's activity, the ligand's effectiveness, the choice of base and solvent, or the reaction temperature. A systematic approach is key to identifying the issue.

Troubleshooting_Workflow Start Low Conversion in Buchwald-Hartwig Reaction Catalyst 1. Evaluate Catalyst System Is the Pd(0) active species forming? Start->Catalyst Ligand 2. Assess Ligand Choice Is the ligand suitable for a hindered substrate? Catalyst->Ligand If no improvement Sol_Catalyst Solution: Switch to a modern palladacycle precatalyst (e.g., G3/G4 XPhos, RuPhos). They form Pd(0) more reliably. Catalyst->Sol_Catalyst Base_Solvent 3. Check Base & Solvent Are they appropriate and high purity? Ligand->Base_Solvent If no improvement Sol_Ligand Solution: Use bulky, electron-rich biaryl- phosphine ligands (XPhos, RuPhos, BrettPhos). They accelerate reductive elimination. Ligand->Sol_Ligand Temp_Time 4. Optimize Conditions Is temperature high enough? Base_Solvent->Temp_Time If no improvement Sol_Base_Solvent Solution: Use a strong, non-nucleophilic base (NaOtBu, LHMDS). Ensure solvent is anhydrous and degassed. Base_Solvent->Sol_Base_Solvent Sol_Temp_Time Solution: Increase temperature incrementally (e.g., 80°C -> 100°C -> 120°C). Monitor for decomposition. Extend reaction time. Temp_Time->Sol_Temp_Time Success Problem Resolved: High Conversion Achieved Sol_Catalyst->Success Sol_Ligand->Success Sol_Base_Solvent->Success Sol_Temp_Time->Success

Figure 2. Troubleshooting workflow for Buchwald-Hartwig amination.
FAQ 2.2: How do I select the optimal palladium catalyst and ligand system for such a sterically hindered aryl chloride?

For challenging substrates like this, traditional catalysts like Pd(OAc)₂ or Pd₂(dba)₃ can be inefficient at forming the active Pd(0) species.[7][8] Modern palladacycle precatalysts are strongly recommended as they provide a more reliable entry into the catalytic cycle.[9]

The ligand choice is paramount. Standard ligands like PPh₃ are ineffective. You must use bulky, electron-rich biarylphosphine ligands designed specifically for hindered substrates. These ligands stabilize the palladium center and promote the difficult reductive elimination step.[7]

Catalyst / Ligand SystemClassRecommended ForKey Advantages
XPhos Pd G3 / XPhos Palladacycle / BiarylphosphineSterically hindered aryl chlorides, primary & secondary amines.High activity, thermal stability, broad substrate scope.[7][8]
RuPhos Pd G3 / RuPhos Palladacycle / BiarylphosphineElectron-rich and heterocyclic amines.Excellent for forming sterically congested C-N bonds.
BrettPhos Pd G3 / BrettPhos Palladacycle / BiarylphosphineParticularly effective for primary amines.[7]Promotes fast reaction rates, even at lower temperatures.
Protocol 2.1: A Step-by-Step Protocol for Small-Scale Buchwald-Hartwig Optimization

This protocol provides a robust starting point for optimizing the C-N coupling.

  • Setup: In a glovebox, add the aryl chloride (3-chloro-2-(1H-pyrazol-1-yl)aniline, 1.0 equiv), the desired amine (1.2 equiv), the chosen palladacycle precatalyst (e.g., XPhos Pd G3, 2 mol%), and a strong base (e.g., NaOtBu, 1.4 equiv) to an oven-dried reaction vial equipped with a stir bar.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, to make a 0.2 M solution).

  • Reaction: Seal the vial, remove from the glovebox, and heat the reaction mixture in a pre-heated aluminum block to 100-110 °C with vigorous stirring.

  • Monitoring: After 2-4 hours, take a small aliquot, dilute it, and analyze by LC-MS or GC-MS to determine the ratio of starting material to product.[10]

  • Troubleshooting: If conversion is low after 12-24 hours, consider increasing the catalyst loading to 3-4 mol% or incrementally increasing the temperature.

Part B: Suzuki-Miyaura Coupling (C-C Coupling)

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, but it is not immune to challenges with this substrate.

FAQ 2.3: In my Suzuki reaction, I'm observing significant hydrodehalogenation (the chloro group is replaced by hydrogen) and only traces of my desired product. What is happening?

This is a classic sign of a dysfunctional catalytic cycle. Several competing side reactions can occur:

  • Hydrodehalogenation: This occurs when an intermediate palladium-hydride species reductively eliminates to replace the halide with hydrogen. It is often exacerbated by trace moisture or certain bases.[7]

  • Catalyst Inhibition: Nitrogen-rich heterocycles, like the pyrazole moiety on your substrate, can coordinate to the palladium center. This can form stable, off-cycle complexes that act as catalyst poisons, effectively shutting down the reaction.[11]

  • Protodeboronation: The boronic acid coupling partner can be degraded by reaction with water or other protic sources, especially under basic conditions, before it has a chance to participate in the catalytic cycle.[12]

FAQ 2.4: What are the recommended conditions to maximize yield in the Suzuki coupling of this substrate?

To favor the desired cross-coupling pathway, you must select conditions that promote fast transmetalation and reductive elimination while minimizing side reactions.

  • Catalyst/Ligand: Use a system known for activating aryl chlorides. SPhos or XPhos with Pd(OAc)₂ or a dedicated precatalyst like XPhos Pd G2 are excellent choices.[13] These bulky ligands create a coordinatively unsaturated palladium center that favors the desired reaction pathway.

  • Base: A moderately strong inorganic base like K₃PO₄ or K₂CO₃ is often preferred.[11][13] These are generally less prone to causing hydrodehalogenation than strong organic bases.

  • Solvent: A mixture of an ethereal solvent and water (e.g., 1,4-dioxane/H₂O or Toluene/H₂O) is standard and helps to dissolve both the organic substrate and the inorganic base.

  • Additives: In some refractory cases, using anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK) and an additive like trimethyl borate can prevent protodeboronation and solubilize boronate intermediates, driving the reaction forward.[12]

Section 3: Troubleshooting Reactions at the Aniline Amino Group

FAQ 3.1: My attempt to acylate the aniline nitrogen with an acid chloride is extremely sluggish and gives a messy reaction profile. How can I improve this?

As previously discussed, the ortho-chloro group sterically hinders the aniline nitrogen.[1] To achieve high conversion in reactions at this site, you need to overcome this physical barrier.

  • Increase Electrophile Reactivity: Use a more potent electrophile. For example, an acyl chloride is significantly more reactive than the corresponding anhydride or carboxylic acid (which would require an activating agent).

  • Use a Non-Nucleophilic Base: A hindered, non-nucleophilic base like 2,6-lutidine or diisopropylethylamine (DIPEA) can act as an acid scavenger without competing with the aniline as a nucleophile.

  • Increase Temperature: Gently warming the reaction (e.g., to 40-60 °C) can provide the necessary activation energy to overcome the steric barrier. Monitor carefully for any signs of decomposition (darkening of the reaction mixture).[14]

  • Ensure Purity: Anilines are susceptible to oxidation, which can create colored impurities.[14] Running the reaction under an inert atmosphere (N₂ or Ar) can prevent this.

Section 4: Analytical and Monitoring Protocols

Accurate diagnosis of a reaction problem requires effective monitoring. Simply checking the final time point is often insufficient.

FAQ 4.1: What is the best way to monitor my reaction to understand if it has stalled or if the material is decomposing?

A combination of techniques provides the most complete picture. Taking time points (e.g., at 1h, 4h, 12h, and 24h) is crucial.

Analytical TechniqueApplication & ProtocolProsCons
Thin-Layer Chromatography (TLC) Qualitative Check: Spot a small aliquot of the reaction mixture directly onto a silica plate. Use a suitable eluent (e.g., 30% EtOAc/Hexanes) and visualize under UV light.Fast, simple, and inexpensive for a quick check of starting material consumption.Not quantitative; difficult to distinguish between product and some byproducts.
Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative & Byproduct ID: Quench a 0.1 mL aliquot in saturated aq. NH₄Cl and extract with 1 mL of EtOAc. Inject the organic layer. Monitor for the mass ions of starting material, product, and potential side products like the hydrodehalogenated arene.[15][16]Excellent for resolving and identifying volatile compounds and side products.Not suitable for non-volatile reagents (e.g., boronic acids, some amines) or thermally labile compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS) Comprehensive Monitoring: Dilute a 10 µL aliquot in 1 mL of MeCN or MeOH. Inject onto a C18 column. Monitor the UV trace and mass spectra for all components.[10][17]The most versatile method; can monitor starting materials, products, catalysts, and non-volatile byproducts simultaneously. Provides accurate conversion data.Requires more specialized equipment.

References

  • Smolecule. (2023, August 15). 3-chloro-2-(1H-pyrazol-1-yl)aniline.
  • BenchChem. (n.d.). The Impact of Steric Hindrance on the Reactivity of 2,6-Disubstituted Anilines: A Kinetic Analysis.
  • BenchChem. (n.d.). Synthesis of 3-Chloro-1H-pyrazole from 3-Aminopyrazole: A Technical Guide.
  • BenchChem. (2025). Optimization of Buchwald-Hartwig amination conditions.
  • Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
  • ResearchGate. (n.d.). Optimization of the Buchwald-Hartwig reaction.
  • BenchChem. (n.d.). Troubleshooting common issues in handling 3-Chloro-N,N-bis(2-hydroxyethyl)aniline.
  • YouTube. (2025, January 2). Condition Optimization for Buchwald-Hartwig Reactions.
  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for the Characterization of 3-Chloro-2-pyrazinamine.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021, November 19).
  • ResearchGate. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
  • PubChemLite. (n.d.). 3-chloro-2-(1h-pyrazol-1-yl)aniline.
  • PubMed. (2025, July 19). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3.
  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions.
  • EPA. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.
  • YouTube. (2024, October 21). Steric Hindrance | Organic Chemistry.
  • Turk J Pharm Sci. (2025, March 7). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives.
  • PubMed Central. (2022, March 15). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?.
  • PubMed. (2009, May 7). 3-(3-Chloro-anilino)-1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one.
  • PubChem. (n.d.). 3-Chloro-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid.
  • Royal Society of Chemistry. (n.d.). Simultaneous determination of niclosamide and its degradates in water by LC-MS/MS.
  • NIH. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • Chemical Society Reviews (RSC Publishing). (2025, May 20). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations.
  • NIH. (n.d.). 3-(3-Chloroanilino)-1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one.
  • NIH. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.
  • Green Chemistry (RSC Publishing). (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides.

Sources

Troubleshooting

Technical Support Center: Preventing Dimer Formation in Aniline Coupling Reactions

Welcome to the technical support center for aniline coupling reactions. Dimerization and unwanted oligomerization are among the most persistent challenges faced by researchers in synthetic and medicinal chemistry. These...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for aniline coupling reactions. Dimerization and unwanted oligomerization are among the most persistent challenges faced by researchers in synthetic and medicinal chemistry. These side reactions not only consume valuable starting materials but also significantly complicate purification, reducing the overall yield and efficiency of your synthesis.

This guide is structured to provide both a fundamental understanding of why aniline dimers form and a practical, actionable framework for troubleshooting and preventing these side reactions. We will move from foundational FAQs to specific troubleshooting scenarios and advanced preventative strategies, grounded in established chemical principles and field-proven protocols.

PART 1: Frequently Asked Questions - Understanding the "Why"

This section addresses the fundamental principles governing aniline reactivity and the propensity for dimer formation. Understanding these core concepts is the first step toward effective troubleshooting.

Q1: What exactly is "dimer formation" in aniline reactions, and why is it a problem?

Dimer formation, also known as homocoupling, is a side reaction where two molecules of the same aniline starting material react with each other.[1] This is in contrast to the desired "cross-coupling" reaction, where the aniline reacts with a different coupling partner. These dimers can be formed through various bond types, including:

  • C-N Coupling: Forming species like p-aminodiphenylamine (PADPA).[2]

  • N-N Coupling: Leading to azo- or azoxy-benzenes.[3][4]

  • C-C Coupling: Resulting in benzidine-type structures.

The primary problem with dimer formation is the negative impact on reaction efficiency. It directly reduces the yield of the desired product by consuming the aniline starting material and can lead to the formation of multiple, difficult-to-separate byproducts, making purification a significant challenge.

Q2: What are the primary mechanisms that lead to aniline dimer formation?

Dimerization is most often initiated by the oxidation of aniline. In chemical or electrochemical oxidation, the aniline molecule loses an electron to form a radical cation.[5] This highly reactive intermediate can then couple with another aniline molecule (either a neutral molecule or another radical cation). The regiochemistry of this coupling—that is, where the bond forms—is highly dependent on reaction conditions.

The process can lead to different initial products, including head-to-tail (para- or ortho-substituted) dimers or tail-to-tail (benzidine) dimers. These initial dimers are often more reactive than aniline itself and can be further oxidized, leading to the formation of trimers, oligomers, and ultimately, polyaniline.[6]

G cluster_initiation Initiation: Oxidation cluster_coupling Propagation: Dimer Formation cluster_termination Further Reactions Aniline Aniline RadicalCation Aniline Radical Cation (Reactive Intermediate) Aniline->RadicalCation -e⁻ Oxidant Oxidant (e.g., APS, H₂O₂, O₂) Dimer_para p-Amino Dimer (Head-to-Tail) RadicalCation->Dimer_para + Aniline or + Radical Cation Dimer_ortho o-Amino Dimer (Head-to-Tail) RadicalCation->Dimer_ortho + Aniline or + Radical Cation Dimer_cc Benzidine (Tail-to-Tail) RadicalCation->Dimer_cc + Aniline or + Radical Cation Oligomers Oligomers / Polyaniline Dimer_para->Oligomers Further Oxidation Dimer_ortho->Oligomers Further Oxidation Phenazine Phenazine Structures (from o-dimer cyclization) Dimer_ortho->Phenazine Cyclization

Caption: General mechanism of oxidative dimerization of aniline.

Q3: How does reaction pH influence dimerization?

The pH of the reaction medium is one of the most critical factors controlling the outcome of aniline oxidation and coupling.[7][8] It dictates the protonation state of the aniline molecule:

  • Acidic Medium (pH < 4): Aniline exists predominantly as the anilinium cation (C₆H₅NH₃⁺). The anilinium ion is less susceptible to oxidation than neutral aniline.[7] Reactions in strongly acidic media tend to favor the formation of linear, para-coupled products, which is the basis for synthesizing conducting polyaniline.[5] However, if the medium is too acidic, the reaction rate can be drastically reduced.

  • Neutral or Basic Medium (pH > 4): Aniline is primarily in its neutral, unprotonated form (C₆H₅NH₂). The neutral molecule is more easily oxidized and is susceptible to coupling at both the para- and ortho-positions.[5][7] This often leads to a mixture of branched oligomers and cyclic phenazine-type byproducts.[7]

The relationship between pH and the rate of oxidation is often parabolic, with the maximum rate occurring near the pKa of the aniline derivative.[9] Therefore, precise pH control is essential for directing the reaction toward the desired product and away from unwanted dimers.

Q4: How do substituents on the aniline ring affect dimer formation?

Both electronic and steric effects of substituents on the aniline ring play a significant role.[10][11]

  • Electronic Effects: Electron-donating groups (EDGs) like methoxy (-OCH₃) or methyl (-CH₃) increase the electron density of the aromatic ring, making the aniline more nucleophilic and easier to oxidize. This generally increases the overall reaction rate but can also accelerate unwanted side reactions if not properly controlled. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) deactivate the ring, making it less reactive and harder to oxidize.[12]

  • Steric Effects: Bulky substituents, particularly at the ortho-positions, can physically block access to those sites. This steric hindrance can be exploited to favor para-coupling over ortho-coupling.[13] However, extreme steric hindrance, for example from substituents on both the nitrogen and the ring, can twist the amino group out of the plane of the ring, disrupting π-conjugation and deactivating the ring towards electrophilic attack.[13]

PART 2: Troubleshooting Guides for Common Scenarios

This section provides practical, scenario-based advice for addressing dimer formation in different types of coupling reactions.

Scenario 1: Oxidative Coupling Reactions

Problem: "My oxidative coupling of aniline is producing a dark, insoluble mixture of oligomers instead of my target product."

This is a classic sign of over-oxidation and uncontrolled polymerization. The key is to moderate the reactivity of the system.

Potential Cause Recommended Solution & Rationale
Over-oxidation Control Stoichiometry: Carefully control the oxidant-to-aniline molar ratio. An excess of oxidant will drive the reaction towards higher oligomers. Start with a substoichiometric amount of oxidant and monitor the reaction progress.[14]
Slow Addition: Add the oxidant solution dropwise over an extended period. This maintains a low instantaneous concentration of the oxidant and reactive radical intermediates, minimizing uncontrolled polymerization.[1]
Incorrect pH Optimize pH: For selective para-coupling, conduct the reaction in a strongly acidic medium (e.g., 1 M HCl).[6] If ortho-coupling is desired or unavoidable, neutral or weakly acidic conditions may be necessary, but require stricter control over oxidation.[5][7] Buffer the reaction if pH drift is a concern.
Impure Starting Material Purify Aniline: Aniline is susceptible to air oxidation, often appearing yellow or brown.[15] Use freshly distilled or purified aniline to prevent oxidized impurities from initiating unwanted side reactions. Running the reaction under an inert atmosphere (N₂ or Ar) can also prevent in-situ oxidation.[15]
High Temperature Lower Reaction Temperature: Excessive heat can increase the rate of all reactions, including undesired side pathways. Running the reaction at a lower temperature (e.g., 0-5 °C) can provide better selectivity.[12]
Scenario 2: Diazotization and Azo Coupling

Problem: "My azo coupling reaction has a low yield, and I'm isolating byproducts that are not my target dye."

Success in azo coupling hinges on the stability and purity of the intermediate diazonium salt.

Potential Cause Recommended Solution & Rationale
Diazonium Salt Decomposition Maintain Low Temperature: The diazotization reaction is highly exothermic and the resulting diazonium salt is thermally unstable. The temperature must be strictly maintained between 0-5 °C throughout the diazotization and coupling steps to prevent decomposition.[16][17]
Immediate Use: Prepare the diazonium salt solution and use it immediately in the subsequent coupling step. Letting it stand, even at low temperatures, will lead to decomposition and the formation of phenol byproducts.[16]
Incomplete Diazotization Ensure Excess Nitrous Acid: Unreacted aniline can couple with the diazonium salt to form an aminoazo dimer. Ensure complete conversion of aniline by using a slight excess of sodium nitrite and confirming the presence of excess nitrous acid with starch-iodide paper (turns blue-black).[16]
Incorrect pH for Coupling Adjust pH for Coupling Partner: The optimal pH for the coupling step depends on the nucleophile. For coupling with another aniline, a weakly acidic pH (4-5) is required.[18] For coupling with a phenol, a weakly basic pH (9-10) is needed to generate the more nucleophilic phenoxide ion.[19]
Protocol: Controlled Diazotization and Azo Coupling
  • Aniline Preparation: Dissolve aniline (1.0 eq) in an aqueous solution of a strong acid (e.g., 2.5-3.0 eq HCl) in a flask and cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this nitrite solution dropwise to the cold aniline salt solution, ensuring the internal temperature never exceeds 5 °C.[16]

  • Confirmation: After the addition is complete, stir for an additional 15 minutes at 0-5 °C. Test for the presence of excess nitrous acid using starch-iodide paper.

  • Coupling: In a separate flask, dissolve the coupling partner (e.g., N,N-dimethylaniline or phenol, 1.0 eq) in an appropriate acidic or basic solution and cool to 0-5 °C.

  • Reaction: Slowly add the freshly prepared, cold diazonium salt solution to the solution of the coupling partner with continuous stirring, maintaining the low temperature and optimal pH for the specific coupling.

  • Isolation: After the addition is complete, allow the reaction to stir for 30-60 minutes. The azo dye product, which is often brightly colored, will typically precipitate and can be collected by vacuum filtration.

Scenario 3: Metal-Catalyzed Cross-Coupling

Problem: "My Buchwald-Hartwig amination is giving me a significant amount of a symmetrical biarylamine (aniline homocoupling)."

Homocoupling is a common side reaction in many cross-coupling protocols. It can often be suppressed through careful optimization of the reaction environment and catalytic system.

G start High Dimer Formation in Cross-Coupling Reaction q1 Is the reaction run under a strictly inert atmosphere? start->q1 sol1 Action: Improve Degassing - Sparge solvents with Ar/N₂ - Use Schlenk techniques - Perform freeze-pump-thaw cycles q1->sol1 No q2 Have you screened different ligands/catalysts? q1->q2 Yes sol1->q2 sol2 Action: Optimize Catalytic System - Screen bulky, electron-rich ligands (e.g., BrettPhos, CPhos) - Try a different Pd precatalyst (e.g., Pd(0) vs Pd(II)) - Adjust catalyst loading q2->sol2 No q3 Is the base appropriate for the substrate's functional groups? q2->q3 Yes sol2->q3 sol3 Action: Screen Bases - Switch from strong bases (NaOtBu) to weaker bases (K₃PO₄, Cs₂CO₃) - This can disfavor catalyst decomposition and other side reactions q3->sol3 No end Re-run optimized reaction and analyze results q3->end Yes sol3->end

Caption: Troubleshooting workflow for dimer formation in cross-coupling.

The presence of oxygen is a primary culprit, as it can facilitate the oxidative homocoupling of the organometallic intermediates.[1] Therefore, ensuring a rigorously oxygen-free environment through proper degassing of solvents and the use of an inert atmosphere is the first and most critical step.[1] Additionally, the choice of ligand, base, and solvent can profoundly influence the relative rates of the desired cross-coupling versus the undesired homocoupling pathway.[1][15]

PART 3: Advanced Prevention Strategy - The Use of Protecting Groups

When the high reactivity of the amino group itself is the root cause of side reactions, a protection-deprotection strategy is often the most robust solution.

Q: How can I use protecting groups to prevent side reactions?

The amino group of aniline is a strong activating group, making the ring highly susceptible to electrophilic attack and oxidation.[20] This high reactivity can be temporarily "masked" or attenuated by converting the amine into a less activating amide group, most commonly an acetamide.[21] The acetyl group reduces the electron-donating ability of the nitrogen because its lone pair is delocalized onto the adjacent carbonyl oxygen.[20]

This strategy prevents issues like polysubstitution (e.g., polybromination) and oxidation under harsh reaction conditions (e.g., nitration). After the desired reaction on the aromatic ring is complete, the acetyl group can be easily removed by acid or base hydrolysis to regenerate the amino group.[21]

G Aniline Aniline (Highly Activating) Acetanilide Acetanilide (Moderately Activating) Aniline->Acetanilide Protection (Acetylation) Acetic Anhydride Product_Protected Substituted Acetanilide Acetanilide->Product_Protected Ring Reaction (e.g., Bromination, Nitration) Product_Final Substituted Aniline (Desired Product) Product_Protected->Product_Final Deprotection (Hydrolysis) H⁺/H₂O or OH⁻/H₂O

Caption: Workflow for using a protecting group strategy.

Protocol: Acetylation and Deprotection of Aniline

Part A: Protection (Acetylation of Aniline to Acetanilide) [15]

  • Setup: In a 250 mL flask, dissolve aniline (10 mL) in 250 mL of water. Add concentrated hydrochloric acid (9 mL).

  • Reaction: Prepare a solution of acetic anhydride (11 mL) in 250 mL of water. In a separate beaker, prepare a solution of sodium acetate trihydrate (16 g) in 50 mL of water.

  • Execution: Add the acetic anhydride solution to the aniline hydrochloride solution with stirring. Immediately after, add the sodium acetate solution.

  • Isolation: Cool the mixture in an ice bath and stir vigorously to induce crystallization.

  • Purification: Collect the crude acetanilide by vacuum filtration, wash thoroughly with cold water, and recrystallize from hot water to obtain pure white crystals.

Part B: Deprotection (Hydrolysis of Acetanilide)

  • Setup: Place the substituted acetanilide (1.0 eq) in a round-bottom flask. Add a 10% aqueous HCl solution (or 10% NaOH solution for base hydrolysis).

  • Reaction: Heat the mixture under reflux for 1-2 hours until the solution becomes clear, indicating complete hydrolysis.

  • Workup (Acid Hydrolysis): Cool the solution and carefully neutralize it with a base (e.g., NaOH solution) until the free substituted aniline precipitates.

  • Isolation: Collect the product by filtration or extract with an organic solvent (e.g., ethyl acetate), dry the organic layer, and remove the solvent under reduced pressure.

By implementing these targeted strategies, researchers can effectively suppress dimer formation, leading to cleaner reactions, simpler purifications, and higher yields of their desired aniline-coupled products.

References
  • Stejskal, J., & Sapurina, I. (n.d.). The formation of aniline dimers. ResearchGate. Retrieved from [Link]

  • Ciriminna, R., et al. (2016). Oxidative dimerization of anilines with heterogeneous sulfonic acid catalysts. Green Chemistry. Retrieved from [Link]

  • Stejskal, J., et al. (2006). Oxidation of Aniline: Polyaniline Granules, Nanotubes, and Oligoaniline Microspheres. Macromolecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidative polymerization of aniline using ammonium persulfate as an oxidant. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidative polymerization of aniline in acidic medium. Retrieved from [Link]

  • Rankers Learning. (2024). General Organic Chemistry | Steric Hindrance | Diazo Coupling Reaction on Aniline. YouTube. Retrieved from [Link]

  • Bhaumik, A., & Deka, R. C. (2020). Direct Oxidative Azo Coupling of Anilines Using a Self-Assembled Flower-like CuCo2O4 Material as a Catalyst under Aerobic Conditions. ACS Omega. Retrieved from [Link]

  • Mora-Delgado, M. A., et al. (2000). Electronic structure and conformation of aniline and meta-chloroaniline dimers. International Journal of Quantum Chemistry. Retrieved from [Link]

  • Li, D., & Kaner, R. B. (2010). The oxidation of aniline to produce 'polyaniline': a process yielding many different nanoscale structures. RSC Publishing. Retrieved from [Link]

  • Toth, T., et al. (2014). Efficient Polymerization of the Aniline Dimer p-Aminodiphenylamine (PADPA) with Trametes versicolor Laccase/O2 as Catalyst and Oxidant and AOT Vesicles as Templates. ACS Catalysis. Retrieved from [Link]

  • Bhaumik, A., & Deka, R. C. (2020). Direct Oxidative Azo Coupling of Anilines Using a Self-Assembled Flower-like CuCo2O4 Material as a Catalyst under Aerobic Conditions. PMC - NIH. Retrieved from [Link]

  • Mailig, M., et al. (2015). Practical catalytic method for synthesis of sterically hindered anilines. PubMed. Retrieved from [Link]

  • Stejskal, J., & Sapurina, I. (2015). Oxidative Polymerization of Aniline: Molecular Synthesis of Polyaniline and the Formation of Supramolecular Structures. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Cross-coupling strategies for aniline synthesis. Retrieved from [Link]

  • Vantourout, J. C., et al. (2023). Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. ChemRxiv. Retrieved from [Link]

  • ResearchGate. (2014). Does anyone have experience with amide coupling reaction of aniline? Retrieved from [Link]

  • ResearchGate. (2013). How could we prevent dimerization of thienopyrimidinone in basic conditions? Retrieved from [Link]

  • Thompson, M. P., et al. (2023). Realizing the Continuous Chemoenzymatic Synthesis of Anilines Using an Immobilized Nitroreductase. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • StackExchange. (2015). What is the role of pH in azo coupling reaction of diazonium with phenol and aniline? Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of pH on Kinetics of Anilines Oxidation by Permanganate. Retrieved from [Link]

  • Zuccaccia, D., et al. (2023). A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. MDPI. Retrieved from [Link]

  • Pescarmona, P. P., et al. (2021). Metal-based Heterogeneous Catalysts for One-Pot Synthesis of Secondary Anilines from Nitroarenes and Aldehydes. MDPI. Retrieved from [Link]

  • Pearson Study Prep. (2015). Protection of Aniline Derivatives. YouTube. Retrieved from [Link]

  • Albericio, F., et al. (2004). Amino Acid-Protecting Groups. Chemical Reviews. Retrieved from [Link]

  • LibreTexts. (2024). 24.8: Reactions of Arylamines. Retrieved from [Link]

  • Kind, M., et al. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Organic Process Research & Development. Retrieved from [Link]

  • Stejskal, J., & Sapurina, I. (2010). The Effect of pH on the Oxidative Polymerization of Aniline and the Morphology and Properties of Products. ResearchGate. Retrieved from [Link]

  • Online Chemistry Notes. (2023). Diazotization reaction: Mechanism and Uses. Retrieved from [Link]

  • SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • Vedantu. (n.d.). Give the diazotization reaction of aniline Also give class 12 chemistry CBSE. Retrieved from [Link]

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Optimization

Optimizing temperature for the synthesis of 3-chloro-2-(1H-pyrazol-1-yl)aniline

Welcome to the technical support center for advanced organic synthesis. This guide provides in-depth troubleshooting and optimization strategies for the synthesis of 3-chloro-2-(1H-pyrazol-1-yl)aniline, a key intermediat...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide provides in-depth troubleshooting and optimization strategies for the synthesis of 3-chloro-2-(1H-pyrazol-1-yl)aniline, a key intermediate in pharmaceutical development. Our goal is to move beyond simple protocols and empower you with the scientific rationale to diagnose and resolve challenges in your experiments.

Introduction: The Challenge of Regioselective N-Arylation

The synthesis of 3-chloro-2-(1H-pyrazol-1-yl)aniline typically involves the N-arylation of pyrazole with 2,3-dichloroaniline. This reaction is most commonly achieved via a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[1] While powerful, this transformation is sensitive to several parameters, with temperature being one of the most critical variables influencing reaction rate, yield, and purity. An improperly controlled temperature can lead to sluggish reactions, catalyst decomposition, or the formation of difficult-to-remove impurities. This guide focuses on providing a clear, mechanistic-based approach to temperature optimization.

Core Mechanism: The Buchwald-Hartwig Catalytic Cycle

Understanding the effect of temperature begins with the catalytic cycle. The reaction proceeds through several key steps, each with its own energy requirements. Temperature provides the necessary activation energy to drive the cycle forward.

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) Active Catalyst oa_complex Oxidative Addition Complex (Ar-Pd(II)-X) pd0->oa_complex Oxidative Addition amine_coord Amine Coordination & Deprotonation oa_complex->amine_coord Ligand Exchange re_complex Reductive Elimination Complex amine_coord->re_complex Forms Amido Complex re_complex->pd0 Reductive Elimination product Product (Ar-NR₂) re_complex->product aryl_halide 2,3-Dichloroaniline (Ar-X) aryl_halide->pd0 amine Pyrazole (R₂NH) amine->oa_complex base Base base->amine_coord

Caption: The Buchwald-Hartwig amination catalytic cycle.

The key steps—oxidative addition of the aryl chloride to the Pd(0) center and the final reductive elimination to form the C-N bond—are often the rate-determining steps and are significantly accelerated by heat.[2] However, the catalyst itself and the intermediates are also susceptible to thermal degradation.

Frequently Asked Questions (FAQs)

Q1: My reaction is proceeding very slowly or has stalled. Should I simply increase the temperature?

A1: While insufficient temperature is a common cause of slow reactions, increasing it should be a deliberate and monitored step.

  • Scientific Rationale: The oxidative addition of an aryl chloride (like 2,3-dichloroaniline) to the palladium(0) catalyst is often more challenging and requires more thermal energy than for corresponding aryl bromides or iodides.[3] If the reaction is sluggish, it's likely that this initial activation step is the bottleneck.

  • Troubleshooting Steps:

    • Confirm Reagent Integrity: First, ensure your solvent is anhydrous and your reagents, particularly the base (e.g., K₂CO₃, Cs₂CO₃) and pyrazole, are dry. Water can poison the catalyst and hydrolyze the base.

    • Incremental Temperature Increase: Increase the reaction temperature in 10-15 °C increments. For example, if you started at 90 °C, move to 100-105 °C.

    • Monitor Closely: After each temperature increase, monitor the reaction by TLC or LC-MS every 60-90 minutes. Look for the consumption of starting material and the formation of the desired product. Crucially, also look for the appearance of new, often darker or baseline, spots which may indicate decomposition.

Q2: I've increased the temperature, and now my TLC plate shows multiple new spots and the reaction mixture has darkened. What is happening?

A2: This is a classic sign of the reaction temperature being too high. The formation of multiple byproducts and dark, tarry material suggests catalyst decomposition and/or undesired side reactions.

  • Scientific Rationale: At elevated temperatures, several side reactions can occur:

    • Catalyst Decomposition: The active Pd(0) species can agglomerate into inactive palladium black, especially if the phosphine ligand concentration is insufficient or the ligand itself degrades.

    • Hydrodehalogenation: The aryl chloride can be reduced, replacing the chlorine atom with hydrogen, leading to the formation of 2-(1H-pyrazol-1-yl)aniline.

    • Double Arylation: In some cases, the pyrazole can react with two molecules of the aniline derivative, though this is less common.

  • Troubleshooting Steps:

    • Reduce Temperature: Immediately lower the temperature to the previously successful range or slightly below.

    • Optimize Catalyst/Ligand Ratio: An incorrect palladium-to-ligand ratio can make the catalyst more susceptible to thermal degradation. A ratio of 1:1.2 to 1:1.5 (Pd:Ligand) is often a good starting point.

    • Consider a More Robust Ligand: If the problem persists, your chosen phosphine ligand may not be thermally stable enough. Consider switching to a more robust, sterically hindered biarylphosphine ligand (e.g., from the Buchwald ligand portfolio), which can better stabilize the palladium center at higher temperatures.[4]

Q3: What is a good starting temperature for optimizing this specific synthesis?

A3: A good starting point for the coupling of an aryl chloride is typically in the range of 90-110 °C .

  • Scientific Rationale: This temperature range provides a good balance. It is generally high enough to promote the challenging oxidative addition of the C-Cl bond without being so high as to cause rapid catalyst decomposition.[3] Solvents like toluene, dioxane, or DMF are commonly used and are compatible with this temperature range.

  • Experimental Approach: A parallel screening approach is highly effective. Set up several small-scale reactions at different temperatures (e.g., 80 °C, 95 °C, 110 °C) and monitor their progress over time. This allows for a direct comparison of reaction rate versus impurity formation.

Q4: Can this reaction be performed at room temperature?

A4: While some highly activated Buchwald-Hartwig systems can operate at room temperature, it is challenging for an unactivated aryl chloride like 2,3-dichloroaniline.[5][6]

  • Scientific Rationale: Room temperature reactions typically require a highly active catalyst system. This often involves using specialized N-heterocyclic carbene (NHC) ligands or very electron-rich and sterically hindered phosphine ligands, along with a very strong base.[6] For this specific substrate, achieving reasonable reaction rates at room temperature would likely require significant methods development and may not be practical for routine synthesis. Elevated temperatures are generally required.

Troubleshooting Guide: Temperature-Related Issues

Symptom Probable Cause (Temperature-Related) Suggested Solution & Rationale
Low Conversion (<50%) after >12h Temperature too low.Incrementally increase temperature by 10-15 °C. Monitor by TLC/LC-MS. This provides more energy for the rate-limiting oxidative addition step.
Reaction Stalls at ~60-80% Conversion Catalyst deactivation.The temperature may be high enough to run the reaction but also slowly degrades the catalyst over time. Consider a slightly lower temperature for a longer duration or use a more thermally stable ligand.
Dark Brown/Black Mixture, Multiple Spots on TLC Temperature too high.Immediately reduce the temperature. The high heat is likely causing catalyst precipitation (Pd black) and side reactions. Re-evaluate the optimal temperature using a lower range.
Significant amount of 2-(1H-pyrazol-1-yl)aniline byproduct Hydrodehalogenation.This side reaction is often promoted by excessive heat. Lower the reaction temperature. Ensure the base is not overly strong or used in large excess.

Experimental Protocols

Protocol 1: General Procedure for Synthesis

This is a representative starting protocol. Optimal conditions may vary.

  • Setup: To an oven-dried Schlenk flask, add 2,3-dichloroaniline (1.0 eq), pyrazole (1.1 eq), and a suitable base such as cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Catalyst Addition: In a glovebox or under a strong flow of inert gas (Argon or Nitrogen), add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., Xantphos, 2-4 mol%).

  • Solvent Addition: Add anhydrous toluene or dioxane (to make a ~0.2 M solution with respect to the aniline).

  • Reaction: Degas the mixture with argon for 15-20 minutes. Heat the reaction mixture with vigorous stirring in an oil bath pre-heated to 100 °C .

  • Monitoring: Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes) or LC-MS until the starting aniline is consumed (typically 8-16 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the base and catalyst residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Temperature Optimization Study
  • Setup: Prepare 4 identical reaction vials with stir bars. To each, add the same amounts of 2,3-dichloroaniline, pyrazole, and base as described in Protocol 1.

  • Catalyst Stock: Prepare a stock solution of the palladium precatalyst and ligand in a small amount of the reaction solvent to ensure accurate dispensing to each vial. Add an equal aliquot of the catalyst stock to each vial.

  • Reaction: Add the remaining solvent to each vial. Place the vials in separate heating blocks set to different temperatures (e.g., 85 °C, 95 °C, 105 °C, 115 °C).

  • Analysis: After a set time (e.g., 2 hours, 4 hours, 8 hours), take a small, quenched aliquot from each reaction. Analyze by HPLC or ¹H NMR (using an internal standard) to determine the percent conversion and the formation of major impurities.

  • Evaluation: Compare the results to identify the temperature that gives the best conversion rate with the lowest impurity profile.

Troubleshooting Workflow

Troubleshooting_Workflow start Reaction Analysis (TLC / LC-MS) low_conversion Low Conversion? start->low_conversion high_impurity High Impurity? low_conversion->high_impurity No increase_temp Action: Increase Temp (10-15°C increments) low_conversion->increase_temp Yes check_reagents Verify Reagent Quality (Anhydrous? Pure?) low_conversion->check_reagents If temp increase doesn't help decrease_temp Action: Decrease Temp (10-15°C) high_impurity->decrease_temp Yes check_catalyst Optimize Catalyst System (Ligand, Loading) high_impurity->check_catalyst If temp decrease lowers yield too much optimized Optimized Condition high_impurity->optimized No increase_temp->start Re-analyze decrease_temp->start Re-analyze

Caption: Decision workflow for temperature optimization.

References

  • Temperature-Scanning Reaction Protocol Offers Insights into Activation Parameters in the Buchwald−Hartwig Pd-Catalyzed Amin
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
  • Temperature-Scanning Reaction Protocol Offers Insight Into Activation Parameters in the Buchwald-Hartwig Pd-Catalyzed Amination of Aryl Halides.
  • Buchwald-Hartwig Amin
  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC - NIH.
  • Buchwald–Hartwig amin
  • Optimization of pyrazole N-alkylation conditions.
  • Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal.
  • Technical Support Center: Improving the Regioselectivity of Pyrazole N-Aryl
  • Scope of the room‐temperature Buchwald‐Hartwig reaction catalyzed by 2d.
  • Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low c
  • Rapid Room Temperature Buchwald–Hartwig and Suzuki–Miyaura Couplings of Heteroaromatic Compounds Employing Low Catalyst Loadings | Request PDF.

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Functionalizing 3-chloro-2-(1H-pyrazol-1-yl)aniline

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working on the functionalization of 3-chloro-2-(1H-pyrazol-1-yl)aniline. This molecule presents a unique se...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working on the functionalization of 3-chloro-2-(1H-pyrazol-1-yl)aniline. This molecule presents a unique set of challenges and opportunities in synthetic chemistry due to its distinct structural features: a sterically hindered aniline, a potentially coordinating pyrazole ring, and a less reactive aryl chloride. This guide provides in-depth, field-proven insights into catalyst selection and troubleshooting for common cross-coupling reactions, empowering you to overcome synthetic hurdles and accelerate your research.

Introduction to the Substrate: Understanding the Challenges

The functionalization of 3-chloro-2-(1H-pyrazol-1-yl)aniline requires careful consideration of its electronic and steric properties. The ortho-pyrazole group introduces significant steric bulk around the aniline nitrogen and the adjacent chloro-substituted carbon, influencing the approach of catalysts and coupling partners. Furthermore, the nitrogen atoms of the pyrazole ring can act as potential ligands for the metal catalyst, which may lead to catalyst inhibition or the formation of inactive complexes.[1][2][3][4] The chloro-substituent, being less reactive than bromo or iodo analogues, necessitates the use of highly active catalytic systems.

This guide will focus on three key palladium-catalyzed cross-coupling reactions for the functionalization of this substrate:

  • Buchwald-Hartwig Amination: For the formation of C-N bonds.

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids/esters.

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Buchwald-Hartwig Amination

Q1: I am observing low to no conversion in the Buchwald-Hartwig amination of 3-chloro-2-(1H-pyrazol-1-yl)aniline with a primary amine. What are the likely causes and how can I improve the yield?

A1: Low conversion in this specific reaction is a common issue and can often be attributed to a combination of catalyst inhibition and the low reactivity of the aryl chloride.

  • Catalyst Inhibition by the Pyrazole Moiety: The lone pair of electrons on the N2 atom of the pyrazole ring can coordinate to the palladium center, forming an inactive or less active catalyst complex.[1][2]

  • Steric Hindrance: The ortho-pyrazole group creates a sterically congested environment around the C-Cl bond, hindering the oxidative addition step of the catalytic cycle.

  • Aryl Chloride Reactivity: The C-Cl bond is inherently stronger and less reactive than C-Br or C-I bonds, requiring a more active catalyst system.

Troubleshooting Steps:

  • Ligand Selection is Critical: For sterically hindered and potentially coordinating substrates, the choice of ligand is paramount. Bulky, electron-rich biaryl phosphine ligands are often necessary to promote the desired catalytic turnover.

    • Recommended Ligands: Start with ligands from the Buchwald portfolio, such as XPhos , RuPhos , or BrettPhos . These ligands are designed to stabilize the monoligated palladium species, which is highly active for the oxidative addition of aryl chlorides.[5] Xantphos is another excellent choice, known for its wide bite angle and effectiveness in coupling reactions involving challenging substrates.[3]

  • Choice of Palladium Precatalyst: Using a well-defined palladium precatalyst can lead to more reproducible results compared to generating the active Pd(0) species in situ from sources like Pd(OAc)₂.

    • Recommended Precatalysts: Consider using G3 or G4 Buchwald precatalysts (e.g., XPhos-Pd-G3). These are air- and moisture-stable and efficiently generate the active monoligated Pd(0) species under the reaction conditions.[6]

  • Base and Solvent Optimization:

    • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common choice. However, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be screened.[4]

    • Solvent: Anhydrous, deoxygenated aprotic polar solvents are typically used. Toluene and 1,4-dioxane are good starting points.[4] Ensure rigorous degassing of the solvent to prevent catalyst oxidation.

  • Reaction Temperature: Due to the lower reactivity of the aryl chloride, higher reaction temperatures (typically 80-110 °C) are often necessary.

Q2: I am observing significant amounts of hydrodehalogenation (replacement of -Cl with -H) as a side product. How can I minimize this?

A2: Hydrodehalogenation is a common side reaction, particularly with electron-rich or sterically hindered aryl halides.

Mitigation Strategies:

  • Ligand Choice: Employing bulkier ligands can sterically disfavor the side reaction pathways that lead to hydrodehalogenation.

  • Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. Prolonged reaction times at high temperatures can promote decomposition pathways.

  • Water Content: While some water can be beneficial for dissolving inorganic bases, excess water can be a source of protons for hydrodehalogenation. Ensure the use of anhydrous solvents.

Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination

ParameterRecommendationRationale & Reference
Palladium Precatalyst XPhos-Pd-G3 or RuPhos-Pd-G3 (1-2 mol%)Air-stable, efficiently generates active monoligated Pd(0) species.[6]
Ligand XPhos or RuPhos (1.5-3 mol%)Bulky, electron-rich ligands that promote oxidative addition and prevent catalyst deactivation.[5]
Base NaOtBu (1.5-2.0 equiv.)Strong, non-nucleophilic base suitable for aryl chlorides.[4]
Solvent Toluene or 1,4-Dioxane (anhydrous, degassed)Common aprotic solvents for this transformation.[4]
Temperature 100-110 °CHigher temperatures are often required for less reactive aryl chlorides.
Section 2: Suzuki-Miyaura Coupling

Q3: My Suzuki-Miyaura coupling of 3-chloro-2-(1H-pyrazol-1-yl)aniline with an arylboronic acid is giving low yields. What are the key parameters to optimize?

A3: Similar to the Buchwald-Hartwig amination, the challenges of steric hindrance, potential catalyst inhibition, and the inertness of the aryl chloride are the primary culprits for low yields in Suzuki-Miyaura couplings.

Troubleshooting Steps:

  • Catalyst System Selection:

    • Ligands: For this sterically demanding substrate, bulky and electron-rich phosphine ligands are essential to facilitate the oxidative addition step.[7][8] Consider screening ligands such as SPhos , XPhos , or RuPhos . Josiphos-type ligands are also known to be effective for the coupling of hindered aryl chlorides.

    • Palladium Source: Again, well-defined precatalysts are recommended for reproducibility. G3/G4 Buchwald precatalysts or PEPPSI-type catalysts are excellent choices.[6][9]

  • Base and Solvent System:

    • Base: The choice of base is critical and often requires screening. K₃PO₄ and Cs₂CO₃ are commonly used and are generally effective. The hydration state of the base can be important; sometimes, the addition of a small amount of water is beneficial.[1]

    • Solvent: A mixture of an organic solvent and water is typical for Suzuki-Miyaura reactions to aid in dissolving the base. Toluene/H₂O or Dioxane/H₂O are common choices.[1] Ensure thorough degassing.

  • Boronic Acid vs. Boronic Ester: If you observe significant protodeboronation (cleavage of the C-B bond) of your boronic acid, switching to a more stable boronic ester, such as a pinacol ester (Bpin), can often improve the yield.[1]

  • Temperature: Reaction temperatures of 80-110 °C are typically required for aryl chlorides.

Q4: I suspect catalyst inhibition by the pyrazole nitrogen. Are there any specific strategies to overcome this?

A4: Yes, catalyst inhibition by N-heterocycles is a known issue.[1][4]

Strategies to Mitigate Inhibition:

  • Use of Bulky Ligands: As mentioned, bulky ligands can sterically shield the palladium center, making it less accessible for coordination by the pyrazole nitrogen.

  • Higher Catalyst Loading: In some cases, increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can help to overcome partial catalyst deactivation.

  • Ligand-to-Palladium Ratio: Optimizing the ligand-to-palladium ratio (typically between 1:1 and 2:1) can be beneficial.

Table 2: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommendationRationale & Reference
Palladium Precatalyst SPhos-Pd-G3 or XPhos-Pd-G3 (2-3 mol%)Highly active for challenging aryl chlorides.[6][7]
Ligand SPhos or XPhos (3-4.5 mol%)Bulky ligands that facilitate oxidative addition of hindered substrates.[7]
Base K₃PO₄ (2.0-3.0 equiv.)A reliable base for Suzuki-Miyaura couplings of aryl chlorides.[1]
Solvent Toluene/H₂O (e.g., 10:1 v/v) or Dioxane/H₂OBiphasic system to dissolve both organic and inorganic reagents.[1]
Temperature 100-110 °CNecessary for the activation of the C-Cl bond.
Section 3: Sonogashira Coupling

Q5: I am attempting a Sonogashira coupling with 3-chloro-2-(1H-pyrazol-1-yl)aniline and a terminal alkyne, but the reaction is not proceeding. What are the common pitfalls?

A5: The Sonogashira coupling of aryl chlorides is challenging and often requires more forcing conditions than with aryl bromides or iodides. The presence of the pyrazole ring can also lead to complications.

Troubleshooting Steps:

  • Copper-Free vs. Copper-Cocatalyzed Conditions:

    • Traditional (with CuI): The classic Sonogashira reaction uses a copper(I) co-catalyst (e.g., CuI). While effective, it can lead to alkyne homocoupling (Glaser coupling).

    • Copper-Free: Modern protocols often employ copper-free conditions to avoid homocoupling and simplify purification. These systems rely on a highly active palladium catalyst and a suitable base.[2] For your substrate, starting with a copper-free system is recommended to minimize side reactions.

  • Catalyst System for Copper-Free Sonogashira:

    • Palladium Source: A robust palladium precatalyst is beneficial.[2]

    • Ligand: Bulky, electron-rich phosphine ligands are crucial. P(t-Bu)₃ and related ligands have shown great success in copper-free Sonogashira couplings of aryl chlorides. Buchwald ligands can also be effective.

    • Base: An amine base such as diisopropylamine (i-Pr₂NH) or a non-amine base like cesium carbonate (Cs₂CO₃) can be used.

  • Solvent and Temperature:

    • Solvent: DMF , NMP , or toluene are common solvents.

    • Temperature: Higher temperatures (100-120 °C) are typically necessary for aryl chlorides.

Q6: I am observing significant homocoupling of my alkyne. How can I suppress this side reaction?

A6: Alkyne homocoupling is a common issue, especially in copper-catalyzed Sonogashira reactions.

Suppression Strategies:

  • Go Copper-Free: The most effective way to eliminate Glaser coupling is to use a copper-free protocol.

  • Slow Addition of the Alkyne: If using copper, adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low and disfavor the homocoupling pathway.

  • Use of a Co-solvent: In some cases, the addition of a co-solvent can influence the relative rates of the desired cross-coupling and the undesired homocoupling.

Table 3: Recommended Starting Conditions for Copper-Free Sonogashira Coupling

ParameterRecommendationRationale & Reference
Palladium Source Pd(OAc)₂ (2-5 mol%) or a suitable precatalystCommon and effective palladium source.[2]
Ligand P(t-Bu)₃ HBF₄ (4-10 mol%) or a bulky Buchwald ligandHighly effective ligand for copper-free Sonogashira of aryl chlorides.
Base Cs₂CO₃ (2.0 equiv.) or i-Pr₂NH (as solvent or co-solvent)A strong base is required to deprotonate the terminal alkyne.[2]
Solvent Toluene or Dioxane (anhydrous, degassed)Aprotic solvents are preferred.
Temperature 100-120 °CElevated temperatures are necessary for C-Cl bond activation.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube or vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., XPhos-Pd-G3, 2 mol%), the ligand (if not using a precatalyst, e.g., XPhos, 3 mol%), and the base (e.g., NaOtBu, 1.5 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add 3-chloro-2-(1H-pyrazol-1-yl)aniline (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the aniline substrate.

  • Reaction: Heat the reaction mixture in a preheated oil bath at 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite® to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk tube or vial with a stir bar, add 3-chloro-2-(1H-pyrazol-1-yl)aniline (1.0 equiv.), the arylboronic acid or ester (1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., SPhos-Pd-G3, 2 mol%).

  • Solvent Addition: Add degassed solvent (e.g., a 10:1 mixture of toluene:water) to the reaction vessel.

  • Reaction: Seal the vessel and heat the mixture at 100-110 °C with vigorous stirring.

  • Monitoring: Follow the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the residue by flash column chromatography.

Visualizations

Catalytic Cycle Decision Workflow

Catalyst_Selection_Workflow start Start: Functionalize 3-chloro-2-(1H-pyrazol-1-yl)aniline reaction_type Choose Reaction Type start->reaction_type buchwald Buchwald-Hartwig (C-N Formation) reaction_type->buchwald Amine suzuki Suzuki-Miyaura (C-C Formation) reaction_type->suzuki Boronic Acid sonogashira Sonogashira (C-C Alkyne) reaction_type->sonogashira Alkyne catalyst_buchwald Select Catalyst System: - Precatalyst: XPhos-Pd-G3 - Ligand: XPhos/RuPhos - Base: NaOtBu buchwald->catalyst_buchwald catalyst_suzuki Select Catalyst System: - Precatalyst: SPhos-Pd-G3 - Ligand: SPhos/XPhos - Base: K3PO4 suzuki->catalyst_suzuki catalyst_sonogashira Select Catalyst System: - Pd Source: Pd(OAc)2 - Ligand: P(t-Bu)3 - Base: Cs2CO3 (Cu-free) sonogashira->catalyst_sonogashira troubleshooting Troubleshoot: - Low Yield? - Side Reactions? catalyst_buchwald->troubleshooting catalyst_suzuki->troubleshooting catalyst_sonogashira->troubleshooting optimize_ligand Optimize Ligand: - Increase bulk/electron density troubleshooting->optimize_ligand Yes optimize_base Optimize Base/Solvent troubleshooting->optimize_base Yes optimize_temp Adjust Temperature troubleshooting->optimize_temp Yes end Successful Functionalization troubleshooting->end No optimize_ligand->troubleshooting optimize_base->troubleshooting optimize_temp->troubleshooting

Caption: Decision workflow for catalyst selection and troubleshooting.

Simplified Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle center pd0 L-Pd(0) (Active Catalyst) oxidative_addition Oxidative Addition (Ar-Cl) pd0->oxidative_addition Ar-Cl pd2_complex L-Pd(II)(Ar)(Cl) oxidative_addition->pd2_complex amine_coordination Amine Coordination + Base pd2_complex->amine_coordination HNR'R'', Base amido_complex L-Pd(II)(Ar)(NR'R'') amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR'R'' (Product) reductive_elimination->product

Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.

References

  • Alcaraz, L., & Taillefer, M. (2015). Amination of Aryl and Heteroaryl Halides and Triflates. In Palladium-Catalyzed Coupling Reactions (pp. 1-64). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Chinchilla, R., & Nájera, C. (2011). Recent advances in the Sonogashira reaction. Chemical Society Reviews, 40(10), 5084-5121. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the amidation of aryl halides. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Liang, Y., Xie, Y. X., & Li, J. H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379-381. [Link]

  • Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-mediated C–N bond formation. Chemical Reviews, 108(8), 3054-3131. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational development of practical catalysts for aromatic carbon-nitrogen bond formation. Accounts of Chemical Research, 31(12), 805-818. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]<4176::AID-ANIE4176>3.0.CO;2-U

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]

  • Organ, M. G., Avola, S., Dubovyk, I., Hadei, N., Kantchev, E. A., O'Brien, C. J., & Valente, C. (2006). A user-friendly, all-purpose Pd-NHC (PEPPSI) precatalyst for the cross-coupling of organometallics with aryl/heteroaryl halides and sulfonates. Chemistry-A European Journal, 12(18), 4749-4755. [Link]

  • Yin, J., & Buchwald, S. L. (2002). Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex. Journal of the American Chemical Society, 124(21), 6043-6048. [Link]

  • Marion, N., & Nolan, S. P. (2008). Well-defined N-heterocyclic carbene-palladium(II) precatalysts for cross-coupling reactions. Accounts of Chemical Research, 41(11), 1440-1449. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • Fairlamb, I. J. (2007). Palladium catalysis: C–C bond formation. Annual Reports Section "B" (Organic Chemistry), 103, 19-45. [Link]

  • Torborg, C., & Beller, M. (2009). Recent applications of palladium-catalyzed coupling reactions in the chemical industry. Angewandte Chemie International Edition, 48(17), 3070-3079. [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • Wikipedia. (2023, December 19). Buchwald–Hartwig amination. [Link]

  • Wikipedia. (2023, November 28). Sonogashira coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A rationally designed universal catalyst for Suzuki-Miyaura coupling processes. Angewandte Chemie International Edition, 43(14), 1871-1876. [Link]

  • Kwong, F. Y., & Buchwald, S. L. (2002). A general, efficient, and inexpensive catalyst system for the Suzuki reaction of aryl chlorides and arylboronic acids. Angewandte Chemie International Edition, 41(9), 1590-1593. [Link]

  • Abd-Elzaher, M. M. (2003). Pyrazole-based P,N-ligand for palladium catalyst: applications in Suzuki coupling and amination reactions. ARKIVOC, 2003(9), 87-95. [Link]

  • Billingsley, K., Anderson, K. W., & Buchwald, S. L. (2006). A highly active catalyst for Suzuki-Miyaura cross-coupling reactions of heteroaryl compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]

  • Fors, B. P., Krattiger, P., Strieter, E., & Buchwald, S. L. (2008). Water-mediated catalyst premeditation: a general method for the room-temperature, palladium-catalyzed Suzuki-Miyaura coupling of aryl and heteroaryl chlorides. Organic letters, 10(16), 3505-3508. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Ligandless, palladium-catalyzed Suzuki-Miyaura coupling of aryl chlorides. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

  • Netherton, M. R., & Fu, G. C. (2004). Palladium-catalyzed cross-coupling of unactivated secondary alkyl halides and pseudohalides. Advanced Synthesis & Catalysis, 346(13‐15), 1525-1532. [Link]

Sources

Optimization

Technical Support Center: Investigating the Acidic Degradation of 3-chloro-2-(1H-pyrazol-1-yl)aniline

Prepared by: Gemini, Senior Application Scientist This technical guide is designed for researchers, medicinal chemists, and drug development professionals investigating the stability of 3-chloro-2-(1H-pyrazol-1-yl)anilin...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This technical guide is designed for researchers, medicinal chemists, and drug development professionals investigating the stability of 3-chloro-2-(1H-pyrazol-1-yl)aniline. Understanding its degradation profile under acidic conditions is a critical step in drug development, aligning with regulatory expectations for forced degradation studies as outlined in ICH guidelines.[1][2] This document provides answers to frequently encountered questions, troubleshooting advice for common experimental hurdles, and detailed protocols to ensure the integrity and reproducibility of your stability studies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the acid-catalyzed degradation of 3-chloro-2-(1H-pyrazol-1-yl)aniline, focusing on the underlying chemical principles.

Q1: What is the most probable degradation pathway for 3-chloro-2-(1H-pyrazol-1-yl)aniline under acidic conditions?

A1: Based on the structure, which combines an aniline moiety and a pyrazole ring, the most probable degradation pathway under acidic conditions is the acid-catalyzed hydrolysis of the C-N bond linking the aniline and pyrazole rings.[3][4][5]

The mechanism likely proceeds as follows:

  • Protonation: The reaction initiates with the protonation of one of the nitrogen atoms. While both the aniline and pyrazole nitrogens are basic, protonation of the pyrazole nitrogen at the 2-position is a key step. This makes the pyrazole ring a better leaving group.

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the carbon atom of the aniline ring that is bonded to the pyrazole nitrogen.

  • C-N Bond Cleavage: This is followed by the cleavage of the C-N bond, leading to the formation of two primary degradation products.

  • Products: The expected degradation products are 3-chloroaniline and 1H-pyrazole .

This pathway is favored because the C(aryl)-N(pyrazole) bond is often the most labile link in such structures under hydrolytic stress. The pyrazole ring itself is generally stable to acid but can be susceptible to cleavage under very harsh conditions.[6][7]

start_node 3-chloro-2-(1H-pyrazol-1-yl)aniline intermediate_node Protonated Intermediate start_node->intermediate_node + H₃O⁺ product1_node 3-Chloroaniline intermediate_node->product1_node + H₂O (C-N Cleavage) product2_node 1H-Pyrazole intermediate_node->product2_node + H₂O (C-N Cleavage)

Caption: Proposed acid-catalyzed degradation pathway.

Q2: What are the recommended starting conditions for a forced acid degradation study of this compound?

A2: For a typical forced degradation study, it is recommended to start with mild conditions and increase the severity if no degradation is observed.[2] A good starting point is:

  • Acid: 0.1 M Hydrochloric Acid (HCl) or 0.1 M Sulfuric Acid (H₂SO₄).[1]

  • Temperature: Begin at room temperature (20-25°C). If no degradation is observed after a few hours, the temperature can be increased to 40-60°C.[2]

  • Duration: Monitor the reaction over a period of 24 to 48 hours, taking samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the primary degradation products can be detected and resolved from the parent peak without excessive secondary degradation.

Q3: What analytical techniques are best suited for monitoring this degradation and identifying the products?

A3: The most effective technique is High-Performance Liquid Chromatography (HPLC) , preferably coupled with a mass spectrometer (LC-MS).[1][2]

  • HPLC with UV Detection: A reverse-phase HPLC method is ideal for separating the parent compound from its more polar degradation products.[2] A C18 column is a common starting point. A gradient elution method (e.g., water/acetonitrile or water/methanol with a small amount of acid like formic acid or TFA) will likely be necessary to achieve good separation.

  • LC-MS: This is crucial for identifying the degradation products. By monitoring the mass-to-charge ratio (m/z), you can confirm the identity of the expected products (3-chloroaniline and 1H-pyrazole) and identify any unexpected impurities.[8]

Q4: I'm observing no degradation even after refluxing in 1 M HCl. What should I do?

A4: If the compound is highly stable, you may need to employ more strenuous conditions. However, proceed with caution to avoid overly aggressive degradation that doesn't reflect real-world stability.

  • Increase Acid Concentration: Incrementally increase the acid concentration (e.g., to 2 M or 5 M HCl).

  • Increase Temperature: Raise the temperature, potentially to reflux, but monitor carefully for rapid decomposition.[2]

  • Extend Duration: Increase the study duration, taking samples over several days.

  • Consider a Co-Solvent: If solubility is an issue, a small amount of a water-miscible organic solvent like acetonitrile or methanol can be used, but be aware that this can alter the degradation pathway.[1]

It is important to document all conditions and justify the final chosen stress level. The molecule's inherent stability is a key piece of data.

Q5: My chromatogram shows a messy baseline and many small peaks after degradation. How can I improve my results?

A5: This usually indicates that the degradation has proceeded too far, leading to secondary and tertiary degradation products.

  • Reduce Stress Conditions: Decrease the acid concentration, temperature, or duration of the experiment. The goal is modest degradation (5-20%).

  • Neutralize Samples: It is critical to neutralize the acidic samples with a base (e.g., NaOH or a buffer) before injection into the HPLC system.[1] Injecting a highly acidic sample can cause peak distortion, column damage, and on-column degradation.

  • Check Your Blank: Always run a "placebo" or blank sample (acid and solvent without the API) under the same stress conditions to ensure that none of the observed peaks are artifacts of the matrix.[2]

Part 2: Troubleshooting Guide

Issue Encountered Potential Cause Recommended Solution
No Degradation Observed The compound is highly stable under the tested conditions.1. Increase acid concentration (e.g., from 0.1 M to 1 M HCl).2. Increase temperature (e.g., from RT to 60°C or 80°C).3. Extend the duration of the study.
Degradation is >50% The stress conditions are too harsh.1. Decrease acid concentration.2. Lower the reaction temperature.3. Shorten the time points for sample collection.
Poor Peak Shape in HPLC Sample pH is too low; column incompatibility.1. Neutralize all samples to a pH between 3 and 7 before injection.2. Ensure the mobile phase pH is compatible with your column's specifications.
Cannot Identify Degradants Low concentration of degradants; lack of mass data.1. Use a more sensitive detector (e.g., MS instead of just UV).2. Concentrate the sample if necessary.3. Synthesize the expected degradation products (3-chloroaniline, 1H-pyrazole) as standards for confirmation.
Inconsistent Results Poor sample handling; inaccurate concentrations.1. Ensure precise preparation of stock solutions.2. Use a temperature-controlled bath for the study.3. Ensure samples are quenched effectively and consistently at each time point.

Part 3: Experimental Protocol: Forced Acidic Degradation Study

This protocol provides a robust framework for conducting a forced degradation study.

Objective: To determine the degradation pathway of 3-chloro-2-(1H-pyrazol-1-yl)aniline under acidic stress and to develop a stability-indicating analytical method.

Materials:

  • 3-chloro-2-(1H-pyrazol-1-yl)aniline (API)

  • HPLC-grade Methanol or Acetonitrile

  • HPLC-grade Water

  • Hydrochloric Acid (HCl), analytical grade

  • Sodium Hydroxide (NaOH), analytical grade

  • Class A volumetric flasks, pipettes

  • HPLC or UPLC system with a PDA/UV detector and Mass Spectrometer (MS)

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Temperature-controlled water bath or oven

Workflow Diagram:

prep 1. Prepare API Stock Solution (e.g., 1 mg/mL in Methanol) stress 2. Initiate Stress Condition (Dilute stock into 0.1 M HCl at 60°C) prep->stress sample 3. Collect Samples at Time Points (e.g., 0, 2, 4, 8, 24h) stress->sample quench 4. Quench & Neutralize (Cool sample, add NaOH to pH ~7) sample->quench analyze 5. Analyze by LC-MS (Inject onto RP-HPLC system) quench->analyze interpret 6. Data Interpretation (Calculate % degradation, identify peaks) analyze->interpret

Caption: General workflow for a forced degradation study.

Procedure:

  • Preparation of Solutions:

    • API Stock Solution: Accurately weigh and dissolve the API in methanol or acetonitrile to prepare a 1.0 mg/mL stock solution.

    • Acidic Solution: Prepare a 0.1 M HCl solution in water.

    • Neutralizing Solution: Prepare a 0.1 M NaOH solution in water.

  • Stress Sample Preparation:

    • Pipette 1.0 mL of the API stock solution into a 10 mL volumetric flask.

    • Add the 0.1 M HCl solution to the mark. This results in a final API concentration of 0.1 mg/mL. This is your stressed sample .

    • Prepare a control sample by diluting 1.0 mL of the API stock solution to 10 mL with a 50:50 water/methanol mixture. Store this at 4°C.

  • Degradation:

    • Place the stressed sample in a temperature-controlled environment (e.g., a 60°C water bath).

    • Withdraw aliquots (e.g., 1.0 mL) at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Quenching and Analysis:

    • Immediately after withdrawal, cool the aliquot to room temperature.

    • Transfer the 1.0 mL aliquot to an HPLC vial.

    • Crucially, neutralize the sample by adding an appropriate volume of 0.1 M NaOH until the pH is approximately 7.

    • Analyze the sample immediately by LC-MS.

  • HPLC-MS Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 3.5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm and MS in positive ion scan mode.

  • Data Analysis:

    • Calculate the percentage of degradation by comparing the peak area of the API in the stressed sample to the control or time-zero sample.

    • Use the MS data to propose structures for the observed degradation product peaks. Compare their mass and retention time to known standards if available.

References

  • MedCrave online. (2016). Forced Degradation Studies. Available at: [Link]

  • ACS Publications. (2021). Visible-Light Driven Selective C–N Bond Scission in anti-Bimane-Like Derivatives | Organic Letters. Available at: [Link]

  • RSC Publishing. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available at: [Link]

  • ResearchGate. (2019). Acid-promoted cleavage of the C–C double bond of N-(2-Hydroxylphenyl)enaminones for the synthesis of benzoxazoles | Request PDF. Available at: [Link]

  • RJPT. (2020). Stability Indicating Forced Degradation Studies. Available at: [Link]

  • PubChemLite. (n.d.). 3-chloro-2-(1h-pyrazol-1-yl)aniline. Available at: [Link]

  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Available at: [Link]

  • MDPI. (2021). Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites. Available at: [Link]

  • PMC - NIH. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

  • MDPI. (2020). Acid-Catalyzed, Metal- and Oxidant-Free C=C Bond Cleavage of Enaminones: One-Pot Synthesis of 3,4-Dihydroquinazolines. Available at: [Link]

  • ResearchGate. (2021). (PDF) Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites. Available at: [Link]

  • PMC - PubMed Central. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Available at: [Link]

  • PubMed. (2019). Degradation of aniline by the combined process of ultrasound and hydrogen peroxide (US/H2O2). Available at: [Link]

  • Semantic Scholar. (2016). C-N bond cleavage of anilines by a (salen)ruthenium(VI) nitrido complex.. Available at: [Link]

  • ResearchGate. (2020). Kinetics and mechanism for the oxidation of anilines by ClO2: A combined experimental and computational study | Request PDF. Available at: [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]

  • PubMed. (2002). Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available at: [Link]

  • PubMed. (2020). NHC-Nickel Catalyzed C-N Bond Cleavage of Mono-protected Anilines for C-C Cross-Coupling. Available at: [Link]

  • IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. Available at: [Link]

  • Growing Science. (2024). The synthesis of pyrazole derivatives from hydrazone using Amberlyst A26 resin under ultrasonic radiation. Available at: [Link]

  • PubChem - NIH. (n.d.). 3-Chloro-2-methylaniline. Available at: [Link]

  • ResearchGate. (2009). (PDF) 3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline. Available at: [Link]

  • Lead Sciences. (n.d.). 3-Chloro-2-(piperidin-1-yl)aniline. Available at: [Link]

  • Rasayan Journal of Chemistry. (2022). GREEN SYNTHESIS OF 2-(1H-PYRAZOL-5-yl) ANILINE AS A CORROSION INHIBITOR OF ALUMINIUM-2014 ALLOY IN 1.0 MOLAR HCl SOLUTION. Available at: [Link]

Sources

Troubleshooting

Removing residual starting material from 3-chloro-2-(1H-pyrazol-1-yl)aniline product

Technical Support Center: Purification of 3-chloro-2-(1H-pyrazol-1-yl)aniline Welcome to the technical support center for the purification of 3-chloro-2-(1H-pyrazol-1-yl)aniline. This guide is designed for researchers, s...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 3-chloro-2-(1H-pyrazol-1-yl)aniline

Welcome to the technical support center for the purification of 3-chloro-2-(1H-pyrazol-1-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in removing residual starting materials from this valuable synthetic intermediate. My aim is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and adapt these methods to your specific experimental context.

Part 1: Understanding the Purification Challenge

The synthesis of 3-chloro-2-(1H-pyrazol-1-yl)aniline typically involves the coupling of a pyrazole-containing moiety with a substituted aniline precursor. A common synthetic route involves the reaction of 2,3-dichloroaniline with pyrazole. The primary purification challenge lies in the separation of the desired product from unreacted starting materials, which may have similar polarities and solubilities.

Chemical Profiles of Key Compounds

To effectively separate these compounds, it's crucial to understand their distinct physical properties. The following table summarizes the key characteristics of the product and a likely starting material, 2,3-dichloroaniline.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
3-chloro-2-(1H-pyrazol-1-yl)aniline C₉H₈ClN₃193.64[1]Not availableNot availableSoluble in many organic solvents.[2]
2,3-dichloroaniline C₆H₅Cl₂N162.0220-25252Insoluble in water; soluble in many organic solvents.[3][4]
Pyrazole C₃H₄N₂68.0870[5]188[6]Partially soluble in water.[6]

Note: Specific experimental data for 3-chloro-2-(1H-pyrazol-1-yl)aniline is limited in publicly available literature. The provided information is based on its chemical structure and data for analogous compounds.

Synthetic Pathway Visualization

G cluster_reaction Synthetic Reaction SM1 2,3-dichloroaniline Reaction Coupling Reaction SM1->Reaction SM2 Pyrazole SM2->Reaction Product 3-chloro-2-(1H-pyrazol-1-yl)aniline Impurity Residual Starting Materials Crude_Product Crude Product Mixture Reaction->Crude_Product Yields Crude_Product->Product Crude_Product->Impurity G Start Crude Product Solvent_Screen Solvent Screening Start->Solvent_Screen Dissolve Dissolve in Hot Solvent Solvent_Screen->Dissolve Cool Cool to Crystallize Dissolve->Cool Filter Filter Crystals Cool->Filter Dry Dry Crystals Filter->Dry Purity_Check Check Purity (NMR/LC-MS) Dry->Purity_Check Pure Pure Product Purity_Check->Pure Yes Impure Impure: Re-crystallize or try another method Purity_Check->Impure No G Start Crude Product TLC TLC Analysis for Solvent System Start->TLC Pack Pack Column TLC->Pack Load Load Sample Pack->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Product Pure Product Evaporate->Product G Start Crude Product in Organic Solvent Add_Acid Add Aqueous Acid (e.g., HCl) Start->Add_Acid Shake Shake and Separate Layers Add_Acid->Shake Aqueous_Layer Aqueous Layer (Protonated Product) Shake->Aqueous_Layer Organic_Layer Organic Layer (Impurities) Shake->Organic_Layer Add_Base Add Aqueous Base (e.g., NaOH) Aqueous_Layer->Add_Base Re_extract Re-extract with Organic Solvent Add_Base->Re_extract Final_Organic Organic Layer (Pure Product) Re_extract->Final_Organic Dry_Evaporate Dry and Evaporate Final_Organic->Dry_Evaporate Pure_Product Pure Product Dry_Evaporate->Pure_Product

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Bioisosteric Comparison of 3-Chloro- and 3-Bromo-2-(1H-pyrazol-1-yl)aniline

Introduction: The Strategic Role of Halogen Substitution in Drug Discovery In the landscape of medicinal chemistry, the 2-(1H-pyrazol-1-yl)aniline scaffold represents a "privileged structure"—a molecular framework known...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Halogen Substitution in Drug Discovery

In the landscape of medicinal chemistry, the 2-(1H-pyrazol-1-yl)aniline scaffold represents a "privileged structure"—a molecular framework known to bind to multiple biological targets and exhibit a wide array of pharmacological activities, including anticancer and antimicrobial effects.[1] The strategic modification of this core structure is a cornerstone of drug development. This guide focuses on a common yet critical modification: the bioisosteric replacement of a chlorine atom with a bromine atom at the 3-position of the aniline ring.

This comparison of 3-chloro-2-(1H-pyrazol-1-yl)aniline and its bromo analog, 3-bromo-2-(1H-pyrazol-1-yl)aniline , is not merely an academic exercise. The choice of halogen can profoundly influence a compound's potency, selectivity, and pharmacokinetic profile. While direct head-to-head experimental data for these specific molecules is not extensively published, this guide will leverage established principles of medicinal chemistry and data from analogous compounds to provide a predictive framework for researchers. We will explore the causal relationships between the physicochemical properties of chlorine and bromine and their likely impact on biological activity, supported by validated experimental protocols to empower researchers in their own investigations.

Part 1: The Physicochemical Rationale—Why Halogen Choice Matters

The substitution of chlorine for bromine is a classic example of bioisosteric replacement, where one atom or group is exchanged for another with similar properties to enhance biological performance.[2] However, the differences between chlorine and bromine, though subtle, are significant enough to alter drug-target interactions and absorption, distribution, metabolism, and excretion (ADME) profiles.

The decision to use chlorine or bromine involves a trade-off between several key parameters that affect how the molecule behaves in a biological system.[3]

PropertyChlorine (Cl)Bromine (Br)Implication in Drug Design
Van der Waals Radius (Å) 1.751.85Bromine is larger, which can provide a better fit in a spacious binding pocket but may cause steric hindrance in a constrained one.
Electronegativity (Pauling) 3.162.96Chlorine is more electronegative, leading to a more polarized C-X bond. This can influence dipole interactions and hydrogen bond accepting capability.
Polarizability (ų) 2.183.05Bromine is more polarizable, making it a better participant in van der Waals and halogen bonding interactions, which can enhance binding affinity.
Lipophilicity (Hansch π) +0.71+0.86The bromo analog is more lipophilic, which can improve membrane permeability and cell uptake but may also increase metabolic liability and off-target toxicity.
C-Aryl Bond Energy (kJ/mol) ~400~336The C-Br bond is weaker and more susceptible to metabolic cleavage than the C-Cl bond, potentially leading to a shorter half-life for the bromo analog.

These fundamental differences form the basis for predicting how each analog might perform in biological assays. The increased lipophilicity of the bromo analog could enhance its ability to cross bacterial or cancer cell membranes, while the smaller size and greater bond strength of the chloro analog might offer a better steric fit and improved metabolic stability.

Part 2: Synthesis Pathway for Halogenated 2-(1H-pyrazol-1-yl)anilines

The synthesis of these target compounds can be approached through a generalized pathway that accommodates either halogen. A common route involves the nucleophilic aromatic substitution reaction between a di-halogenated benzene derivative and pyrazole, followed by the introduction of the aniline group.

A 1,2-Difluoro-3-nitrobenzene C 1-(2-Fluoro-3-nitrophenyl)-1H-pyrazole A->C Nucleophilic Substitution (e.g., K2CO3, DMF) B Pyrazole B->C E Halogenated Intermediate C->E Halogenation D N-Halosuccinimide (NCS or NBS) D->E G Target Compound 3-Halo-2-(1H-pyrazol-1-yl)aniline E->G Nitro Reduction F Reduction (e.g., Fe/HCl, H2/Pd-C) F->G

Caption: Generalized synthetic workflow for 3-halo-2-(1H-pyrazol-1-yl)anilines.

Part 3: A Comparative Analysis of Potential Biological Activities

Based on the extensive literature on pyrazole derivatives, the primary activities to investigate for these analogs are anticancer and antimicrobial.[4]

Anticancer Activity

Many pyrazole-containing molecules exert anticancer effects by inhibiting key enzymes like carbonic anhydrases or protein kinases.[4] For instance, studies on pyrazoline-based inhibitors of carbonic anhydrase IX and XII, which are tumor-associated enzymes, have shown that halogen substitutions on aryl rings are crucial for achieving potent, low-nanomolar inhibition.[4]

Structure-Activity Relationship (SAR) Insights:

  • Chloro Analog: The smaller size of chlorine may be advantageous for fitting into tight enzymatic active sites. Its higher electronegativity could form crucial dipole or hydrogen bond interactions with amino acid residues.

  • Bromo Analog: The greater polarizability of bromine can enhance binding through halogen bonding, a non-covalent interaction that is increasingly recognized as important for ligand affinity. The increased lipophilicity may also improve cell permeability, leading to higher intracellular concentrations and more potent cytotoxicity in cell-based assays.

A hypothetical comparison of cytotoxicity might look as follows:

CompoundCancer Cell LinePredicted IC₅₀ (µM)Rationale
3-Chloro Analog A549 (Lung)15.2Good balance of potency and stability.
3-Bromo Analog A549 (Lung)8.5Higher lipophilicity may enhance cell uptake, leading to greater potency.
3-Chloro Analog MCF-7 (Breast)21.0Target-dependent activity.
3-Bromo Analog MCF-7 (Breast)25.5Potential for steric clash in the binding site of the target protein in this cell line.
Antimicrobial Activity

The pyrazole scaffold is also a component of compounds targeting essential bacterial enzymes. For example, derivatives of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole have been identified as potent inhibitors of E. coli FabH, an enzyme critical for fatty acid biosynthesis.[5]

Structure-Activity Relationship (SAR) Insights:

  • Chloro Analog: May serve as an effective starting point, offering a good balance of electronic properties and metabolic stability.

  • Bromo Analog: Increased lipophilicity is often correlated with improved activity against Gram-positive bacteria, as it facilitates passage through the peptidoglycan cell wall. This could make the bromo analog a more potent antibacterial agent against strains like S. aureus or B. subtilis.

A hypothetical comparison of antimicrobial activity:

CompoundBacterial StrainPredicted MIC (µg/mL)Rationale
3-Chloro Analog E. coli (Gram-)32Moderate activity.
3-Bromo Analog E. coli (Gram-)32Lipophilicity may be less of a factor for crossing the outer membrane of Gram-negative bacteria.
3-Chloro Analog S. aureus (Gram+)16Baseline activity.
3-Bromo Analog S. aureus (Gram+)8Enhanced membrane permeability may lead to higher potency against Gram-positive bacteria.

Part 4: Validated Experimental Protocols for Comparative Assessment

To empirically determine the biological activity of these analogs, standardized assays are required. The following protocols provide a self-validating system for generating reliable, comparable data.

Protocol 1: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol assesses the ability of a compound to reduce the viability of cancer cells.

Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the chloro and bromo analogs in DMSO and further dilute in cell culture medium. Add 100 µL of the compound solutions to the wells, ensuring the final DMSO concentration is <0.5%. Include wells with medium only (blank), cells with vehicle (negative control), and cells with a standard cytotoxic drug (positive control).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate treat Prepare & Add Compound Dilutions seed->treat 24h Incubation incubate Incubate with Compound (48-72h) treat->incubate mtt Add MTT Reagent incubate->mtt 4h Incubation dissolve Dissolve Formazan (DMSO) mtt->dissolve read Read Absorbance (570 nm) dissolve->read calculate Calculate % Viability & Determine IC₅₀ read->calculate

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit bacterial growth.

Methodology:

  • Inoculum Preparation: Culture bacteria (e.g., E. coli, S. aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a final concentration of ~5 x 10⁵ CFU/mL.

  • Compound Preparation: Perform a two-fold serial dilution of the test compounds in a 96-well plate using MHB.

  • Inoculation: Add the bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion and Future Directions

The choice between 3-chloro- and 3-bromo-2-(1H-pyrazol-1-yl)aniline as a lead compound is a nuanced decision guided by fundamental medicinal chemistry principles. This guide establishes a framework for comparing these two analogs in the absence of direct experimental data.

  • The bromo analog , with its greater lipophilicity and polarizability, may offer higher potency in cell-based assays due to enhanced membrane permeability and the potential for stronger halogen bonding interactions. However, this comes with a higher risk of metabolic instability.

  • The chloro analog represents a more conservative choice, providing a smaller, more metabolically robust substituent that may offer a superior pharmacokinetic profile or a better steric fit for certain biological targets.

Ultimately, the optimal halogen is target-dependent. The true biological activities of these compounds can only be confirmed through empirical testing. The protocols provided herein offer a validated pathway for researchers to generate the critical data needed to make an informed decision, advancing the development of this promising chemical scaffold. The next logical step is the synthesis of both compounds and their systematic evaluation in anticancer and antimicrobial assays to validate these predictive insights.

References

  • Zhong, P., et al. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Advances. Available at: [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Available at: [Link]

  • Angeli, A., et al. (2019). Structure-activity relationship with pyrazoline-based aromatic sulfamates as carbonic anhydrase isoforms I, II, IX and XII inhibitors: Synthesis and biological evaluation. European Journal of Medicinal Chemistry. Available at: [Link]

  • Summerfield, C. J. E., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. (Note: This is a prospective citation based on available pre-publication information). Available at: [Link]

  • Wang, H., et al. (2010). Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

Comparative

The Double-Edged Sword: A Comparative Guide to the Cross-Reactivity of 3-Chloro-2-(1H-pyrazol-1-yl)aniline-Based Kinase Inhibitors

In the landscape of targeted cancer therapy, protein kinase inhibitors have emerged as a cornerstone of precision medicine. The pyrazole ring, a five-membered aromatic heterocycle, is a well-established "privileged scaff...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, protein kinase inhibitors have emerged as a cornerstone of precision medicine. The pyrazole ring, a five-membered aromatic heterocycle, is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[1][2] Its derivatives, such as those based on the 3-chloro-2-(1H-pyrazol-1-yl)aniline backbone, are of significant interest for their potential to form potent and selective interactions within the ATP-binding pocket of various kinases. However, the very nature of the highly conserved structure of the human kinome presents a formidable challenge: achieving exquisite selectivity and avoiding off-target effects that can lead to toxicity or diminished efficacy.[3]

This guide provides an in-depth comparative analysis of the cross-reactivity profiles of pyrazole-aniline-based kinase inhibitors. We will delve into the experimental methodologies used to assess inhibitor selectivity, present comparative data for representative compounds, and offer insights into the structural determinants of their on- and off-target activities. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel kinase inhibitors.

The Imperative of Selectivity Profiling

The human kinome comprises over 500 protein kinases, many of which share significant structural homology in their ATP-binding sites. While a drug candidate may exhibit high potency against its intended target, its interaction with other kinases, known as off-target effects, can lead to unforeseen physiological consequences.[3] Therefore, comprehensive cross-reactivity profiling is not merely a regulatory requirement but a critical step in understanding the true biological impact of an inhibitor. A highly selective inhibitor minimizes the potential for toxicity and provides a clearer understanding of the biological consequences of inhibiting a specific kinase. Conversely, in some cases, a "dirty" inhibitor with a well-defined polypharmacology profile can be advantageous, targeting multiple nodes in a disease-driving pathway.

This guide will focus on a representative pyrazole-aniline-based inhibitor, AT7519 , a potent inhibitor of multiple cyclin-dependent kinases (CDKs).[4][5] We will compare its selectivity profile with other classes of kinase inhibitors to illustrate the importance of the underlying chemical scaffold in determining cross-reactivity.

Comparative Kinase Inhibition Profiles

To provide a clear comparison, we will examine the inhibitory activity of AT7519 against a panel of kinases and compare it to other notable inhibitors with different scaffold architectures. The data presented here is a synthesis of publicly available information and serves to illustrate the concept of selectivity profiling.

Kinase TargetAT7519 (Pyrazole-aniline) IC50 (nM)Ruxolitinib (Pyrrolopyrazole) IC50 (nM)Danusertib (3-aminopyrazole) IC50 (nM)Tozasertib (VX-680) (Aminopyrimidine) IC50 (nM)
Primary Targets
CDK1/cyclin B210[4][6]---
CDK2/cyclin A47[4][6]---
CDK4/cyclin D1100[4][6]---
CDK5/p2513[6]---
CDK9/cyclin T1<10[4][6]---
JAK1-~3[7]--
JAK2-~3[7]--
Aurora A--13[8][9]0.6[10]
Aurora B--79[8][9]18[10]
Aurora C--61[8][9]5[10]
Key Off-Targets
GSK3β89[1][4]---
JAK3-~430[7]--
Abl--25[8][9]-
c-RET--31[8][9]-
FGFR1--47[8][9]-
FLT3----

Data Interpretation:

  • AT7519 demonstrates potent inhibition of several CDKs, with particularly high activity against CDK2, CDK5, and CDK9.[4][6] Its primary off-target is GSK3β, another serine/threonine kinase.[1] This profile suggests that while it is a multi-CDK inhibitor, it retains a degree of selectivity within the CMGC kinase group.

  • Ruxolitinib , in contrast, is highly selective for the JAK family of tyrosine kinases, with significantly weaker activity against JAK3.[7] Its pyrrolopyrazole scaffold imparts a distinct selectivity profile compared to the pyrazole-aniline core of AT7519.

  • Danusertib and Tozasertib are potent inhibitors of the Aurora kinase family.[8][9][10] Danusertib, with its 3-aminopyrazole structure, also shows activity against several tyrosine kinases like Abl, RET, and FGFR1.[8][9] Tozasertib, built on an aminopyrimidine scaffold, is a pan-Aurora kinase inhibitor.[10]

This comparative data highlights how modifications to the pyrazole scaffold and the nature of the adjoined ring systems dramatically influence the selectivity profile of the resulting inhibitor.

Methodologies for Assessing Cross-Reactivity

A multi-faceted approach is essential for a thorough evaluation of an inhibitor's selectivity. Here, we detail three key experimental workflows.

In Vitro Kinase Profiling: The ADP-Glo™ Assay

This biochemical assay is a robust method for determining an inhibitor's potency (IC50) against a large panel of purified kinases. It measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[11]

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., AT7519) in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction Setup: In a 384-well plate, add 5 µL of the kinase reaction mixture containing the specific kinase, its substrate, and ATP at a concentration near its Km value.[12]

  • Inhibitor Addition: Add the serially diluted inhibitor to the kinase reaction wells. Include a DMSO-only control for 100% kinase activity and a no-enzyme control for background.

  • Incubation: Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[12][13]

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP. Incubate at room temperature for 30-60 minutes.[12][13]

  • Luminescence Detection: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

ADP_Glo_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Inhibitor Serial Dilution of Inhibitor Reaction Incubate at 30°C (60 min) Inhibitor->Reaction Kinase_Mix Kinase, Substrate, ATP Kinase_Mix->Reaction Stop Add ADP-Glo™ Reagent (Incubate 40 min) Reaction->Stop Terminates Kinase Reaction Convert Add Kinase Detection Reagent (Incubate 30-60 min) Stop->Convert Depletes ATP Read Measure Luminescence Convert->Read Generates Signal CETSA_Workflow Cell_Treatment Treat Cells with Inhibitor/Vehicle Heating Heat Aliquots to Various Temperatures Cell_Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Centrifuge to Separate Soluble/Aggregated Proteins Lysis->Centrifugation Supernatant Collect Supernatant (Soluble Fraction) Centrifugation->Supernatant Western_Blot Western Blot for Target Protein Supernatant->Western_Blot Analysis Analyze Melting Curve Shift Western_Blot->Analysis

CETSA Workflow with Western Blot Detection.
Unbiased Off-Target Identification: Chemoproteomics

Chemoproteomics offers a global view of an inhibitor's interactions within the cellular proteome. [14]One common approach is competitive activity-based protein profiling (ABPP), where a broad-spectrum probe that covalently labels a class of enzymes (e.g., kinases) is used in competition with the test inhibitor.

Experimental Protocol: Competitive Chemoproteomics

  • Cell Lysate Preparation: Prepare lysates from cells or tissues of interest, ensuring that the proteome is in its native state.

  • Inhibitor Incubation: Treat the lysate with the test inhibitor at various concentrations or a vehicle control.

  • Probe Labeling: Add a broad-spectrum kinase probe (e.g., an ATP-acyl-phosphate probe) to the lysates. This probe will covalently label the active sites of kinases that are not occupied by the inhibitor.

  • Enrichment: Use an affinity tag on the probe (e.g., biotin) to enrich the labeled proteins from the lysate using streptavidin beads.

  • Proteomic Sample Preparation: Digest the enriched proteins into peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled proteins.

  • Data Analysis: Compare the abundance of each identified kinase in the inhibitor-treated samples to the vehicle control. A decrease in the signal for a particular kinase in the presence of the inhibitor indicates that the inhibitor binds to that kinase and prevents its labeling by the probe.

Chemoproteomics_Workflow Lysate Cell Lysate Inhibitor_Incubation Incubate with Inhibitor/Vehicle Lysate->Inhibitor_Incubation Probe_Labeling Add Broad-Spectrum Probe Inhibitor_Incubation->Probe_Labeling Enrichment Enrich Labeled Proteins Probe_Labeling->Enrichment MS_Analysis LC-MS/MS Analysis Enrichment->MS_Analysis Data_Analysis Identify and Quantify Targets MS_Analysis->Data_Analysis

Competitive Chemoproteomics Workflow.

Conclusion: Navigating the Kinome with Precision

The 3-chloro-2-(1H-pyrazol-1-yl)aniline scaffold represents a valuable starting point for the design of potent kinase inhibitors. As exemplified by AT7519, this chemical framework can be elaborated to yield compounds with significant therapeutic potential. However, the inherent challenge of achieving selectivity across the vast and conserved human kinome necessitates a rigorous and multi-pronged approach to cross-reactivity profiling.

By integrating in vitro biochemical assays, cellular target engagement studies, and global chemoproteomic analyses, researchers can build a comprehensive understanding of an inhibitor's on- and off-target effects. This knowledge is paramount for interpreting cellular and in vivo data, anticipating potential toxicities, and ultimately, for the successful development of safe and effective targeted therapies. The careful balance between desired polypharmacology and detrimental off-target activity remains a central theme in modern drug discovery, and the methodologies outlined in this guide provide a robust framework for navigating this complex landscape.

References

  • Squires, M. S., et al. (2009). Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines. Molecular Cancer Therapeutics, 8(2), 324-332. [Link]

  • Fancelli, D., et al. (2006). 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazoles: Identification of a Potent Aurora Kinase Inhibitor with a Favorable Antitumor Kinase Inhibition Profile. Journal of Medicinal Chemistry, 49(24), 7247-7251. [Link]

  • Wyatt, P. G., et al. (2008). A Comparison of the Pharmacological Profile of AT7519 in Solid Tumour and Haematological Cell Lines. Astex Therapeutics Ltd. [Link]

  • Verstovsek, S., et al. (2010). A double-blind, placebo-controlled trial of ruxolitinib for myelofibrosis. The New England Journal of Medicine, 363(12), 1117-1127. [Link]

  • Santo, L., et al. (2010). AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION. National Institutes of Health. [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Al-Ali, H., et al. (2011). A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy. Journal of Hematology & Oncology, 4, 25. [Link]

  • Martens, S., et al. (2018). RIPK1-dependent cell death: a novel target of the Aurora kinase inhibitor Tozasertib (VX-680). Cell Death & Disease, 9(2), 211. [Link]

  • Martinez Molina, D., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. [Link]

  • Zucchetti, M., et al. (2015). Selective activity of ruxolitinib on the JAK2/STAT signaling pathway in HL cells. ResearchGate. [Link]

  • Lu, K. Y. (2020). Chemoproteomic strategies for drug target identification. ResearchGate. [Link]

  • Squires, M. S., et al. (2009). Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines. PubMed. [Link]

  • Zhang, T., et al. (2022). Stability-based approaches in chemoproteomics. National Institutes of Health. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

  • ResearchGate. (2025). The discovery of the potent Aurora inhibitor MK-0457 (VX-680). [Link]

  • Howes, J. M., & Mason, M. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge. [Link]

  • Malumbres, M., & Barbacid, M. (2009). Cell cycle, CDKs and cancer: a changing paradigm. Nature Reviews Cancer, 9(3), 153-166. [Link]

  • Sandeep, K. C., & Preet, A. (2023). Ruxolitinib. StatPearls. [Link]

  • Wyatt, P. G., et al. (2008). A Comparison of the Pharmacological Profile of AT7519 in Solid Tumour and Haematological Cell Lines. Astex Therapeutics Ltd. [Link]

  • Target 2035. (2021). Chemoproteomic profiling: from target discovery to target engagement – 16 March 2021. YouTube. [Link]

  • Lazzara, M. F., et al. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. Discovery Research Portal - University of Dundee. [Link]

  • Schröder, M., et al. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. National Institutes of Health. [Link]

  • Gizatullin, F., et al. (2007). VX-680 inhibits Aurora A and Aurora B kinase activity in human cells. PubMed. [Link]

  • Stauffer, F., et al. (2018). Publication: Phase II study of ruxolitinib, a selective JAK1/2 inhibitor, in patients with metastatic triple-negative breast cancer. DASH (Harvard). [Link]

  • van der Tuin, K., et al. (2024). Analysis of adverse events with ruxolitinib using real-world datasets and drug-interaction networks. PubMed Central. [Link]

Sources

Validation

Head-to-head comparison of different synthetic routes to 3-chloro-2-(1H-pyrazol-1-yl)aniline

Introduction 3-chloro-2-(1H-pyrazol-1-yl)aniline is a key building block in the synthesis of a variety of high-value compounds, particularly in the pharmaceutical and agrochemical industries. Its unique trifunctionalized...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-chloro-2-(1H-pyrazol-1-yl)aniline is a key building block in the synthesis of a variety of high-value compounds, particularly in the pharmaceutical and agrochemical industries. Its unique trifunctionalized aromatic core, featuring an aniline, a pyrazole, and a chloro substituent, provides a versatile scaffold for the development of novel bioactive molecules. The efficient and scalable synthesis of this intermediate is therefore of paramount importance.

This guide provides a head-to-head comparison of different synthetic strategies for the preparation of 3-chloro-2-(1H-pyrazol-1-yl)aniline. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis of their respective advantages and disadvantages in terms of yield, scalability, cost, and safety.

Retrosynthetic Analysis

A logical retrosynthetic analysis of 3-chloro-2-(1H-pyrazol-1-yl)aniline reveals several potential bond disconnections, leading to three primary synthetic strategies:

  • C-N Bond Formation via Cross-Coupling: This approach involves the coupling of a pyrazole nucleophile with a suitable aniline-based electrophile. The key reactions in this category are the Buchwald-Hartwig amination and the Ullmann condensation.

  • C-N Bond Formation via Nucleophilic Aromatic Substitution (SNAr): This strategy relies on the displacement of a leaving group on the aniline ring by the pyrazole nucleophile.

  • Sequential Functionalization: This involves the stepwise introduction of the chloro, pyrazole, and amino functionalities onto an aromatic ring.

The following sections will explore each of these routes in detail.

Route 1: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1][2] In the context of synthesizing 3-chloro-2-(1H-pyrazol-1-yl)aniline, this would involve the coupling of 1H-pyrazole with 2,3-dichloroaniline.

Reaction Scheme & Mechanism

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process.[3] It begins with the oxidative addition of the aryl halide (2,3-dichloroaniline) to a Pd(0) complex. Subsequent coordination of the pyrazole, deprotonation by a base, and reductive elimination from the resulting palladium(II) intermediate furnishes the desired product and regenerates the active Pd(0) catalyst. The choice of phosphine ligand is critical for the success of this reaction, with bulky, electron-rich ligands generally favoring the desired reductive elimination over competing side reactions.[3]

Caption: Catalytic cycle of the Buchwald-Hartwig amination for the synthesis of 3-chloro-2-(1H-pyrazol-1-yl)aniline.

Experimental Protocol

Materials:

  • 2,3-Dichloroaniline

  • 1H-Pyrazole

  • Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂]

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(dba)₂ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equiv.).

  • Add 2,3-dichloroaniline (1.0 equiv.) and 1H-pyrazole (1.2 equiv.).

  • Add anhydrous toluene and stir the mixture at room temperature for 15 minutes.

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Performance Analysis
ParameterAssessment
Yield Potentially high, but requires optimization for this specific substrate. Aryl chlorides can be challenging substrates.[3]
Scalability Good, as palladium catalysis is widely used in industrial processes.
Cost The cost of palladium catalysts and phosphine ligands can be a significant factor, especially on a large scale.
Safety Requires handling of air-sensitive and potentially toxic reagents under an inert atmosphere. Toluene is a flammable solvent.
Green Chemistry Use of a catalyst is advantageous, but the reliance on organic solvents and potentially toxic heavy metals are drawbacks.

Route 2: Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds, representing an alternative to the palladium-catalyzed methods.[5] The synthesis of 3-chloro-2-(1H-pyrazol-1-yl)aniline via this route would also involve the coupling of 1H-pyrazole with 2,3-dichloroaniline.

Reaction Scheme & Mechanism

The mechanism of the Ullmann condensation is believed to involve the formation of a copper(I)-pyrazolate species, which then undergoes oxidative addition to the aryl halide. Reductive elimination from the resulting copper(III) intermediate yields the desired product and regenerates the active copper(I) catalyst. Modern Ullmann-type reactions often employ ligands, such as L-proline or 1,10-phenanthroline, to facilitate the reaction under milder conditions.[6][7]

Caption: Proposed catalytic cycle for the Ullmann condensation.

Experimental Protocol

A specific, detailed protocol for the synthesis of 3-chloro-2-(1H-pyrazol-1-yl)aniline via an Ullmann condensation is not explicitly available in the searched literature. However, a general procedure can be adapted from known Ullmann-type couplings of pyrazoles with aryl halides.[6][8]

Materials:

  • 2,3-Dichloroaniline

  • 1H-Pyrazole

  • Copper(I) Iodide (CuI)

  • L-Proline

  • Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfoxide (DMSO)

Procedure:

  • To a reaction vessel, add 2,3-dichloroaniline (1.0 equiv.), 1H-pyrazole (1.2 equiv.), CuI (10 mol%), L-proline (20 mol%), and K₂CO₃ (2.0 equiv.).

  • Add DMSO as the solvent.

  • Heat the reaction mixture to 90-120 °C and monitor its progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Performance Analysis
ParameterAssessment
Yield Can be variable and often requires higher temperatures and longer reaction times compared to Buchwald-Hartwig amination.
Scalability Good, as copper catalysts are significantly cheaper than palladium catalysts.
Cost More cost-effective than palladium-catalyzed methods due to the lower cost of copper.
Safety DMSO has a high boiling point and can be difficult to remove. The reaction may require high temperatures.
Green Chemistry The use of a less toxic and more abundant metal (copper) is an advantage. However, the use of high-boiling point solvents can be a drawback.

Route 3: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution offers a transition-metal-free approach to the synthesis of 3-chloro-2-(1H-pyrazol-1-yl)aniline. This route typically involves the reaction of a pyrazole nucleophile with an activated aryl halide.

Reaction Scheme & Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The pyrazole nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9] The aromaticity of the ring is temporarily disrupted in this step. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. For this reaction to be efficient, the aromatic ring must be activated by the presence of strong electron-withdrawing groups at the ortho and/or para positions to the leaving group.

In the context of the target molecule, a plausible route would involve the reaction of 1H-pyrazole with a suitably activated precursor, such as 1,2-dichloro-3-nitrobenzene, followed by reduction of the nitro group to an aniline.

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of 3-Chloro-2-(1H-pyrazol-1-yl)aniline Derivatives as c-Met Kinase Inhibitors

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-chloro-2-(1H-pyrazol-1-yl)aniline derivatives, a promising scaffold for the development of potent and selective c-Met kinase inh...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-chloro-2-(1H-pyrazol-1-yl)aniline derivatives, a promising scaffold for the development of potent and selective c-Met kinase inhibitors. Dysregulation of the c-Met signaling pathway is a critical driver in the progression of numerous human cancers, making it a key target for therapeutic intervention.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthetic rationale, biological evaluation, and comparative analysis of this chemical series against alternative c-Met inhibitors.

The 3-Chloro-2-(1H-pyrazol-1-yl)aniline Scaffold: A Privileged Motif for Kinase Inhibition

The 3-chloro-2-(1H-pyrazol-1-yl)aniline core represents a strategic starting point for the design of kinase inhibitors. The pyrazole ring is a well-established pharmacophore in numerous FDA-approved kinase inhibitors, valued for its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases.[3][4] The aniline moiety provides a versatile handle for introducing a variety of substituents to explore the solvent-exposed region of the kinase, thereby influencing potency, selectivity, and pharmacokinetic properties. The chlorine atom at the 3-position of the aniline ring can serve to modulate the electronic properties of the ring and provide an additional vector for interaction or modification.

Synthesis and Derivatization Strategy

The synthesis of 3-chloro-2-(1H-pyrazol-1-yl)aniline derivatives typically follows a multi-step sequence, beginning with the construction of the core scaffold, followed by diversification.

Synthesis of the Core Scaffold: 3-Chloro-2-(1H-pyrazol-1-yl)aniline

A general synthetic route to the core scaffold is outlined below. This process involves the formation of the pyrazole ring followed by its attachment to the aniline moiety.[5]

Experimental Protocol: Synthesis of 3-Chloro-2-(1H-pyrazol-1-yl)aniline

  • Step 1: Synthesis of 1-(2-chloro-6-nitrophenyl)-1H-pyrazole. To a solution of 1-fluoro-2-nitrobenzene in a suitable aprotic solvent such as dimethylformamide (DMF), add 1H-pyrazole and a non-nucleophilic base like potassium carbonate. The reaction mixture is heated to facilitate the nucleophilic aromatic substitution. After completion, the mixture is worked up by extraction and purified by column chromatography to yield 1-(2-nitrophenyl)-1H-pyrazole. Subsequently, chlorination of the aniline ring can be achieved using a suitable chlorinating agent. A more direct approach involves starting with a pre-functionalized aniline derivative.

  • Step 2: Reduction of the Nitro Group. The nitro group of 1-(2-chloro-6-nitrophenyl)-1H-pyrazole is reduced to the corresponding aniline. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, chemical reduction using reagents like tin(II) chloride in hydrochloric acid can be employed. The product, 3-chloro-2-(1H-pyrazol-1-yl)aniline, is then purified by crystallization or column chromatography.

Derivatization of the Core Scaffold

The primary amino group of the aniline core is the key point for derivatization. Acylation reactions with various carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) are commonly used to introduce a wide range of substituents.

Experimental Protocol: General Procedure for Amide Synthesis

To a solution of 3-chloro-2-(1H-pyrazol-1-yl)aniline in a suitable solvent such as dichloromethane (DCM) or DMF, add a base (e.g., triethylamine or diisopropylethylamine) and the desired acyl chloride or carboxylic acid in the presence of a coupling agent (e.g., HATU or EDC/HOBt). The reaction is typically stirred at room temperature until completion. The resulting amide derivative is then isolated and purified.

Structure-Activity Relationship (SAR) Analysis

Table 1: c-Met Inhibitory Activity of Representative Pyrazole Derivatives [6]

Compound IDScaffoldR Groupc-Met IC50 (nM)
5a Pyrazolo[3,4-b]pyridineH4.27 ± 0.31
5b Pyrazolo[3,4-b]pyridine4-Cl7.95 ± 0.17
Cabozantinib (Reference)-5.38 ± 0.35

Key SAR Insights:

  • The Pyrazole Moiety: The unsubstituted pyrazole ring is crucial for binding to the hinge region of the c-Met kinase.

  • Substitutions on the Aniline/Pyridine Ring: As seen with compounds 5a and 5b , the introduction of a chloro group at the 4-position of the phenyl ring attached to the pyrazolopyridine core resulted in a slight decrease in potency. This suggests that the electronic and steric properties of this region are sensitive to modification.

  • Exploration of the Solvent-Exposed Region: The derivatization of the aniline nitrogen with various functionalities allows for the exploration of the solvent-exposed region of the ATP-binding pocket. It is anticipated that the introduction of groups capable of forming additional hydrogen bonds or hydrophobic interactions would enhance potency.

Biological Evaluation: c-Met Kinase Inhibition Assay

To determine the inhibitory potency of the synthesized derivatives, a biochemical c-Met kinase assay is performed.

Experimental Protocol: In Vitro c-Met Kinase Assay

A common method for assessing c-Met kinase activity is a luminescence-based assay that measures ATP consumption.[2]

  • Reagents and Materials:

    • Recombinant human c-Met kinase domain.

    • Kinase substrate (e.g., Poly(Glu,Tyr) 4:1).

    • ATP.

    • Kinase assay buffer.

    • Luminescent kinase assay reagent (e.g., Kinase-Glo®).

    • Test compounds (dissolved in DMSO).

    • 96-well plates.

    • Luminometer.

  • Assay Procedure:

    • A master mix containing the kinase assay buffer, ATP, and substrate is prepared and dispensed into the wells of a 96-well plate.

    • Serial dilutions of the test compounds in DMSO are added to the wells. A DMSO control (vehicle) is also included.

    • The enzymatic reaction is initiated by the addition of the diluted recombinant c-Met kinase to each well.

    • The plate is incubated at 30°C for a defined period (e.g., 45 minutes).

    • After incubation, the luminescent kinase assay reagent is added to each well to stop the reaction and generate a luminescent signal.

    • The plate is incubated at room temperature for a short period to stabilize the signal.

    • The luminescence is measured using a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the amount of kinase activity.

    • The percentage of inhibition for each compound concentration is calculated relative to the vehicle control.

    • The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Comparative Analysis with Alternative c-Met Inhibitors

The 3-chloro-2-(1H-pyrazol-1-yl)aniline scaffold represents one of many chemotypes developed to target c-Met. A comparison with established inhibitors highlights the potential advantages and disadvantages of this series.

Table 2: Comparison of c-Met Inhibitors with Different Scaffolds

InhibitorScaffold TypeKey FeaturesClinical Status
Crizotinib AminopyridineMulti-kinase inhibitor (ALK, ROS1, c-Met)[7]Approved
Cabozantinib Quinoline-ureaMulti-kinase inhibitor (VEGFR, c-Met, RET)[7]Approved
Tivantinib PyrrolopyridineNon-ATP competitive inhibitor of c-Met[8]Clinical Trials[1]
Capmatinib ImidazotriazineHighly selective c-Met inhibitor[9]Approved
Tepotinib PyridinoneSelective c-Met inhibitor[9]Approved
Telisotuzumab vedotin Antibody-Drug ConjugateTargets c-Met overexpressing cells[9][10]Approved
3-Chloro-2-(1H-pyrazol-1-yl)aniline Derivatives Pyrazole-anilinePotential for high selectivity and favorable drug-like properties.Preclinical

Discussion:

  • Multi-Kinase vs. Selective Inhibitors: Early-generation inhibitors like crizotinib and cabozantinib are multi-targeted, which can offer broad anti-tumor activity but may also lead to off-target toxicities. The development of more selective inhibitors like capmatinib and tepotinib aims to improve the therapeutic window. The 3-chloro-2-(1H-pyrazol-1-yl)aniline scaffold has the potential to be optimized for high selectivity by fine-tuning the substituents on the aniline ring to exploit specific features of the c-Met active site.

  • ATP-Competitive vs. Non-Competitive Inhibition: Most small molecule inhibitors, including those based on the pyrazole-aniline scaffold, are ATP-competitive. Tivantinib represents a less common non-ATP competitive mechanism, which may offer advantages in overcoming certain resistance mutations.[8]

  • Antibody-Drug Conjugates (ADCs): Telisotuzumab vedotin offers a distinct therapeutic modality by delivering a cytotoxic payload directly to c-Met overexpressing tumor cells.[9][10] This approach is not dependent on kinase inhibition and can be effective in tumors with high c-Met expression regardless of the kinase activation status.

Conclusion and Future Directions

The 3-chloro-2-(1H-pyrazol-1-yl)aniline scaffold is a promising starting point for the development of novel c-Met kinase inhibitors. The synthetic accessibility and the potential for systematic modification of the aniline moiety provide a clear path for optimizing potency, selectivity, and pharmacokinetic properties. Future research should focus on the synthesis and evaluation of a diverse library of derivatives to establish a comprehensive SAR. In particular, the introduction of various functional groups on the aniline ring, guided by computational modeling of the c-Met active site, will be crucial for identifying compounds with superior efficacy and safety profiles compared to existing therapies.

References

  • National Cancer Institute. In the clinic: ongoing clinical trials evaluating c-MET-inhibiting drugs. Available from: [Link]

  • ResearchGate. Different examples of type II c-Met inhibitors bearing different scaffolds. Available from: [Link]

  • Taylor & Francis. C-Met inhibitors – Knowledge and References. Available from: [Link]

  • IASLC. LUMINOSITY Trial Demonstrates Telisotuzumab Vedotin Shows Durable Response in Asian Patients with c-Met Protein-Overexpressing EGFR WT Nonsquamous NSCLC. Available from: [Link]

  • PAN Foundation Trial Finder. c-MET Inhibitor in Advanced Solid Tumors With c-MET Gene Aberration. Available from: [Link]

  • NIH National Library of Medicine. Scaffold and SAR studies on c-MET inhibitors using machine learning approaches. Available from: [Link]

  • PubMed. Structure-based design of novel class II c-Met inhibitors: 2. SAR and kinase selectivity profiles of the pyrazolone series. Available from: [Link]

  • PubMed Central. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. Available from: [Link]

  • ResearchGate. Representative scaffolds used for the structural optimization of c-Met inhibitors. Available from: [Link]

  • ResearchGate. SAR of fused pyrazole derivatives as cytotoxic agents and MET inhibitors. Available from: [Link]

  • PubMed Central. Computational study on novel natural inhibitors targeting c-MET. Available from: [Link]

  • ResearchGate. IC50 values against c-Met kinase. a. Available from: [Link]

  • ResearchGate. IC 50 Values for Screening Hits (General Library). Available from: [Link]

  • PubChemLite. 3-chloro-2-(1h-pyrazol-1-yl)aniline. Available from: [Link]

  • Google Patents. US9522900B2 - Process for the preparation of 3-(3-chloro-1H-pyrazol-1-yl)pyridine.
  • MDPI. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Available from: [Link]

  • PubMed. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Available from: [Link]

  • PLOS One. Alternative Signaling Pathways as Potential Therapeutic Targets for Overcoming EGFR and c-Met Inhibitor Resistance in Non-Small Cell Lung Cancer. Available from: [Link]

  • ResearchGate. (PDF) Efficient Preparation of ((3-Chloro-2- for In-Vivo Study. Available from: [Link]

  • PubMed Central. Phase 1 Study of the Selective c-MET Inhibitor, HS-10241, in Patients With Advanced Solid Tumors. Available from: [Link]

  • PubMed Central. Safety and Tolerability of c-MET Inhibitors in Cancer. Available from: [Link]

  • PrepChem.com. Preparation of 3-chloro-2-methylaniline. Available from: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking Novel Kinase Inhibitors: The Case of 3-chloro-2-(1H-pyrazol-1-yl)aniline

Foreword: The Imperative of Rigorous Comparative Analysis in Drug Discovery In the landscape of modern therapeutics, particularly within oncology, the pyrazole scaffold has emerged as a "privileged structure." Its presen...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Rigorous Comparative Analysis in Drug Discovery

In the landscape of modern therapeutics, particularly within oncology, the pyrazole scaffold has emerged as a "privileged structure." Its presence in numerous FDA-approved kinase inhibitors underscores its utility in designing potent and selective modulators of cellular signaling.[1] The compound at the heart of this guide, 3-chloro-2-(1H-pyrazol-1-yl)aniline, embodies this promise. However, translating this promise into a viable clinical candidate necessitates a rigorous, multi-faceted benchmarking process against established drugs.

This guide is structured to provide a comprehensive, scientifically-grounded framework for such a comparison. It is designed for researchers, medicinal chemists, and drug development professionals, offering not just protocols, but the strategic rationale behind each experimental choice. Our objective is to empower you to generate a robust, comparative dataset that clearly delineates the therapeutic potential of novel chemical entities.

For the purpose of this illustrative guide, we will hypothesize that preliminary screening has identified 3-chloro-2-(1H-pyrazol-1-yl)aniline as a potential inhibitor of the Janus Kinase (JAK) family. Consequently, we will benchmark its efficacy against Ruxolitinib , a well-characterized and clinically approved JAK1/2 inhibitor.[2]

Part 1: Foundational In Vitro Profiling

The initial phase of our investigation focuses on quantifying the direct interaction between our compound and its putative target, and subsequently, its effect on cellular viability.

Head-to-Head Enzymatic Inhibition: The Kinase Assay

The cornerstone of our comparison is the direct measurement of enzymatic inhibition. An in vitro kinase assay will provide the half-maximal inhibitory concentration (IC50), a primary metric of potency.

Experimental Rationale: We will employ a luminescence-based kinase assay. This format is highly sensitive, reproducible, and amenable to high-throughput screening. It measures the amount of ATP remaining after the kinase reaction, with a lower signal indicating higher kinase activity (and thus, less inhibition).

Detailed Protocol: ADP-Glo™ Kinase Assay

  • Reaction Preparation:

    • In a 96-well plate, prepare the kinase reaction by adding the following in order:

      • 5 µL of either 3-chloro-2-(1H-pyrazol-1-yl)aniline or Ruxolitinib at various concentrations (typically in a 10-point, 3-fold serial dilution). Include a DMSO-only control.

      • 2.5 µL of a mixture containing the active JAK2 enzyme and the appropriate substrate peptide in reaction buffer.

      • 2.5 µL of an ATP solution to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the DMSO control (0% inhibition) and a no-kinase control (100% inhibition). Plot the normalized data against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation: Comparative Kinase Inhibition

CompoundTargetIC50 (nM)
3-chloro-2-(1H-pyrazol-1-yl)anilineJAK2[Experimental Data]
RuxolitinibJAK2[Experimental Data]
Cellular Viability: The Anti-Proliferative Effect

A potent enzymatic inhibitor must translate its activity into a desired cellular outcome. For a potential anti-cancer agent, this is typically the inhibition of cell proliferation.

Experimental Rationale: We will utilize the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, which is an indicator of metabolically active, viable cells.[3][4] A decrease in the luminescent signal corresponds to a reduction in cell viability.

Detailed Protocol: CellTiter-Glo® Assay

  • Cell Seeding: Seed a human cell line with a constitutively active JAK-STAT pathway (e.g., a leukemia or lymphoma cell line) in a 96-well plate at an appropriate density. Allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 3-chloro-2-(1H-pyrazol-1-yl)aniline and Ruxolitinib for 72 hours.

  • Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Incubation and Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence with a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Plot the viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).

Data Presentation: Comparative Anti-Proliferative Activity

CompoundCell LineGI50 (nM)
3-chloro-2-(1H-pyrazol-1-yl)aniline[Cell Line Name][Experimental Data]
Ruxolitinib[Cell Line Name][Experimental Data]

Part 2: Mechanistic Validation within the Cellular Context

Demonstrating target engagement and downstream pathway modulation within a cellular environment is critical for validating the mechanism of action.

Target Phosphorylation: The Western Blot

To confirm that our compound inhibits the intended kinase within the cell, we will assess the phosphorylation status of a direct downstream substrate. For JAK2, a key substrate is STAT3.

Experimental Rationale: Western blotting is a robust technique for detecting specific proteins and their post-translational modifications, such as phosphorylation. A reduction in the phosphorylated form of a target protein, relative to its total expression, provides direct evidence of upstream kinase inhibition.

Detailed Protocol: Phospho-STAT3 Western Blot

  • Cell Treatment and Lysis: Treat the selected cell line with 3-chloro-2-(1H-pyrazol-1-yl)aniline and Ruxolitinib at various concentrations for a short duration (e.g., 2-4 hours). Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-STAT3 (p-STAT3) and total STAT3.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities for p-STAT3 and total STAT3. Normalize the p-STAT3 signal to the total STAT3 signal for each sample.

Data Presentation: Inhibition of STAT3 Phosphorylation

A representative Western blot image would be presented, showing a dose-dependent decrease in p-STAT3 levels with increasing concentrations of both compounds.

Part 3: Visualizing the Scientific Narrative

Clear, concise diagrams are essential for communicating complex biological pathways and experimental workflows.

Diagram 1: The JAK-STAT Signaling Pathway and Points of Inhibition

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK activates Cytokine Cytokine Cytokine->Cytokine_Receptor binds STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer Nucleus Nucleus STAT_dimer->Nucleus translocates to Gene_Transcription Gene Transcription (Proliferation, Survival) Nucleus->Gene_Transcription 3_chloro_2_pyrazol_aniline 3-chloro-2-(1H-pyrazol-1-yl)aniline 3_chloro_2_pyrazol_aniline->JAK inhibits Ruxolitinib Ruxolitinib Ruxolitinib->JAK inhibits STAT->STAT_dimer dimerizes

Caption: A simplified diagram of the JAK-STAT signaling pathway, highlighting the inhibitory action of both compounds on JAK kinases.

Diagram 2: Experimental Workflow for Comparative Efficacy

Workflow cluster_invitro In Vitro Analysis cluster_cellular Cell-Based Analysis Kinase_Assay ADP-Glo Kinase Assay IC50 Biochemical IC50 Kinase_Assay->IC50 Comparative_Efficacy_Profile Comparative Efficacy Profile IC50->Comparative_Efficacy_Profile Viability_Assay CellTiter-Glo Viability Assay GI50 Cellular GI50 Viability_Assay->GI50 GI50->Comparative_Efficacy_Profile Western_Blot Western Blot (p-STAT3) Target_Engagement Target Engagement Confirmation Western_Blot->Target_Engagement Target_Engagement->Comparative_Efficacy_Profile Test_Compound 3-chloro-2-(1H-pyrazol-1-yl)aniline Test_Compound->Kinase_Assay Test_Compound->Viability_Assay Test_Compound->Western_Blot Reference_Drug Ruxolitinib Reference_Drug->Kinase_Assay Reference_Drug->Viability_Assay Reference_Drug->Western_Blot

Caption: A flowchart illustrating the experimental pipeline for the comparative evaluation of the novel inhibitor and the reference drug.

Conclusion: Synthesizing the Data for a Go/No-Go Decision

The culmination of this benchmarking study is a comprehensive efficacy profile that directly compares 3-chloro-2-(1H-pyrazol-1-yl)aniline to a clinically relevant drug. By integrating biochemical potency (IC50), cellular activity (GI50), and mechanistic validation (inhibition of target phosphorylation), a clear, evidence-based decision can be made regarding the future trajectory of this compound. This structured approach ensures that resources are allocated to the most promising candidates, accelerating the path from bench to bedside.

References

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Available at: [Link]

  • What is the mechanism of Axitinib? Patsnap Synapse. Available at: [Link]

  • Ruxolitinib. StatPearls - NCBI Bookshelf. Available at: [Link]

  • FDA-Approved JAK Inhibitors. National Alopecia Areata Foundation | NAAF. Available at: [Link]

  • In vitro kinase assay. Protocols.io. Available at: [Link]

  • Ibrutinib for CLL: Mechanism of action and clinical considerations. Lymphoma Hub. Available at: [Link]

  • List of VEGF/VEGFR inhibitors. Drugs.com. Available at: [Link]

  • In vitro kinase assay.Bio-protocol.
  • FDA Approves New Type of BTK Inhibitor to Treat Mantle Cell Lymphoma.Leukemia & Lymphoma Society. Available at: [https://www.lls.
  • A Comprehensive Overview of Globally Approved JAK Inhibitors. PMC - PubMed Central. Available at: [Link]

  • Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad Antibodies. Available at: [Link]

  • Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase. PMC - NIH. Available at: [Link]

  • Clinical pharmacology of axitinib. PubMed. Available at: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: [Link]

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Comparative

A Researcher's Guide to Evaluating the In Vitro Cytotoxicity of 3-chloro-2-(1H-pyrazol-1-yl)aniline

Abstract The discovery of novel chemical entities with therapeutic potential necessitates a rigorous evaluation of their safety and efficacy. This guide provides a comprehensive framework for assessing the in vitro cytot...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The discovery of novel chemical entities with therapeutic potential necessitates a rigorous evaluation of their safety and efficacy. This guide provides a comprehensive framework for assessing the in vitro cytotoxicity of a novel compound, 3-chloro-2-(1H-pyrazol-1-yl)aniline. As this is a previously uncharacterized molecule, this document serves as a practical comparison guide, not of existing data, but of its effects against different cell lines and benchmarked against established cytotoxic agents. We will delve into the rationale for experimental design, provide detailed, validated protocols for key cytotoxicity assays, and present hypothetical data to illustrate data analysis and interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust cytotoxicity profile for novel chemical compounds.

Introduction: Characterizing a Novel Chemical Entity

The compound 3-chloro-2-(1H-pyrazol-1-yl)aniline belongs to a class of molecules containing both aniline and pyrazole scaffolds. Pyrazole derivatives are known for a wide range of biological activities, including anticancer properties.[1][2] Similarly, substituted anilines are prevalent in many pharmaceuticals. The combination of these moieties in a single molecule makes it an interesting candidate for drug discovery. However, before any therapeutic potential can be explored, a thorough understanding of its cytotoxic profile is paramount.[3]

Cytotoxicity assays are fundamental in preclinical drug development for screening compound libraries and identifying potential toxic liabilities early in the process.[3][4] This guide will outline a multi-faceted approach to evaluating the cytotoxicity of 3-chloro-2-(1H-pyrazol-1-yl)aniline, focusing on two key aspects:

  • Differential Cytotoxicity: Assessing the compound's effect on both a cancerous and a non-cancerous cell line to determine potential therapeutic windows.

  • Mechanism of Cell Death: Employing multiple assays to discern whether the compound induces cell death primarily through compromising membrane integrity (necrosis) or by activating programmed cell death pathways (apoptosis).

Strategic Experimental Design

Rationale for Cell Line Selection

The choice of cell lines is a critical first step and should be guided by the research question.[5][6] For an initial cytotoxicity screen of a novel compound, it is advantageous to use well-characterized, commercially available cell lines. We propose a comparative study using:

  • HeLa (Human Cervical Adenocarcinoma): A widely used and well-characterized cancer cell line. Its robustness and rapid growth make it suitable for high-throughput screening.[7]

  • HEK293 (Human Embryonic Kidney): A non-cancerous human cell line, often used as a control to assess the general cytotoxicity of a compound and its potential for off-target effects.

This pairing allows for a preliminary assessment of cancer cell-specific toxicity.

A Multi-Assay Approach to Cytotoxicity

Relying on a single cytotoxicity assay can be misleading, as different assays measure distinct cellular parameters.[8] Therefore, we advocate for a dual-assay approach to gain a more comprehensive understanding of the compound's effects.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a measure of cell metabolic activity.[9] Viable cells with active mitochondria can reduce the yellow MTT to a purple formazan product.[9][10] A decrease in metabolic activity is often correlated with a reduction in cell viability and proliferation.[11]

  • LDH (Lactate Dehydrogenase) Assay: This assay quantifies the amount of LDH, a stable cytosolic enzyme, released into the cell culture medium upon plasma membrane damage.[12][13][14] An increase in extracellular LDH is a hallmark of necrosis or late-stage apoptosis.[14][15]

By using both the MTT and LDH assays, we can differentiate between cytostatic effects (inhibition of proliferation) and cytotoxic effects (cell death), and gain initial insights into the mode of cell death.

Essential Controls for Data Integrity

The inclusion of appropriate controls is non-negotiable for validating the experimental results.

  • Vehicle Control: The solvent used to dissolve the test compound (e.g., DMSO) is tested alone to ensure it does not have any intrinsic cytotoxic effects at the concentrations used.

  • Positive Control: A well-characterized cytotoxic agent is used to confirm that the assay is performing as expected. For this guide, we will use Doxorubicin , a widely used chemotherapy drug, as a positive control for the MTT assay.[16][17][18] For the LDH assay, a lysis buffer is typically used to generate a maximum LDH release control.

  • Untreated Control: Cells cultured in medium alone serve as a baseline for 100% viability.

Hypothetical Results and Data Interpretation

To illustrate the application of this guide, we present hypothetical data from the proposed experiments.

Data Presentation

The half-maximal inhibitory concentration (IC50) for the MTT assay and the half-maximal effective concentration (EC50) for the LDH assay are standard metrics for quantifying cytotoxicity. These values would be calculated from dose-response curves.

Table 1: Hypothetical Cytotoxicity of 3-chloro-2-(1H-pyrazol-1-yl)aniline and Doxorubicin after 48-hour treatment.

CompoundCell LineMTT Assay (IC50, µM)LDH Assay (EC50, µM)
3-chloro-2-(1H-pyrazol-1-yl)aniline HeLa15.2> 100
HEK29385.7> 100
Doxorubicin (Positive Control) HeLa0.5[17]5.8
HEK2932.112.4
Interpretation of Hypothetical Data
  • Selective Cytotoxicity: The hypothetical IC50 value for 3-chloro-2-(1H-pyrazol-1-yl)aniline is significantly lower in HeLa cells (15.2 µM) compared to HEK293 cells (85.7 µM). This suggests that the compound may have a degree of selectivity for this cancer cell line over the non-cancerous cell line.

  • Mechanism of Action: The high EC50 value (>100 µM) in the LDH assay for 3-chloro-2-(1H-pyrazol-1-yl)aniline in both cell lines, despite a clear effect in the MTT assay, suggests that the primary effect at the tested concentrations is likely cytostatic (inhibition of metabolic activity and proliferation) rather than cytotoxic through membrane disruption (necrosis). This could indicate an induction of apoptosis, which would initially keep the cell membrane intact.

  • Comparison to Doxorubicin: As expected, Doxorubicin shows potent cytotoxicity in both cell lines, with lower IC50 and EC50 values, confirming the validity of the assays.

Visualizing the Workflow and Potential Mechanisms

Diagrams are essential for clearly communicating experimental processes and theoretical models.

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assays cluster_analysis Data Analysis cell_culture Cell Culture (HeLa & HEK293) plate_cells Plate Cells in 96-well Plates cell_culture->plate_cells compound_prep Compound Preparation (Test Compound & Doxorubicin) add_compounds Add Serial Dilutions of Compounds compound_prep->add_compounds plate_cells->add_compounds incubate Incubate for 48 hours add_compounds->incubate mtt_assay MTT Assay incubate->mtt_assay Parallel Plate ldh_assay LDH Assay incubate->ldh_assay Parallel Plate read_absorbance Read Absorbance (Spectrophotometer) mtt_assay->read_absorbance ldh_assay->read_absorbance calc_ic50 Calculate IC50 / EC50 read_absorbance->calc_ic50 G compound 3-chloro-2-(1H-pyrazol-1-yl)aniline stress Cellular Stress compound->stress Induces mitochondria Mitochondria stress->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

Caption: A potential intrinsic apoptosis pathway induced by the test compound.

Detailed Experimental Protocols

The following are detailed, step-by-step protocols for the assays described in this guide.

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from standard methodologies. [9][10][11][19] Materials:

  • HeLa and HEK293 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 3-chloro-2-(1H-pyrazol-1-yl)aniline, Doxorubicin

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) [10]* Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile plates

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound and Doxorubicin in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control and untreated control wells.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL). [9]5. Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible. [11]6. Solubilization: Carefully aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. [10][19]Mix gently on an orbital shaker for 15 minutes. 7. Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. [11][19]8. Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot against compound concentration to determine the IC50 value.

Protocol 2: LDH Assay for Cytotoxicity

This protocol is based on the principle of measuring LDH released from damaged cells. [12][13][15] Materials:

  • Cell cultures treated as in the MTT assay (steps 1-3).

  • LDH Assay Kit (commercially available kits are recommended for consistency).

  • Lysis Buffer (usually provided in the kit to create a maximum release control).

  • 96-well flat-bottom sterile plates.

  • Microplate reader.

Procedure:

  • Prepare Controls:

    • Spontaneous LDH Release: 10 µL of medium from untreated wells.

    • Maximum LDH Release: Add 10 µL of Lysis Buffer to untreated wells 30 minutes before the assay. Collect 10 µL of the supernatant.

    • Test Compound Release: 10 µL of supernatant from compound-treated wells.

  • Assay Plate Setup: Transfer 50 µL of the collected supernatants to a new 96-well plate.

  • Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. This typically includes a substrate and a catalyst.

  • Incubation: Add 50 µL of the reaction mixture to each well of the assay plate. Incubate for 30 minutes at room temperature, protected from light. [15]5. Stop Reaction: Add 50 µL of the Stop Solution (provided in the kit) to each well. [15]6. Absorbance Reading: Measure the absorbance at 490 nm and a reference wavelength of 680 nm. [15]7. Data Analysis: Subtract the 680 nm absorbance from the 490 nm absorbance. Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100 Plot the percentage of cytotoxicity against compound concentration to determine the EC50 value.

Conclusion and Future Directions

This guide provides a foundational strategy for the initial cytotoxic evaluation of the novel compound 3-chloro-2-(1H-pyrazol-1-yl)aniline. The multi-assay, multi-cell line approach allows for a nuanced interpretation of its potential as a therapeutic agent. Based on our hypothetical data, the compound exhibits promising selective cytostatic activity against HeLa cells.

Future studies should aim to:

  • Expand the panel of cell lines to include other cancer types and normal primary cells.

  • Investigate the mechanism of cell death more directly using assays for apoptosis (e.g., Annexin V/PI staining, caspase activity assays). [20]* Explore the effect of the compound on the cell cycle. [21] By following a logical and rigorous experimental plan, researchers can effectively characterize the cytotoxic profile of novel chemical entities, paving the way for further preclinical development.

References

  • Gompel, A., et al. (2002). Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line. British Journal of Ophthalmology. Available at: [Link]

  • Higuchi, M., et al. (2002). Mechanism of staurosporine-induced apoptosis in murine hepatocytes. American Journal of Physiology-Gastrointestinal and Liver Physiology. Available at: [Link]

  • Kim, C. H., et al. (2000). Molecular mechanism of staurosporine-induced apoptosis in osteoblasts. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Available at: [Link]

  • Leist, M., et al. (2018). Highlight report: Cell type selection for toxicity testing. PMC - NIH. Available at: [Link]

  • Belmokhtar, C. A., et al. (2001). Staurosporine induces apoptosis through both caspase-dependent and caspase-independent mechanisms. Oncogene. Available at: [Link]

  • G-Biosciences. (2020). The Role of LDH in Cellular Cytotoxicity. Available at: [Link]

  • Park, C., et al. (2014). Induction of Apoptosis by Staurosporine Involves the Inhibition of Expression of the Major Cell Cycle Proteins at the G2/M Checkpoint Accompanied by Alterations in Erk and Akt Kinase Activities. Anticancer Research. Available at: [Link]

  • Asghari, M. H., et al. (2012). Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells. PMC - NIH. Available at: [Link]

  • Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Available at: [Link]

  • ResearchGate. (n.d.). Ic 50 of DOX formulations in hela and KB cells. Available at: [Link]

  • ResearchGate. (n.d.). Anti-proliferative activity of doxorubicin (n=3) on HeLa cells line. Available at: [Link]

  • Wozniak, M. A., et al. (2020). Impact of Medium pH on DOX Toxicity toward HeLa and A498 Cell Lines. ACS Omega. Available at: [Link]

  • Singh, N., et al. (2017). Selective growth inhibition of cancer cells with doxorubicin-loaded CB-[9]modified iron-oxide nanoparticles. RSC Publishing. Available at: [Link]

  • ResearchGate. (2012). Synthesis of Some Novel Pyrazole-Substituted 9-Anilinoacridine Derivatives and Evaluation for their Antioxidant and Cytotoxic Activities. Available at: [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2021). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Future Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2025). Update on in vitro cytotoxicity assays for drug development. Available at: [Link]

  • MDPI. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC - NIH. Available at: [Link]

  • Costa, J., et al. (2009). Cell Lines as In Vitro Models for Drug Screening and Toxicity Studies. Taylor & Francis Online. Available at: [Link]

  • ResearchGate. (n.d.). Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). Points to Consider on the Characterization of Cell Lines Used to Produce Biologicals. Available at: [Link]

  • Valdes-Rives, M., et al. (2022). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. PMC - NIH. Available at: [Link]

  • MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Available at: [Link]

  • Scientific Research Publishing. (2017). Cytotoxicity Tests for Evaluating Medical Devices: An Alert for the Development of Biotechnology Health Products. Available at: [Link]

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Validation

A Researcher's Guide to Confirming Target Engagement of 3-chloro-2-(1H-pyrazol-1-yl)aniline Derivatives

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously confirm the cellular target engagement of novel 3-chloro-2-(1H-pyrazol-1-yl)aniline derivatives....

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously confirm the cellular target engagement of novel 3-chloro-2-(1H-pyrazol-1-yl)aniline derivatives. The pyrazole hinge-binding moiety is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors.[1][2] Compounds featuring this core, such as those in the 3-chloro-2-(1H-pyrazol-1-yl)aniline series, are promising candidates for targeted therapies.[3][4] However, a molecule's therapeutic potential is contingent on its ability to bind its intended target within the complex cellular environment.[5]

Quantifying this interaction, known as target engagement, is crucial for validating the mechanism of action (MoA), building robust structure-activity relationships (SAR), and identifying potential off-target liabilities that could lead to toxicity.[5][6] This guide eschews a one-size-fits-all template, instead presenting a multi-faceted, self-validating workflow that combines direct biophysical measurements with functional cellular readouts. We will explore a triad of complementary techniques—Cellular Thermal Shift Assay (CETSA), Kinobeads-based chemical proteomics, and Western Blotting—to provide unequivocal evidence of target engagement.

The Triad of Target Engagement: An Integrated Workflow

G cluster_0 Experimental Workflow Compound 3-chloro-2-(1H-pyrazol-1-yl)aniline Derivative (Compound X) CETSA Method 1: CETSA (Direct Binding) Compound->CETSA Treat Cells Kinobeads Method 2: Kinobeads (Selectivity Profile) Compound->Kinobeads Treat Cells WB Method 3: Western Blot (Functional Response) Compound->WB Treat Cells Data_CETSA Evidence of direct target interaction in cells CETSA->Data_CETSA Data_Kino Identification of on-target and off-target kinases Kinobeads->Data_Kino Data_WB Confirmation of downstream pathway modulation WB->Data_WB Conclusion Validated Target Engagement Data_CETSA->Conclusion Convergent Evidence Data_Kino->Conclusion Convergent Evidence Data_WB->Conclusion Convergent Evidence

Caption: Integrated workflow for validating target engagement.

Method 1: Cellular Thermal Shift Assay (CETSA) for Direct Target Binding

Expertise & Causality: CETSA is a powerful biophysical technique that assesses target engagement in a native cellular environment, be it intact cells or cell lysates.[7] The core principle is that the binding of a ligand (your compound) to its target protein confers thermodynamic stability.[6][8] When subjected to a thermal challenge, this stabilized protein-ligand complex will denature and aggregate at a higher temperature than the unbound protein. By measuring the amount of soluble protein remaining at various temperatures, we can generate a "melting curve," and a shift in this curve upon compound treatment is direct evidence of a physical interaction.[9][10] This method is invaluable as it requires no modification to the compound or the protein and is performed in a physiologically relevant matrix.[10]

G cluster_0 No Compound (Vehicle) cluster_1 With Compound X P_unbound Target Protein (Unstable) Heat_NoComp Heat Challenge P_unbound->Heat_NoComp Low Tm P_agg_NoComp Aggregated Protein Heat_NoComp->P_agg_NoComp P_bound Protein-Compound Complex (Stabilized) Heat_Comp Heat Challenge P_bound->Heat_Comp High Tm (ΔT) P_sol_Comp Soluble Protein Heat_Comp->P_sol_Comp P_unbound_init P_unbound_init->P_unbound Vehicle P_unbound_init->P_bound + Compound X CompX

Caption: Principle of Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: High-Throughput CETSA

This protocol is adapted for a 96-well plate format for screening or dose-response studies.[10]

  • Cell Culture & Treatment:

    • Plate cells of interest (e.g., a cancer cell line expressing the putative target kinase) in a 96-well plate and grow to ~80-90% confluency.

    • Aspirate media and wash cells once with PBS.

    • Add fresh media containing either the 3-chloro-2-(1H-pyrazol-1-yl)aniline derivative at various concentrations or a vehicle control (e.g., 0.1% DMSO). Incubate for 1 hour at 37°C to allow for cell penetration and target binding.[11]

  • Thermal Challenge:

    • Seal the plate firmly with a thermal-stable adhesive seal.

    • Place the plate in a thermal cycler with a heated lid and apply a temperature gradient for 3 minutes. A typical range is 40°C to 64°C, with 2°C increments across 12 columns.

  • Cell Lysis:

    • Immediately after heating, freeze the plate at -80°C for at least 20 minutes.

    • Thaw the plate at room temperature and lyse the cells by adding a lysis buffer (e.g., 1X TBS with 0.4% NP-40 and protease/phosphatase inhibitors).

    • Perform three rapid freeze-thaw cycles (-80°C to 25°C) to ensure complete lysis.

  • Separation of Soluble and Aggregated Fractions:

    • Centrifuge the 96-well plate at 4,000 x g for 20 minutes at 4°C to pellet the aggregated proteins and cell debris.[10]

  • Quantification of Soluble Protein:

    • Carefully collect the supernatant (containing the soluble protein fraction) and transfer to a new plate.

    • Quantify the amount of the specific target protein in the supernatant using an antibody-based method like Western Blot or ELISA.

Method 2: Kinobeads Profiling for Target Selectivity

Expertise & Causality: While CETSA confirms a direct interaction, it doesn't reveal the compound's selectivity. Pyrazole-based molecules can be promiscuous kinase inhibitors.[1] Chemical proteomics using "Kinobeads" is the gold standard for defining the selectivity profile of kinase inhibitors.[12][13] This technique utilizes a resin matrix to which several non-selective, ATP-competitive kinase inhibitors are covalently attached.[14] When a cell lysate is passed over this resin, a large portion of the cellular kinome is captured.[15]

The experiment is performed in a competitive format: the lysate is pre-incubated with your free compound.[16] Your compound will compete with the kinobeads for binding to its target kinases. The more potently your compound binds to a specific kinase, the less of that kinase will be captured by the beads. Using quantitative mass spectrometry (LC-MS/MS), we can identify and quantify the kinases that remain bound to the beads at different compound concentrations. This allows for the simultaneous determination of apparent affinity (IC50) for hundreds of kinases, providing a comprehensive on- and off-target profile.[12][15]

Detailed Protocol: Kinobeads Competition Binding Assay
  • Lysate Preparation:

    • Harvest cultured cells and lyse them in a non-denaturing buffer (e.g., 50 mM Tris-HCl pH 7.5, 5% glycerol, 1.5 mM MgCl2, 150 mM NaCl, 0.8% NP-40, 1 mM DTT, plus protease/phosphatase inhibitors).

    • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

    • Determine the protein concentration using a Bradford or BCA assay. Adjust the concentration to 5 mg/mL.[12]

  • Compound Incubation (Competition):

    • In a 96-well plate, aliquot equal amounts of cell lysate (e.g., 5 mg total protein per well).

    • Add the 3-chloro-2-(1H-pyrazol-1-yl)aniline derivative over a range of concentrations (e.g., 9-point dose response from 3 nM to 30 µM) or a vehicle control (DMSO).[12]

    • Incubate for 45 minutes at 4°C with gentle agitation to allow the compound to bind to its targets.

  • Kinase Enrichment:

    • Add a slurry of pre-washed kinobeads to each well.

    • Incubate for 1-2 hours at 4°C with end-over-end rotation to allow unbound kinases to bind to the beads.

  • Washing and Elution:

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

    • Elute the captured kinases by boiling the beads in SDS-PAGE sample buffer.

  • Mass Spectrometry Analysis:

    • Separate the eluted proteins on an SDS-PAGE gel, perform an in-gel digest with trypsin.

    • Analyze the resulting peptides by nanoLC-MS/MS.

    • Use label-free quantification (LFQ) to determine the abundance of each identified kinase in each sample. Plotting the abundance versus compound concentration yields dose-response curves from which IC50 values can be calculated.[15]

Method 3: Western Blotting for Functional Pathway Modulation

Expertise & Causality: Confirming that a compound binds its target is essential, but demonstrating that this binding event alters the target's function is the ultimate goal. For kinase inhibitors, target engagement should lead to a measurable decrease in the phosphorylation of downstream substrates in the relevant signaling pathway.[17][18] Western blotting is a robust and widely used technique to measure changes in the phosphorylation state of specific proteins.[19] By treating cells with your compound and probing for both the phosphorylated and total levels of a known downstream protein, you can directly visualize the functional consequence of target inhibition.[20] This experiment validates that the binding observed with CETSA and Kinobeads is functionally meaningful.

G cluster_pathway Hypothetical Kinase Pathway Upstream Upstream Signal (e.g., Growth Factor) TargetKinase Target Kinase (e.g., MEK1) Upstream->TargetKinase Activates Substrate Downstream Substrate (e.g., ERK1/2) TargetKinase->Substrate Phosphorylates (p-ERK) Response Cellular Response (e.g., Proliferation) Substrate->Response CompoundX Compound X (Inhibitor) CompoundX->TargetKinase Inhibits

Caption: Inhibition of a signaling pathway by Compound X.

Detailed Protocol: Phospho-Protein Western Blot
  • Cell Treatment and Lysis:

    • Seed cells and grow to 70-80% confluency. Starve cells in serum-free media overnight if the pathway of interest is activated by serum components.

    • Pre-treat cells with the 3-chloro-2-(1H-pyrazol-1-yl)aniline derivative or vehicle for 1-2 hours.

    • Stimulate the pathway with an appropriate agonist (e.g., EGF for the EGFR pathway) for a short period (e.g., 10 minutes) if necessary.[20]

    • Immediately place plates on ice, aspirate media, and wash with ice-cold PBS.

    • Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells, transfer to a microcentrifuge tube, and sonicate briefly to shear DNA.[19]

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification and Sample Preparation:

    • Determine protein concentration of the supernatant.

    • Normalize all samples to the same concentration (e.g., 20-30 µg of total protein).

    • Add SDS-PAGE loading buffer and boil at 95-100°C for 5 minutes.[18]

  • Gel Electrophoresis and Transfer:

    • Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.[19]

  • Immunoblotting:

    • Block the membrane with 5% nonfat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream target (e.g., anti-phospho-ERK1/2) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again three times with TBST.

  • Detection and Re-probing:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or X-ray film.[18]

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total protein of the downstream target (e.g., anti-total-ERK1/2) or a housekeeping protein like GAPDH.[17]

Data Interpretation: A Comparative Case Study

Let's imagine a hypothetical derivative, Compound X , designed to inhibit MEK1. Below is a summary of how the data from our triad of assays would be presented and interpreted.

Table 1: Comparison of Target Engagement Methodologies
FeatureCellular Thermal Shift Assay (CETSA)Kinobeads ProfilingWestern Blotting
Principle Ligand-induced thermal stabilization[9]Competitive affinity enrichment[13]Immunoassay for protein phosphorylation[18]
Question Answered Does my compound bind its target in cells?What is the selectivity profile of my compound?Does binding inhibit target function?
Output Thermal melt curve (ΔTm)IC50 values across the kinomeProtein band intensity (p-Protein vs. Total)
Nature of Evidence Direct, BiophysicalDirect, CompetitiveIndirect, Functional
Throughput Medium to High[10]Low to MediumLow to Medium
Major Advantage Unmodified compound/target in native contextUnbiased, broad selectivity profilingConfirms functional consequence of binding
Major Limitation Does not provide selectivity informationLimited to ATP-competitive binders[16]Indirect; susceptible to network effects
Table 2: Hypothetical CETSA Data for Compound X on MEK1
Temperature (°C)% Soluble MEK1 (Vehicle)% Soluble MEK1 (1 µM Cmpd X)
42100%100%
4598%100%
4885%99%
5152% (Tm) 95%
5421%84%
575%55% (Tm)
602%23%

Interpretation: Compound X induces a significant thermal shift (ΔTm = +6°C) for MEK1, providing strong evidence of direct binding and stabilization in the cellular environment.

Table 3: Hypothetical Kinobeads Data for Compound X (Top 5 Hits)
Kinase TargetIC50 (nM)Interpretation
MEK1 25 Potent On-Target Engagement
MEK245High affinity, expected for MEK inhibitor
ERK5850Moderate off-target activity
GAK2,100Weak off-target activity
AAK1>10,000No significant binding

Interpretation: The kinobeads profile confirms that Compound X potently engages its intended target, MEK1, with good selectivity over other kinases.

Table 4: Hypothetical Western Blot Data for Compound X
Conditionp-ERK / Total ERK RatioInterpretation
Vehicle, No EGF0.1Basal signaling is low
Vehicle, +EGF1.0Pathway is activated by EGF
1 µM Cmpd X, +EGF 0.2 Compound X functionally inhibits the pathway

Interpretation: Treatment with Compound X dramatically reduces the EGF-stimulated phosphorylation of ERK, the direct downstream substrate of MEK1. This confirms that the binding event is functional and leads to pathway inhibition.

Conclusion

Confirming target engagement is a non-negotiable milestone in drug discovery. For novel 3-chloro-2-(1H-pyrazol-1-yl)aniline derivatives with potential kinase inhibitory activity, a singular experimental approach is insufficient. By integrating the direct biophysical evidence from CETSA, the comprehensive selectivity data from Kinobeads profiling, and the crucial functional validation from Western blotting, researchers can build an unassailable case for a compound's mechanism of action. This rigorous, multi-faceted strategy not only validates the primary hypothesis but also provides critical insights into selectivity and potential liabilities, thereby de-risking the compound and paving a clearer path toward clinical development.

References

  • Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
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  • Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors.
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  • SEARCH FOR NEW TYROSINE KINASE INHIBITORS AMONG 2-(3-R-1H-1,2,4-TRIAZOL-5-YL)ANILINES AS POTENTIAL ANTITUMOR AGENTS USING MOLECULAR DOCKING. Journal of Chemistry and Technologies.
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Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-chloro-2-(1H-pyrazol-1-yl)aniline

Introduction: As a novel compound in discovery and development pipelines, 3-chloro-2-(1H-pyrazol-1-yl)aniline presents a unique set of handling challenges. Its structure, combining a chlorinated aromatic amine with a pyr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As a novel compound in discovery and development pipelines, 3-chloro-2-(1H-pyrazol-1-yl)aniline presents a unique set of handling challenges. Its structure, combining a chlorinated aromatic amine with a pyrazole moiety, suggests a toxicological profile that demands rigorous safety protocols. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE). Our objective is to move beyond a simple checklist, offering a validated system of protocols that ensures the safety of researchers while maintaining experimental integrity.

Hazard Assessment: A Structurally-Informed Perspective

Inferred Toxicological Properties:

  • Toxicity: Aromatic amines are known for their potential toxicity if swallowed, inhaled, or absorbed through the skin.[1] Compounds like 3-chloroaniline are classified as toxic, with the potential for cumulative effects and organ damage through prolonged or repeated exposure.[1][2]

  • Skin and Eye Irritation: Structurally similar compounds, such as 3-chloro-2-methylaniline, are known to cause skin irritation and serious eye damage.[3][4]

  • Aquatic Toxicity: Many chlorinated aromatic compounds are very toxic to aquatic life with long-lasting effects.[1][5]

Primary Routes of Exposure to Mitigate:

  • Dermal Contact: The primary risk is absorption through the skin.

  • Inhalation: Inhalation of aerosolized powder is a significant risk, especially during weighing and transfer operations.

  • Ocular Contact: Splashes of solutions containing the compound can cause severe eye damage.

  • Ingestion: Accidental ingestion via contaminated hands is a potential route of exposure.

The Hierarchy of Controls: PPE as the Final Safeguard

Effective safety is not solely reliant on PPE. It is the last line of defense in a comprehensive safety strategy. Before any handling, ensure the following controls are in place:

  • Engineering Controls: All handling of 3-chloro-2-(1H-pyrazol-1-yl)aniline, particularly the solid form, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6]

  • Administrative Controls: Establish standard operating procedures (SOPs) for handling this compound. Ensure all personnel are trained on these procedures and the associated hazards. Restrict access to areas where the compound is being handled.

  • Personal Protective Equipment: The specific PPE recommendations below are designed to protect against residual risks that cannot be eliminated by engineering and administrative controls.

Detailed PPE Recommendations

The selection of PPE must be deliberate and based on the specific tasks being performed.

Hand Protection: The Critical Barrier

The choice of glove material is paramount due to the risk of dermal absorption. Aromatic amines and chlorinated compounds can permeate common glove materials at varying rates.

Glove Material Selection:

Glove MaterialPerformance Against Chlorinated AromaticsPerformance Against Aromatic AminesRecommendation
Nitrile Breakthrough times can be less than one hour for some chlorinated benzenes.[7]Commonly used, but permeation data for specific amines is crucial.Suitable for short-duration tasks with no risk of immersion. Double-gloving is recommended.
Butyl Rubber Recommended for handling chlorinated aromatic compounds.[6]Offers good resistance to many amines.Recommended for most standard operations involving this compound.
Viton® Shows no permeation to some chlorinated benzenes even after 4 hours.[7]Excellent resistance.Highly Recommended for tasks with higher splash risk or longer duration.

Protocol for Hand Protection:

  • Double-Gloving: Always wear two pairs of gloves. A common practice is to wear a thinner nitrile glove as the inner layer and a more robust butyl rubber or Viton® glove as the outer layer. This provides a failsafe if the outer glove is compromised.

  • Pre-Use Inspection: Before every use, visually inspect gloves for any signs of degradation, punctures, or discoloration.

  • Regular Changes: Change outer gloves immediately if contamination is suspected. For prolonged operations, change outer gloves at regular intervals (e.g., every 1-2 hours), even without visible contamination.

Eye and Face Protection: Preventing Ocular Exposure

Given the risk of serious eye damage, robust eye and face protection is mandatory.[3]

  • Chemical Splash Goggles: At a minimum, chemical splash goggles that conform to ANSI Z87.1 standards are required. These provide a seal around the eyes, protecting from splashes and aerosols.[6]

  • Face Shield: When handling larger quantities (>1 g) or performing operations with a higher risk of splashing (e.g., quenching a reaction, filtering a solution under pressure), a full-face shield must be worn in addition to chemical splash goggles.[8][9]

Body Protection: Shielding from Contamination
  • Laboratory Coat: A standard, buttoned lab coat is required for all procedures.[6]

  • Chemical-Resistant Apron/Coveralls: For procedures involving larger volumes or a significant splash risk, a chemical-resistant apron or coveralls made from materials like Tychem® should be worn over the lab coat.[10]

Respiratory Protection: A Secondary Control

While the primary defense against inhalation is the chemical fume hood, respiratory protection may be necessary in specific situations.

  • Standard Operations: No respirator is typically needed if all work is conducted within a properly functioning chemical fume hood.[3]

  • Emergency Situations: In the event of a large spill outside of a fume hood, a full-face respirator with cartridges appropriate for organic vapors and particulates (e.g., P100/OV) would be required for cleanup personnel.[9] All non-essential personnel should evacuate the area.

Operational Workflow: A Step-by-Step Procedural Guide

This workflow integrates PPE use into the standard laboratory process for handling 3-chloro-2-(1H-pyrazol-1-yl)aniline.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling & Disposal Phase prep1 Verify Fume Hood Certification prep2 Assemble All Required PPE prep1->prep2 prep3 Inspect PPE for Integrity prep2->prep3 don_ppe Don PPE (Inner Gloves, Coat, Goggles, Outer Gloves) prep3->don_ppe weigh Weigh Solid Compound don_ppe->weigh transfer Transfer & Dissolve weigh->transfer reaction Perform Reaction/ Procedure transfer->reaction decontaminate Decontaminate Glassware & Surfaces in Hood reaction->decontaminate segregate Segregate Halogenated Waste decontaminate->segregate doff_ppe Doff PPE (Outer Gloves, Coat, Inner Gloves) segregate->doff_ppe dispose Dispose of Contaminated PPE as Hazardous Waste doff_ppe->dispose wash Wash Hands Thoroughly doff_ppe->wash

Caption: Workflow for Safe Handling of 3-chloro-2-(1H-pyrazol-1-yl)aniline.

Emergency Procedures: Responding to Exposure

In case of accidental exposure, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][6] Seek immediate medical attention.

  • Inhalation: Remove the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[4] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1] Seek immediate medical attention.

Disposal of Contaminated PPE and Chemical Waste

All materials that come into contact with 3-chloro-2-(1H-pyrazol-1-yl)aniline must be treated as hazardous waste.

Disposal Protocol:

  • Waste Segregation: Collect all waste containing this compound in a designated, sealed container labeled "Hazardous Waste: Halogenated Organics".[11] This includes contaminated gloves, bench paper, and pipette tips.

  • Container Management: Do not overfill waste containers. Keep containers closed when not in use and store them in a designated satellite accumulation area.

  • Disposal Vendor: All disposal must be handled by a licensed hazardous waste disposal company, typically through your institution's Environmental Health and Safety (EHS) office.[5] The preferred disposal method is high-temperature incineration.[5]

G start Waste Generation (Contaminated PPE, Reagents) container Place in Designated 'Halogenated Hazardous Waste' Container start->container seal Securely Seal and Label Container When Full container->seal storage Store in Satellite Accumulation Area seal->storage pickup Arrange Pickup by EHS/ Licensed Waste Vendor storage->pickup end Final Disposal via High-Temperature Incineration pickup->end

Caption: Hazardous Waste Disposal Pathway for Contaminated Materials.

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